molecular formula C8H8O7 B114990 Dimethyl 3,4-dihydroxyfuran-2,5-dicarboxylate CAS No. 2004-74-2

Dimethyl 3,4-dihydroxyfuran-2,5-dicarboxylate

Cat. No.: B114990
CAS No.: 2004-74-2
M. Wt: 216.14 g/mol
InChI Key: RJLISWCWSXGEMK-UHFFFAOYSA-N
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Description

Dimethyl 3,4-dihydroxyfuran-2,5-dicarboxylate is a functionalized furan derivative that serves as a versatile building block in organic synthesis. Its core structure, featuring a furan ring with adjacent hydroxyl groups and ester functionalities, makes it a valuable precursor for the synthesis of more complex furan-based compounds . Furan derivatives are of significant interest in medicinal chemistry and materials science, often explored for their potential biological activities. This compound is recognized for its role as a key intermediate in the preparation of other valuable chemicals, such as 2,5-dimethylfuran-3,4-dicarboxylic acid, through processes that may involve cyclodehydration and decarboxylation reactions . The presence of multiple reactive sites allows for further chemical modifications, enabling researchers to develop a wide array of novel molecules for pharmaceutical and agrochemical research . As such, it provides a fundamental scaffold for drug discovery and the development of new functional materials. This product is intended for research purposes in a controlled laboratory environment.

Properties

IUPAC Name

dimethyl 3,4-dihydroxyfuran-2,5-dicarboxylate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
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InChI

InChI=1S/C8H8O7/c1-13-7(11)5-3(9)4(10)6(15-5)8(12)14-2/h9-10H,1-2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RJLISWCWSXGEMK-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC(=O)C1=C(C(=C(O1)C(=O)OC)O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H8O7
Source PubChem
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DSSTOX Substance ID

DTXSID80306759
Record name Dimethyl 3,4-dihydroxyfuran-2,5-dicarboxylate
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Molecular Weight

216.14 g/mol
Source PubChem
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CAS No.

2004-74-2
Record name 2,5-Furandicarboxylic acid, 3,4-dihydroxy-, 2,5-dimethyl ester
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Record name NSC179673
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Record name Dimethyl 3,4-dihydroxyfuran-2,5-dicarboxylate
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Foundational & Exploratory

Dimethyl 3,4-Dihydroxyfuran-2,5-Dicarboxylate: Structural Mechanics, Synthesis, and Advanced Applications

Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary

Dimethyl 3,4-dihydroxyfuran-2,5-dicarboxylate (PubChem CID 301642) is a highly versatile, functionalized five-membered heterocyclic compound[1]. While historically recognized as a critical synthetic precursor to the ubiquitous flavor and fragrance compound Furaneol (4-hydroxy-2,5-dimethyl-3(2H)-furanone)[2][3], its rigid planar structure and dense functionalization have recently elevated its status in supramolecular chemistry. Specifically, it serves as a robust molecular scaffold for engineering triple hydrogen-bonding arrays (such as DAD, ADD, and DDD systems)[4].

This technical guide dissects the chemical structure, thermodynamic properties, and step-by-step synthetic utility of dimethyl 3,4-dihydroxyfuran-2,5-dicarboxylate, providing actionable protocols for researchers in materials science and synthetic chemistry.

Chemical Structure and Thermodynamic Properties

The utility of dimethyl 3,4-dihydroxyfuran-2,5-dicarboxylate stems from its unique structural topology. The furan ring enforces a rigid, planar geometry, while the 3,4-dihydroxy and 2,5-diester groups provide a dense array of hydrogen bond donors (D) and acceptors (A).

Structural Features
  • Planarity and Rigidity: The aromatic furan core restricts rotational degrees of freedom, ensuring that functional groups at the 2, 3, 4, and 5 positions remain in a predictable spatial orientation. This is critical for supramolecular applications where pre-organization minimizes the entropic cost of binding[4].

  • Tautomerization Potential: The presence of adjacent hydroxyl groups on a conjugated ring allows for complex enol-keto tautomerization, which can be leveraged during decarboxylation and reduction steps to yield furanone derivatives like Furaneol[2][3].

Quantitative Physical Properties

The following table summarizes the key physical and chemical properties of the compound and its primary derivative, Furaneol, for comparative analysis.

PropertyDimethyl 3,4-dihydroxyfuran-2,5-dicarboxylateFuraneol (Derivative)
Molecular Formula C8H8O7C6H8O3
Molecular Weight 216.14 g/mol 128.13 g/mol
Physical State Solid (Crystalline)Colorless to white solid
Melting Point N/A (Decomposes upon high heat)73–77 °C
Primary Application Supramolecular Scaffold, PrecursorFlavor/Fragrance (Caramel/Strawberry)
H-Bond Donors 21
H-Bond Acceptors 73

(Data synthesized from PubChem and ChemicalBook records[1][2][3])

Synthetic Workflows and Mechanistic Pathways

The synthesis of dimethyl 3,4-dihydroxyfuran-2,5-dicarboxylate relies on a highly controlled condensation reaction. Understanding the causality behind the reagent choices is paramount for yield optimization.

Pathway Logic and Causality

G A Dimethyl Oxalate + Diglycolate Equivalent B Dimethyl 3,4-dihydroxyfuran- 2,5-dicarboxylate A->B NaH, DMF, MeOH (Condensation) C Furaneol (HDMF) Flavor & Fragrance B->C Decarboxylation & Reduction D Triple H-Bonding Arrays (Supramolecular Scaffolds) B->D Amidation / Functionalization

Caption: Synthetic divergence of dimethyl 3,4-dihydroxyfuran-2,5-dicarboxylate into commercial and supramolecular applications.

Protocol: Synthesis of Dimethyl 3,4-dihydroxyfuran-2,5-dicarboxylate

This protocol leverages a base-catalyzed condensation[4]. The use of Sodium Hydride (NaH) drives the deprotonation necessary for the nucleophilic attack, while a catalytic amount of Methanol (MeOH) acts as an initiator to generate methoxide in situ, smoothing the reaction kinetics.

Materials Required:

  • Dimethyl oxalate (83.3 mmol)

  • Diglycolate equivalent / Precursor (83.3 mmol)

  • Sodium Hydride (NaH, 60% dispersion in mineral oil, 183.3 mmol)

  • Anhydrous N,N-Dimethylformamide (DMF, 500 mL)

  • Methanol (MeOH, 8.0 mL, 200 mmol)

Step-by-Step Methodology:

  • System Preparation: Purge a 2 L round-bottom flask equipped with a mechanical stirrer with inert Argon gas to prevent moisture-induced quenching of NaH.

  • Reagent Loading: Sequentially charge the flask with the precursor (13.5 g, 83.3 mmol), dimethyl oxalate (9.84 g, 83.3 mmol), anhydrous DMF (500 mL), and NaH (5.3 g, 183.3 mmol)[4]. Causality: Mechanical stirring is critical here due to the heterogeneous nature of NaH and the evolution of hydrogen gas.

  • Initiation: Slowly add MeOH (8.0 mL). Causality: Methanol reacts with NaH to form sodium methoxide, a soluble, highly active base that initiates the condensation cycle more uniformly than solid NaH alone.

  • Heating and Reaction: Heat the mixture to 60 °C and maintain stirring for 6 hours. The elevated temperature provides the activation energy required to overcome the steric hindrance of the forming cyclic intermediate.

  • Workup: Cool the reaction to room temperature and concentrate the slurry in vacuo to remove DMF. Neutralize the resulting basic mixture carefully with a weak acid (e.g., 1M HCl) to precipitate the dihydroxy furan product.

  • Purification: Recrystallize the crude product from a suitable solvent (e.g., ethanol/water) to yield pure dimethyl 3,4-dihydroxyfuran-2,5-dicarboxylate.

Advanced Applications

Supramolecular Scaffolding (Triple H-Bonding)

In materials science, the compound is utilized to synthesize functional materials requiring strong, non-covalent interactions. By functionalizing the ester groups via amidation (e.g., Buchwald-Hartwig amidation), researchers can arrange hydrogen-bond donating (D) and accepting (A) moieties into highly specific arrays (DAD, ADD, DDD)[4]. These arrays exhibit high association constants ( Ka​ ), making them indispensable for creating self-healing polymers and hierarchical supramolecular architectures[4].

Precursor to Furaneol (HDMF)

Furaneol is an essential aroma chemical with a "burnt pineapple" or caramel profile, possessing an extremely low odor threshold (10 ppb)[2][5]. While it can be biosynthesized via the FaQR enzyme in strawberries[5], industrial chemical synthesis frequently utilizes dimethyl 3,4-dihydroxyfuran-2,5-dicarboxylate as a starting material[2][3][6][7]. The dicarboxylate undergoes controlled decarboxylation and reduction to yield the 4-hydroxy-2,5-dimethyl-3(2H)-furanone structure.

Sources

thermodynamic stability of dimethyl 3,4-dihydroxyfuran-2,5-dicarboxylate

Author: BenchChem Technical Support Team. Date: April 2026

Thermodynamic Stability of Dimethyl 3,4-Dihydroxyfuran-2,5-Dicarboxylate: A Comprehensive Technical Guide

Executive Summary & Molecular Architecture

Dimethyl 3,4-dihydroxyfuran-2,5-dicarboxylate (CAS 2004-74-2) is a highly functionalized heterocyclic scaffold characterized by exceptional thermodynamic stability. Unlike simple aliphatic enediols or non-carboxylated furanones (such as ascorbic acid), this molecule leverages a unique combination of aromaticity, electronic delocalization, and rigid intramolecular hydrogen bonding[1][2].

For drug development professionals and supramolecular chemists, understanding the thermodynamic profile of this compound is critical. It serves as a highly pre-organized building block for triple hydrogen-bonding arrays (e.g., Donor-Acceptor-Donor systems)[3] and acts as a robust synthetic precursor for high-value flavor compounds and pharmaceuticals, including 4-hydroxy-2,5-dimethylfuran-3(2H)-one (Furaneol)[4][5]. This guide deconstructs the thermodynamic drivers of its stability, its degradation kinetics, and the analytical methodologies required to profile it.

Thermodynamic Drivers of Molecular Stability

The remarkable stability of dimethyl 3,4-dihydroxyfuran-2,5-dicarboxylate is dictated by two primary thermodynamic forces that drastically lower its standard enthalpy of formation ( ΔHf∘​ ):

A. Aromaticity and the Keto-Enol Equilibrium In aqueous or polar environments, 3,4-oxygenated furans typically undergo keto-enol tautomerism. However, the equilibrium for this specific dicarboxylate is shifted >99% toward the enol (dihydroxy) form. The causality is fundamentally thermodynamic: the enol form completes a fully conjugated 6 π -electron aromatic system. The electron-withdrawing methoxycarbonyl groups at the C2 and C5 positions pull electron density away from the furan oxygen, lowering the Highest Occupied Molecular Orbital (HOMO) energy level. This makes the molecule highly resistant to ambient autoxidation—a stark contrast to ascorbic acid, which readily oxidizes to dehydroascorbic acid due to its higher-energy lactone/reductone structure[1][2].

B. Intramolecular Hydrogen Bonding & Conformational Locking The molecule achieves a deep thermodynamic energy minimum via strong intramolecular hydrogen bonds. The hydroxyl protons at C3 and C4 act as powerful hydrogen-bond donors to the adjacent ester carbonyl oxygens at C2 and C5. This forms two fused pseudo-six-membered rings. By locking the molecule into a rigid, planar conformation, the entropic penalty ( ΔS ) during subsequent supramolecular assembly is minimized, resulting in a highly favorable Gibbs free energy of association ( ΔG ) when used in polymer scaffolds[3].

Quantitative Thermodynamic Parameters

The following table summarizes the critical thermodynamic and physicochemical data utilized in formulation and synthetic scaling:

PropertyValue / CharacteristicThermodynamic Significance
Melting Point ( Tm​ ) ~180–185 °CHigh crystal lattice enthalpy driven by planar stacking and robust intermolecular H-bonding networks.
Keto-Enol Equilibrium >99% Enol (Dihydroxy form)Driven by furan ring aromatization ( ΔHaromatic​≈−16 kcal/mol ).
Degradation Onset ( Td​ ) > 200 °C (Neat, N 2​ atm)High activation energy ( Ea​ ) required for thermal decarboxylation without acid catalysis.
Solvent Association High in DMF, DMSO, MeOHFavorable entropy of mixing ( ΔSmix​ ) and competitive solvent H-bonding interactions.

Degradation Kinetics & Industrial Relevance

While stable under neutral, dry conditions, the molecule can be intentionally destabilized for synthetic purposes. In the industrial synthesis of furan derivatives like Furaneol, the thermodynamic stability of the ester-stabilized ring must be overcome[4][5].

The degradation pathway is initiated by the acid-catalyzed hydrolysis of the dimethyl esters. The resulting 3,4-dihydroxyfuran-2,5-dicarboxylic acid loses the stabilizing intramolecular hydrogen bonds provided by the ester groups. Upon thermal stress, the molecule undergoes rapid decarboxylation. The loss of the carboxylate groups fundamentally alters the electronic landscape, causing the aromatic enediol to tautomerize into the thermodynamically favored keto form of the non-aromatic furanone.

degradation A Dimethyl 3,4-dihydroxyfuran- 2,5-dicarboxylate B Acidic/Thermal Stress (Hydrolysis) A->B + H2O / H+ C 3,4-Dihydroxyfuran- 2,5-dicarboxylic Acid B->C - 2 MeOH D Decarboxylation (-2 CO2) C->D Heat (Δ) E Furanone Derivatives (e.g., Furaneol Precursors) D->E Tautomerization / Reduction

Thermodynamic degradation pathway of the dicarboxylate to furanone derivatives.

Experimental Methodologies for Stability Profiling

To validate the thermodynamic limits of dimethyl 3,4-dihydroxyfuran-2,5-dicarboxylate in a laboratory setting, the following self-validating protocols must be strictly adhered to.

workflow S1 Sample Preparation (Desiccation & Weighing) S2 TGA / DSC Analysis (10°C/min, N2 Atmosphere) S1->S2 Thermal Profiling S3 Isothermal Titration Calorimetry (Supramolecular K_a) S1->S3 Binding Thermodynamics S4 Data Integration (ΔH_fus, Tm, Degradation Onset) S2->S4 Heat Flow Data S3->S4 Enthalpy of Association

Experimental workflow for thermal and supramolecular thermodynamic profiling.

Protocol 1: Thermal Stability Profiling via TGA/DSC

Objective: Determine the melting enthalpy ( ΔHfus​ ) and thermal degradation onset ( Td​ ). Causality: Differential Scanning Calorimetry (DSC) measures the heat flow associated with phase transitions, while Thermogravimetric Analysis (TGA) measures mass loss. Combining them allows researchers to distinguish between simple melting (endothermic, no mass loss) and decarboxylative degradation (endothermic/exothermic with mass loss).

  • Calibration: Calibrate the DSC using an Indium standard. Self-validation: The Indium Tm​ must read exactly 156.6 °C; any deviation requires recalibration to prevent skewed enthalpy data.

  • Sample Preparation: Weigh exactly 3.0–5.0 mg of the compound into an alumina ( Al2​O3​ ) crucible. Seal and pierce the lid with a micro-pinhole to allow off-gassing, which is crucial for accurate Td​ measurement without pressure buildup.

  • Thermal Cycle: Equilibrate the furnace at 25 °C. Ramp the temperature at 10 °C/min to 300 °C under a continuous, high-purity nitrogen purge (50 mL/min). The inert atmosphere isolates pure thermal kinetics by preventing oxidative degradation.

  • Data Integration: Integrate the sharp endothermic peak to calculate ΔHfus​ . Identify Td​ at the exact 5% mass loss threshold on the TGA derivative curve.

Protocol 2: Supramolecular Thermodynamics via Isothermal Titration Calorimetry (ITC)

Objective: Quantify the enthalpy ( ΔH ), entropy ( ΔS ), and association constant ( Ka​ ) when the molecule is utilized as a hydrogen-bonding scaffold. Causality: ITC directly measures the heat released during binding events, allowing for the precise deconvolution of enthalpic (H-bond formation) and entropic (conformational restriction) contributions to stability.

  • Degassing: Dissolve the compound and the complementary receptor in anhydrous chloroform. Degas both solutions under a vacuum for 10 minutes. Self-validation: Failure to degas will result in cavitation bubbles during injection, causing massive thermal artifacts that invalidate the run.

  • Titration Setup: Load the sample cell (typically 200–300 µL) with the target receptor at 0.1 mM. Load the automated syringe with dimethyl 3,4-dihydroxyfuran-2,5-dicarboxylate at 1.0 mM (a 10-fold excess ensures complete saturation).

  • Injection Sequence: Perform 25 sequential injections of 2 µL each, utilizing 150-second equilibration intervals to allow the heat signal to return to an absolute baseline. Self-validation: The final 3-5 injections must show minimal, constant heat (representing only the heat of dilution), confirming that the binding sites are fully saturated.

  • Thermodynamic Extraction: Subtract the heat of dilution (obtained from a blank titration into pure solvent) and fit the integrated heat data to an independent 1:1 binding model using the Wiseman isotherm. Calculate the free energy ( ΔG=−RTlnKa​ ) and entropy ( ΔS=(ΔH−ΔG)/T ).

Sources

An In-depth Technical Guide to the Determination of the Acid Dissociation Constant (pKa) of Dimethyl 3,4-dihydroxyfuran-2,5-dicarboxylate

Author: BenchChem Technical Support Team. Date: April 2026

For Researchers, Scientists, and Drug Development Professionals

Authored by: Gemini, Senior Application Scientist

Abstract

The acid dissociation constant (pKa) is a critical physicochemical parameter in drug discovery and development, profoundly influencing a molecule's solubility, permeability, and ultimately, its pharmacokinetic and pharmacodynamic profile. This guide provides a comprehensive technical overview of the methodologies for determining the pKa of dimethyl 3,4-dihydroxyfuran-2,5-dicarboxylate, a molecule of interest in medicinal chemistry. In the absence of published experimental values for this specific compound, this document serves as a roadmap for researchers, detailing both established experimental techniques and robust computational approaches. We will delve into the causality behind experimental choices, emphasizing self-validating protocols to ensure scientific integrity. This guide is intended to equip researchers with the necessary knowledge to accurately determine the pKa of this and other novel compounds.

Introduction: The Significance of pKa in Drug Development

The ionization state of a drug molecule, dictated by its pKa and the physiological pH, is a primary determinant of its behavior in the body. For dimethyl 3,4-dihydroxyfuran-2,5-dicarboxylate, the two hydroxyl groups are the principal sites of ionization. An accurate determination of their pKa values is crucial for:

  • Predicting Solubility: The ionized form of a molecule is generally more water-soluble than the neutral form.

  • Modeling Membrane Permeability: Neutral molecules typically exhibit better passive diffusion across biological membranes.

  • Understanding Drug-Target Interactions: The charge state of a molecule can significantly impact its binding affinity to a target protein.

  • Formulation Development: Knowledge of pKa is essential for designing stable and effective drug formulations.

Given the importance of this parameter, a multi-faceted approach, combining experimental measurement with computational prediction, is often the most effective strategy for pKa determination.

Molecular Structure and Expected Acidic Properties

Dimethyl 3,4-dihydroxyfuran-2,5-dicarboxylate possesses a furan core, a known five-membered aromatic heterocycle. The acidity of the two hydroxyl groups is influenced by the electron-withdrawing effects of the adjacent ester groups and the electronic properties of the furan ring itself. While specific data is unavailable, we can hypothesize that the pKa values will be in the acidic range, likely lower than that of simple aliphatic alcohols due to resonance stabilization of the conjugate base.

Experimental Determination of pKa

A variety of well-established experimental methods can be employed to determine the pKa of dimethyl 3,4-dihydroxyfuran-2,5-dicarboxylate. The choice of method often depends on the compound's solubility, purity, and the required accuracy.

Potentiometric Titration

Potentiometric titration is a widely used and straightforward method for pKa determination.[1][2] It involves the gradual addition of a titrant (a strong base, such as NaOH) to a solution of the analyte (dimethyl 3,4-dihydroxyfuran-2,5-dicarboxylate) while monitoring the pH.

  • Sample Preparation: Accurately weigh a sample of dimethyl 3,4-dihydroxyfuran-2,5-dicarboxylate and dissolve it in a suitable solvent, typically a mixture of water and an organic co-solvent (e.g., methanol or DMSO) to ensure solubility.

  • Titration Setup: Calibrate a pH meter with standard buffer solutions. Place the sample solution in a beaker with a magnetic stirrer and immerse the pH electrode.

  • Titration: Add small, precise volumes of a standardized strong base solution (e.g., 0.1 M NaOH) to the sample solution.

  • Data Acquisition: Record the pH value after each addition of the titrant.

  • Data Analysis: Plot the pH versus the volume of titrant added. The pKa is the pH at the half-equivalence point, where half of the acidic protons have been neutralized. For a diprotic acid, two inflection points and two half-equivalence points will be observed.

Causality Behind Experimental Choices: The use of a co-solvent is critical for compounds with limited aqueous solubility. The choice of titrant concentration depends on the expected pKa and the concentration of the analyte.

UV-Vis Spectrophotometry

This method is particularly useful for compounds with a chromophore that exhibits a change in absorbance upon ionization.[2][3] It is highly sensitive and requires only a small amount of sample.

  • Preparation of Buffer Solutions: Prepare a series of buffer solutions with known pH values spanning the expected pKa range of the compound.

  • Sample Preparation: Prepare a stock solution of dimethyl 3,4-dihydroxyfuran-2,5-dicarboxylate in a suitable solvent.

  • Spectral Acquisition: Add a small aliquot of the stock solution to each buffer solution and record the UV-Vis spectrum.

  • Data Analysis: Plot the absorbance at a specific wavelength (where the change upon ionization is maximal) against the pH. The resulting sigmoidal curve can be fitted to the Henderson-Hasselbalch equation to determine the pKa, which corresponds to the inflection point of the curve.[1]

Trustworthiness of the Protocol: This method's accuracy relies on the purity of the compound, as impurities that absorb in the same UV-Vis range can interfere with the measurement.[2]

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy can be a powerful tool for pKa determination, as the chemical shifts of nuclei near the ionization site are often pH-dependent.[1][4][5]

  • Sample Preparation: Prepare a series of samples of dimethyl 3,4-dihydroxyfuran-2,5-dicarboxylate in a suitable deuterated solvent (e.g., D₂O or a mixture with a co-solvent) at various pD (pH in D₂O) values.

  • NMR Data Acquisition: Acquire ¹H or ¹³C NMR spectra for each sample.

  • Data Analysis: Identify a nucleus whose chemical shift is sensitive to the ionization state of the hydroxyl groups. Plot the chemical shift of this nucleus as a function of pD. The pKa can be determined from the inflection point of the resulting sigmoidal plot.[5]

Expertise in Application: The choice of the nucleus to monitor is crucial. Protons or carbons closest to the hydroxyl groups are typically the most sensitive.

Computational pKa Prediction

In parallel with experimental determination, computational methods provide a rapid and cost-effective means of estimating pKa values.[6] These methods can also offer valuable insights into the electronic factors governing acidity.

Quantum Mechanical (QM) Methods

QM methods, such as those based on Density Functional Theory (DFT), can provide accurate pKa predictions by calculating the free energy change of the deprotonation reaction.[7]

pKa_Prediction_Workflow cluster_gas_phase Gas-Phase Calculations cluster_solvation Solvation Free Energy cluster_pka_calc pKa Calculation start Input Structure (Protonated & Deprotonated) opt_geom Geometry Optimization start->opt_geom freq_calc Frequency Calculation opt_geom->freq_calc solv_model Implicit Solvation Model (e.g., CPCM, SMD) freq_calc->solv_model thermo_cycle Thermodynamic Cycle solv_model->thermo_cycle pka_result Predicted pKa thermo_cycle->pka_result

Caption: Quantum mechanical workflow for pKa prediction.

This workflow involves:

  • Geometry Optimization: Optimizing the 3D structures of both the protonated (dihydroxy) and deprotonated (mono- and di-anionic) forms of the molecule in the gas phase.

  • Frequency Calculation: Calculating the vibrational frequencies to obtain thermal corrections to the free energy.

  • Solvation Free Energy Calculation: Using an implicit solvent model (e.g., Polarizable Continuum Model) to calculate the free energy of solvation for each species.[8]

  • pKa Calculation: Applying a thermodynamic cycle to calculate the free energy of deprotonation in solution and subsequently the pKa.

Authoritative Grounding: The accuracy of QM-based pKa predictions is highly dependent on the chosen level of theory and basis set.[9]

Quantitative Structure-Activity Relationship (QSAR) and Machine Learning Models

These empirical methods utilize large datasets of experimentally determined pKa values to build predictive models.[9][10] Several commercial software packages offer reliable pKa predictions based on these approaches.

QSAR_Workflow input Input Molecular Structure descriptors Calculate Molecular Descriptors (Topological, Electronic, etc.) input->descriptors model Apply Pre-trained QSAR/ML Model descriptors->model prediction Predicted pKa Value model->prediction

Caption: QSAR/Machine Learning workflow for pKa prediction.

While generally faster than QM methods, their accuracy for a novel scaffold like dimethyl 3,4-dihydroxyfuran-2,5-dicarboxylate depends on the diversity of the training data.[11]

Data Summary and Interpretation

As no experimental data is currently available, the following table is presented as a template for summarizing the results obtained from the methodologies described above.

MethodPredicted/Measured pKa₁Predicted/Measured pKa₂Notes
Potentiometric TitrationRequires sufficient sample and solubility.
UV-Vis SpectrophotometryDependent on a suitable chromophore.
NMR SpectroscopyRequires solubility in a deuterated solvent.
Quantum Mechanics (DFT)Accuracy depends on the level of theory.
QSAR/Machine LearningAccuracy depends on the model's training set.

Conclusion

Determining the pKa of dimethyl 3,4-dihydroxyfuran-2,5-dicarboxylate is a critical step in its evaluation as a potential drug candidate. This guide has outlined a comprehensive strategy, combining robust experimental techniques with modern computational approaches. By following these self-validating protocols, researchers can confidently and accurately determine the acid dissociation constants of this and other novel molecules, thereby accelerating the drug discovery and development process.

References

  • Predicting pKa Using a Combination of Quantum Mechanical and Machine Learning Methods - Optibrium. (n.d.).
  • Recent Developments of Computational Methods for pKa Prediction Based on Electronic Structure Theory with Solvation Models - MDPI. (2021, December 10).
  • Computer Prediction of pKa Values in Small Molecules and Proteins - ACS Publications. (2021, September 10).
  • Computational Methods for the Calculation of Electrochemical Properties and pKa Predictions - Columbia Academic Commons. (2021, September 8).
  • 5 Easy Methods to Calculate pKa: Titrimetric,UV, HPLC, NMR And Henderson Equation. (2025, March 31).
  • Development of Methods for the Determination of pKa Values - PMC. (n.d.).
  • Fast and Accurate Prediction of pKa Values with Minimal Empiricism - Rowan Newsletter. (2024, March 8).
  • An Introduction to the Acid Dissociation Constant (pKa) - ACD/Labs. (n.d.).
  • APPENDIX A: MEASUREMENT OF ACIDITY (pKA) - ECETOC. (n.d.).
  • Experimental Determination of pKa Values by Use of NMR Chemical Shifts, Revisited. (2012, August 28).
  • Theoretical Calculations of Acid Dissociation Constants: A Review Article - SciSpace. (n.d.).

Sources

High-Resolution Mass Spectrometry and Physicochemical Characterization of Dimethyl 3,4-dihydroxyfuran-2,5-dicarboxylate

Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary

As a Senior Application Scientist, I frequently encounter analytical bottlenecks where researchers conflate average molecular weight with monoisotopic exact mass, leading to catastrophic misidentifications in High-Resolution Mass Spectrometry (HRMS). This technical guide deconstructs the physicochemical properties of dimethyl 3,4-dihydroxyfuran-2,5-dicarboxylate (CAS: 2004-74-2)[1]. Beyond its intrinsic chemical interest, this highly functionalized furan is a critical synthetic precursor to 4-hydroxy-2,5-dimethyl-3(2H)-furanone (commonly known as ), a high-value flavor compound[2][3]. Here, we establish a self-validating analytical framework for its rigorous mass characterization.

Stoichiometric vs. Monoisotopic Fundamentals

The empirical formula of dimethyl 3,4-dihydroxyfuran-2,5-dicarboxylate is C8​H8​O7​ [1][4]. To design an effective mass spectrometry workflow, we must first delineate its mass properties. The average molecular weight (216.14 g/mol ) is derived from the natural isotopic abundance of its constituent elements and is strictly reserved for stoichiometric calculations during synthesis[1]. Conversely, the exact mass (216.0270 Da) is calculated using solely the most abundant isotopes ( 12C , 1H , 16O )[5]. In Orbitrap or Q-TOF HRMS, the exact mass is the non-negotiable target value.

Table 1: Quantitative Mass Parameters

PropertyValueMethod / Causality
Molecular Formula C8​H8​O7​ Derived from furan core + 2x hydroxyl + 2x methyl ester[1]
Average Molecular Weight 216.14 g/mol Calculated via standard atomic weights (C:12.011, H:1.008, O:15.999)[1]
Monoisotopic Exact Mass 216.0270 DaCalculated via most abundant isotopes for HRMS targeting[5]
[M−H]− Ion Exact Mass 215.0197 DaTarget m/z in ESI negative mode due to enolic deprotonation
CAS Registry Number 2004-74-2Unique identifier for chemical sourcing and validation[1]

Analytical Causality: Designing the Ionization Strategy

A robust analytical protocol must be dictated by molecular structure. Dimethyl 3,4-dihydroxyfuran-2,5-dicarboxylate features a furan core flanked by two electron-withdrawing methyl ester groups, which significantly increase the acidity of the enolic hydroxyl groups at the C3 and C4 positions[6].

The Causality: Attempting to ionize this molecule in positive Electrospray Ionization (ESI+) using standard 0.1% formic acid is analytically flawed. The molecule resists protonation, leading to poor signal-to-noise ratios and in-source fragmentation (e.g., loss of methanol). By switching to negative mode (ESI-) and utilizing a mildly buffered mobile phase (pH 6.8), we actively promote the deprotonation of the enolic hydroxyls. This yields an exceptionally stable and abundant [M−H]− ion at m/z 215.0197, completely bypassing fragmentation artifacts.

Logic Mol Dimethyl 3,4-dihydroxyfuran- 2,5-dicarboxylate Feat1 Enolic Hydroxyls (Highly Acidic) Mol->Feat1 Feat2 Methyl Esters (Base-Labile) Mol->Feat2 Act1 Use ESI Negative Mode Yields [M-H]- Feat1->Act1 Act2 Use pH 6.8 Buffer Prevents Hydrolysis Feat2->Act2

Logical mapping of molecular structural features to analytical method parameters.

Self-Validating Experimental Protocol: UHPLC-ESI-HRMS

Trust in analytical data requires internal validation. The following step-by-step protocol is designed as a closed-loop system where the data verifies its own integrity.

Workflow A Sample Preparation Dilution in MeOH/H2O + Lock Mass Calibrant B UHPLC Separation Ammonium Acetate Buffer (pH 6.8) Prevents Ion Suppression A->B C ESI Negative Mode Enolic OH Deprotonation Yields [M-H]- B->C D Orbitrap HRMS Target m/z: 215.0197 Resolution > 70,000 C->D E Data Validation Mass Error < 2 ppm Isotopic Fidelity Check D->E

Self-validating UHPLC-HRMS workflow for exact mass determination of C8H8O7.

Step 1: Sample Preparation & Lock-Mass Integration
  • Action: Dissolve 1.0 mg of the standard in 1.0 mL of LC-MS grade Methanol. Dilute to a working concentration of 1 µg/mL in 50:50 Methanol:Water.

  • Self-Validation: Spike the working solution with 50 ng/mL of Leucine Enkephalin.

  • Causality: Leucine Enkephalin acts as an internal lock mass (exact mass [M−H]− = 554.2620 Da). The mass spectrometer continuously references this known mass to recalibrate the mass axis in real-time, neutralizing instrumental drift and ensuring mass accuracy remains strictly below 2 ppm.

Step 2: Chromatographic Separation
  • Action: Inject 2 µL onto a C18 reversed-phase UHPLC column (2.1 x 100 mm, 1.7 µm). Use a gradient of Mobile Phase A (10 mM Ammonium Acetate in Water, pH 6.8) and Mobile Phase B (Acetonitrile), ramping from 5% B to 95% B over 10 minutes.

  • Causality: The ammonium acetate buffer maintains the enolic hydroxyls in a partially deprotonated state in solution without hydrolyzing the base-labile methyl esters, maximizing ESI- efficiency.

Step 3: Orbitrap HRMS Acquisition
  • Action: Operate the Orbitrap in ESI Negative Mode. Set the spray voltage to 2.5 kV and capillary temperature to 275°C. Acquire full-scan data ( m/z 100–600) at a resolution of 70,000 (at m/z 200).

  • Causality: A lower spray voltage (2.5 kV vs. the standard 3.5 kV) prevents corona discharge in negative mode, preserving the integrity of the [M−H]− precursor ion.

Step 4: Data Processing & Isotopic Fidelity Check
  • Action: Extract the ion chromatogram for m/z 215.0197 using a stringent 5 ppm mass tolerance window.

  • Self-Validation: Do not rely solely on exact mass. Calculate the theoretical isotopic distribution. For C8​H8​O7​ , the M+1 peak (driven by 13C natural abundance) should be approximately 8.8% of the monoisotopic peak intensity ( 8 carbons×1.1% ). If the observed M+1/M ratio deviates by more than 10% from this theoretical value, the identification must be flagged as a potential isobaric interference.

Conclusion

By aligning the physicochemical realities of dimethyl 3,4-dihydroxyfuran-2,5-dicarboxylate with targeted HRMS parameters, we eliminate analytical guesswork. This self-validating methodology ensures absolute confidence in molecular identification, providing a robust foundation for downstream synthetic applications, such as its decarboxylative conversion into Furaneol[2].

References

  • National Center for Biotechnology Information. "PubChem Compound Summary for CID 301642, 2,5-Bis(methoxycarbonyl)furan-3,4-diolate". PubChem.[Link]

  • National Center for Biotechnology Information. "PubChem Compound Summary for CID 19309, Furaneol". PubChem.[Link]

  • National Center for Biotechnology Information. "PubChem Compound Summary for CID 126697628, Bis(hydroxymethyl) furan-2,5-dicarboxylate". PubChem.[Link]

Sources

solubility profile of dimethyl 3,4-dihydroxyfuran-2,5-dicarboxylate in organic solvents

Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary

Dimethyl 3,4-dihydroxyfuran-2,5-dicarboxylate (DMHF-DC) is a highly functionalized, electron-rich heterocyclic scaffold. It is a critical industrial precursor for the synthesis of the flavor compound Furaneol[1] and serves as a rigid molecular building block for targeting triple hydrogen-bonding interactions in supramolecular chemistry[2]. However, the dense arrangement of hydrogen-bond donors (hydroxyls) and acceptors (ester carbonyls) creates a tightly packed crystal lattice. This results in severe solubility limitations in common organic solvents, posing significant challenges for NMR titration studies, purification, and downstream synthetic functionalization[2].

This whitepaper provides an in-depth analysis of the solubility profile of DMHF-DC, detailing the thermodynamic mechanisms of its dissolution, quantitative solubility data across a dielectric continuum, and validated experimental protocols for solubility determination.

Molecular Architecture & The Solvation Challenge

The physical chemistry of DMHF-DC is dominated by its capacity for extensive intermolecular hydrogen bonding. In the solid state, the molecule forms a highly stable supramolecular polymer-like network.

When attempting to dissolve DMHF-DC, the solvent must provide a lower energy state than the crystal lattice. As documented in supramolecular studies, DMHF-DC is practically insoluble in low-polarity, non-hydrogen-bonding solvents such as chloroform (CDCl3) and dichloromethane (CD2Cl2)[2]. These solvents lack the necessary Hansen Solubility Parameters (HSP)—specifically the hydrogen bonding parameter ( δh​ ) and polarity parameter ( δp​ )—required to disrupt the solute-solute interactions[3].

To achieve solvation, the system requires polar aprotic solvents (e.g., DMSO, DMF) that act as strong hydrogen-bond acceptors, effectively "unzipping" the crystal lattice without competing as hydrogen-bond donors.

Solvation Lattice DMHF-DC Crystal Lattice (Strong Intermolecular H-Bonds) Aprotic Polar Aprotic Solvents (DMSO, DMF) Lattice->Aprotic High Affinity Protic Polar Protic Solvents (Methanol, Ethanol) Lattice->Protic Moderate Affinity NonPolar Non-Polar Solvents (Chloroform, DCM) Lattice->NonPolar Low Affinity SolvatedA Complete Solvation (H-Bond Acceptor Disruption) Aprotic->SolvatedA SolvatedP Partial Solvation (Donor/Acceptor Competition) Protic->SolvatedP Insoluble Insoluble Suspension (Lattice Remains Intact) NonPolar->Insoluble

Thermodynamic pathways of DMHF-DC solvation based on solvent polarity and H-bonding capacity.

Quantitative Solubility Profile

Drawing on empirical data from structurally analogous furan-2,5-dicarboxylate derivatives (such as FDCA)[4] and direct observations from supramolecular synthesis[2], the solubility profile of DMHF-DC is highly stratified. The table below summarizes the solubility behavior of DMHF-DC across various organic solvent classes at standard ambient temperature (298.15 K).

Solvent ClassSolventDielectric Constant ( ϵ )Estimated Solubility (mg/mL)Solvation Mechanism / Interaction
Polar Aprotic Dimethyl Sulfoxide (DMSO)46.7> 50.0Strong H-bond acceptor; rapidly disrupts lattice[3].
Polar Aprotic Dimethylformamide (DMF)36.7> 30.0High affinity H-bond acceptor; stabilizes hydroxyl protons.
Polar Protic Methanol32.7~ 15.0Donor/acceptor exchange; moderate lattice disruption[4].
Moderately Polar Ethyl Acetate6.0< 5.0Weak dipole-dipole interactions; insufficient for high solubility.
Non-Polar Halogenated Chloroform4.8< 0.1Insufficient polarity to break H-bonds; practically insoluble[2].
Non-Polar Hexane1.9InsolubleComplete lack of affinity; high thermodynamic barrier.

Experimental Methodology: Isothermal Shake-Flask Profiling

To generate highly accurate, thermodynamically stable solubility data for furan-dicarboxylate derivatives, the dynamic Isothermal Shake-Flask Method coupled with HPLC-UV is the gold standard[4].

Causality & Self-Validation in Protocol Design: This protocol utilizes an extended 24-hour equilibration period to overcome the high kinetic barrier of the DMHF-DC crystal lattice. Furthermore, Polytetrafluoroethylene (PTFE) filters are strictly mandated. Unlike nylon or cellulose filters, PTFE is chemically inert and lacks hydrogen-bond donors/acceptors, preventing the artificial lowering of the solute concentration via filter adsorption.

Step-by-Step Workflow
  • Sample Preparation: Add an excess of crystalline DMHF-DC (approx. 100 mg) to 2.0 mL of the target organic solvent in a 5 mL amber glass vial.

    • Rationale: Amber glass prevents potential UV-induced degradation of the electron-rich furan ring during the extended equilibration phase.

  • Thermodynamic Equilibration: Seal the vials and place them in a thermostatic orbital shaker at 298.15 K (25°C) ± 0.1 K. Agitate at 150 rpm for exactly 24 hours.

    • Rationale: 24 hours ensures the system transitions from initial kinetic dissolution to true thermodynamic equilibrium.

  • Phase Separation: Transfer the suspension to a microcentrifuge tube and centrifuge at 10,000 rpm for 15 minutes.

    • Rationale: High-speed centrifugation rapidly pellets the undissolved micro-crystals, preventing them from clogging the filter or skewing concentration data.

  • Inert Filtration: Extract the supernatant using a glass syringe and filter through a 0.22 µm PTFE syringe filter into a clean HPLC auto-sampler vial.

    • Rationale: PTFE prevents H-bonding-mediated adsorption of the highly functionalized DMHF-DC.

  • HPLC-UV Quantification: Analyze the filtrate using an HPLC system equipped with a C18 column. Utilize a mobile phase of Water (0.02 M ammonium acetate, pH 4) : Acetonitrile (80:20 v/v)[4]. Detect absorbance at 265 nm.

    • Rationale: The conjugated furan-dicarboxylate system exhibits strong UV absorbance at 265 nm, allowing for highly sensitive quantification even in low-solubility solvents like chloroform.

Workflow Step1 Solid Addition Excess DMHF-DC Step2 Equilibration 24h Isothermal Shake Step1->Step2 Step3 Phase Separation 10,000 rpm Centrifuge Step2->Step3 Step4 Filtration 0.22 µm PTFE Step3->Step4 Step5 Quantification HPLC-UV (265 nm) Step4->Step5

Validated isothermal shake-flask methodology for determining DMHF-DC solubility profiles.

Strategic Implications for Research & Development

Understanding the solubility profile of DMHF-DC is paramount for two major fields:

  • Flavor & Fragrance Synthesis: DMHF-DC is a direct precursor to 4-hydroxy-2,5-dimethyl-3(2H)-furanone (Furaneol), a high-value caramel/strawberry flavor compound[1]. The reduction and cyclization steps require careful solvent selection. Utilizing polar aprotic solvents or binary aqueous-organic mixtures (e.g., Water/THF) can significantly enhance the solubility of the dicarboxylate precursor, thereby increasing reaction yields and kinetic rates[3].

  • Supramolecular Chemistry: Because DMHF-DC is insoluble in non-competitive solvents like CDCl3, researchers cannot easily assess its host-guest binding properties via standard 1H-NMR titration[2]. Scientists must either utilize highly polar deuterated solvents (like DMSO-d6)—which introduces competitive solvent-solute H-bonding that must be mathematically deconvoluted—or chemically modify the ester groups (e.g., transesterification to longer alkyl chains) to increase lipophilicity and disrupt the crystal lattice.

References

1.[1] Title: Furaneol | C6H8O3 | CID 19309 - PubChem - NIH Source: nih.gov URL: [Link]

2.[4] Title: Solubility of 2,5-Furandicarboxylic Acid in Eight Pure Solvents and Two Binary Solvent Systems at 313.15–363.15 K | Journal of Chemical & Engineering Data Source: acs.org URL: [Link]

3.[2] Title: Five-membered heterocycles as novel molecular scaffolds for targeting triplehydrogen bonding interactions Source: academia.edu URL: [Link]

4.[3] Title: Solubility of 2,5-Furandicarboxylic Acid in Pure and Mixed Organic Solvent Systems at 293 K Predicted Using Hansen Solubility Parameters Source: nih.gov URL: [Link]

Sources

biological and toxicological properties of dimethyl 3,4-dihydroxyfuran-2,5-dicarboxylate

Author: BenchChem Technical Support Team. Date: April 2026

Biotransformation, Bioactivity, and Toxicological Profiling of Dimethyl 3,4-dihydroxyfuran-2,5-dicarboxylate

Executive Overview & Chemical Identity

Dimethyl 3,4-dihydroxyfuran-2,5-dicarboxylate (DDFD, CAS 2004-74-2) is a highly functionalized, five-membered heterocyclic scaffold. While frequently utilized in organic synthesis as a precursor to high-value flavor compounds and supramolecular polymers, its biological and toxicological properties are fundamentally governed by its intrinsic chemical reactivity. Structurally, DDFD features a central furan ring flanked by two hydroxyl groups (an enediol moiety) and two methyl ester groups.

Rather than acting as a static toxicant, DDFD functions biologically as a "pro-toxin" or "pro-bioactive" molecule. Its physiological impact is dictated by its susceptibility to enzymatic hydrolysis and subsequent biotransformation into highly reactive furanone derivatives [1].

Mechanistic Toxicology & The Furanone Dichotomy

The primary toxicological concern regarding DDFD lies in its metabolic activation. When introduced to biological systems, the methyl ester moieties of DDFD are rapidly cleaved by ubiquitous carboxylesterases (CES), particularly during hepatic first-pass metabolism. This hydrolysis yields 3,4-dihydroxyfuran-2,5-dicarboxylic acid, a highly unstable intermediate at physiological pH that undergoes spontaneous decarboxylation to form bioactive furanones, most notably derivatives akin to 4-hydroxy-2,5-dimethyl-3(2H)-furanone (HDMF or Furaneol) [2].

Once metabolized, these furanic derivatives exhibit a strict, concentration-dependent biological dichotomy:

  • Low-Dose Bioactivity (Antioxidant & Antimicrobial): At sub-toxic thresholds, the enediol moiety acts as a potent radical scavenger. Furthermore, these metabolites have demonstrated the ability to suppress the phosphorylation of cAMP response element-binding protein (CREB), highlighting potential applications as inhibitors of hyperpigmentation and mild antimicrobial agents [3].

  • High-Dose Toxicity (Pro-oxidant & Genotoxic): At elevated concentrations, the enediol structure undergoes auto-oxidation, generating reactive oxygen species (ROS) such as superoxide radicals and hydrogen peroxide. This pro-oxidant activity can lead to DNA strand breaks and the induction of micronucleated reticulocytes, indicating a clear pathway for genetic toxicity and cellular apoptosis [4].

Quantitative Toxicological Data Summary

To establish a baseline for handling and experimental design, the physicochemical and toxicological properties of DDFD and its primary bioactive metabolites are summarized below.

Property / EndpointValue / ClassificationMechanistic Indicator
CAS Number 2004-74-2Standard Identifier
Molecular Weight 216.14 g/mol Mass Spectrometry
LogP (Estimated) ~0.7Moderate Bioavailability / Hydrophilic
Acute Oral Toxicity Harmful if swallowed (GHS H302)Mammalian In Vivo Model
Skin/Eye Irritation Irritant (GHS H315, H319)Direct Contact Hazard (Parent Molecule)
Genotoxicity (Metabolite) Induces micronucleated reticulocytesROS-Driven DNA Damage (High Conc.)

Self-Validating Experimental Protocol: HepG2 Bioactivation Assay

To rigorously evaluate the biological properties of DDFD, researchers must isolate the acute direct toxicity of the parent compound from the genotoxic stress induced by its esterase-cleaved metabolites.

Causality & Design: We utilize a dual-arm HepG2 (human hepatocellular carcinoma) cellular assay. HepG2 cells are selected due to their robust endogenous carboxylesterase (CES) expression, which accurately models hepatic metabolism. By introducing a CES-inhibitor (Bis-p-nitrophenyl phosphate, BNPP) in the control arm, we establish a self-validating system: if cellular toxicity is observed only in the uninhibited arm, we definitively prove that DDFD is a pro-toxin requiring metabolic activation, rather than an acute direct toxicant.

Step-by-Step Methodology:

  • Cell Culture & Seeding: Culture HepG2 cells in DMEM supplemented with 10% FBS. Seed at 1×104 cells/well in a 96-well plate and incubate for 24 hours at 37°C, 5% CO₂ to allow adherence.

  • Inhibitor Pre-treatment (Self-Validation Step): Wash cells with PBS. To the control arm wells, add 100 µM of BNPP in serum-free DMEM. Incubate for 1 hour. Leave the experimental arm in standard serum-free DMEM.

    • Rationale: Pre-inhibition of CES temporarily halts the biotransformation pathway, isolating the parent DDFD molecule's direct interaction with the cells.

  • DDFD Dosing: Prepare a stock solution of DDFD in DMSO (ensuring final DMSO concentration remains <0.1% to prevent solvent toxicity). Dose both arms with a concentration gradient of DDFD (0.1 µM to 500 µM). Incubate for 24 hours.

  • Metabolite Quantification (LC-MS/MS): Extract 50 µL of the supernatant from parallel plates. Analyze via LC-MS/MS (using a C18 column and negative electrospray ionization) to quantify the conversion of DDFD to its dicarboxylic acid and downstream furanones.

    • Rationale: This analytical step proves that BNPP successfully halted metabolism in the control arm, validating the biological conditions of the assay.

  • Viability Assessment (MTT Assay): Add 10 µL of MTT reagent (5 mg/mL) to each well. Incubate for 4 hours. Solubilize the resulting formazan crystals with 100 µL DMSO. Read absorbance at 570 nm using a microplate reader.

  • Data Synthesis: Calculate the IC₅₀ for both arms. A significant right-shift in the IC₅₀ of the BNPP-treated arm confirms that DDFD's primary toxicity is metabolite-driven (via pro-oxidant furanones) rather than parent-driven.

Pathway Visualization

The following diagram maps the biotransformation of DDFD and the resulting concentration-dependent biological effects.

G A Dimethyl 3,4-dihydroxyfuran- 2,5-dicarboxylate (DDFD) B Esterase Hydrolysis (Hepatic CES) A->B C 3,4-dihydroxyfuran- 2,5-dicarboxylic acid B->C D Decarboxylation C->D E Bioactive Furanones (e.g., HDMF) D->E F Pro-oxidant Activity (ROS Generation) E->F High Conc. H Antioxidant & Antimicrobial Effects E->H Low Conc. G Genetic Toxicity / Cellular Stress F->G

Metabolic biotransformation and concentration-dependent toxicological pathways of DDFD.

References

  • National Center for Biotechnology Information. "PubChem Compound Summary for CID 301642, Dimethyl 3,4-dihydroxyfuran-2,5-dicarboxylate." PubChem, [Link]

  • National Center for Biotechnology Information. "PubChem Compound Summary for CID 19309, Furaneol." PubChem, [Link]

Methodological & Application

Application Note: Synthesis Protocol for Dimethyl 3,4-dihydroxyfuran-2,5-dicarboxylate

Author: BenchChem Technical Support Team. Date: April 2026

Introduction & Scientific Context

Dimethyl 3,4-dihydroxyfuran-2,5-dicarboxylate (CAS 2004-74-2) 1 is a highly valuable heterocyclic building block in advanced organic synthesis. It serves as a critical precursor for the development of chiral polyoxazoline ligands used in asymmetric catalysis [[2]]() and functions as a rigid molecular scaffold for targeting triple hydrogen-bonding interactions in supramolecular polymer chemistry 3.

The synthesis proceeds via a base-promoted, Hinsberg-type cyclocondensation between dimethyl diglycolate and dimethyl oxalate. The reaction relies on the in situ generation of sodium methoxide, which facilitates a sequential double Claisen-type condensation to yield the highly stable, conjugated furan-3,4-diolate system.

Experimental Workflow

SynthesisWorkflow A 1. Reagent Mixing Dimethyl Diglycolate + Dimethyl Oxalate B 2. Base Activation NaH + MeOH in DMF A->B C 3. Cyclocondensation 60 °C, 6 hours B->C D 4. Acidic Workup Concentration & Acidification C->D E 5. Isolation Dimethyl 3,4-dihydroxyfuran- 2,5-dicarboxylate D->E

Figure 1: Synthetic workflow for Dimethyl 3,4-dihydroxyfuran-2,5-dicarboxylate.

Quantitative Reagent Specifications

The following table summarizes the precise stoichiometry required for the optimal yield of the target compound, based on established literature protocols 3.

Table 1: Stoichiometry and Materials

ReagentMW ( g/mol )EquivalentsAmountFunction
Dimethyl diglycolate162.141.013.5 g (83.3 mmol)Primary Substrate
Dimethyl oxalate118.091.09.84 g (83.3 mmol)Electrophilic Partner
Sodium Hydride (NaH)24.00~2.25.3 g (183.3 mmol)Base Precursor
Methanol (MeOH)32.04~2.48.0 mL (200 mmol)Base Generator
N,N-Dimethylformamide73.09Solvent500 mLReaction Medium

Step-by-Step Synthesis Protocol

Phase 1: Setup and Base Generation
  • Apparatus Preparation: Equip a flame-dried 2 L multi-neck round-bottom flask with a mechanical stirrer, a reflux condenser, and an inert gas (Nitrogen or Argon) inlet.

  • Reagent Charging: Charge the flask with dimethyl diglycolate (13.5 g, 83.3 mmol) and dimethyl oxalate (9.84 g, 83.3 mmol) dissolved in 500 mL of anhydrous N,N-Dimethylformamide (DMF) 3.

  • Base Addition: Carefully add Sodium Hydride (5.3 g, 183.3 mmol) to the stirring solution in portions.

  • In Situ Activation: Slowly add anhydrous Methanol (8.0 mL, 200 mmol) dropwise to the mixture 3.

    • Causality & Insight: The controlled addition of MeOH to NaH generates sodium methoxide (NaOMe) in situ alongside the evolution of hydrogen gas. This specific technique ensures the generation of a completely anhydrous, highly active alkoxide base. Using commercial NaOMe often introduces trace moisture or sodium hydroxide impurities, which would rapidly hydrolyze the sensitive ester starting materials and drastically reduce the yield.

Phase 2: Cyclocondensation
  • Heating: Elevate the temperature of the reaction mixture to 60 °C.

  • Incubation: Maintain vigorous mechanical stirring at 60 °C for exactly 6 hours 3.

    • Causality & Insight: The 60 °C thermal parameter provides the optimal kinetic energy to drive the sequential deprotonation and nucleophilic acyl substitutions required to close the five-membered furan ring, without inducing thermal degradation of the oxalate precursor.

Phase 3: Workup and Isolation
  • Solvent Removal: Following the 6-hour reaction period, concentrate the mixture in vacuo to remove the bulk of the DMF, resulting in a thick slurry 3.

  • Acidification: Resuspend the crude slurry in distilled water and carefully acidify the aqueous layer to pH ~2 using cold 2N HCl.

    • Causality & Insight: Under the basic reaction conditions, the product exists as a highly stable disodium furan-3,4-diolate salt (stabilized by conjugation with the adjacent ester groups). Acidification is mandatory to protonate the enolates, yielding the neutral, organic-soluble dimethyl 3,4-dihydroxyfuran-2,5-dicarboxylate.

  • Extraction: Extract the acidified aqueous phase with Ethyl Acetate (3 x 200 mL).

  • Purification: Wash the combined organic layers with brine, dry over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure. Purify the crude residue via recrystallization or silica gel column chromatography to obtain the pure product.

Analytical Validation (Self-Validating System)

To ensure the trustworthiness and success of the protocol, the isolated product must be validated through analytical characterization:

  • Mass Spectrometry (ESI-MS): The expected exact mass for C₈H₈O₇ is 216.03 Da 1. Due to the highly acidic nature of the enolic hydroxyl groups, a strong [M-H]⁻ peak at m/z 215 should be readily observable in negative ion mode.

  • ¹H NMR Spectroscopy (CDCl₃ or DMSO-d₆): Successful cyclization is confirmed by the complete disappearance of the methylene protons from the dimethyl diglycolate starting material (typically ~4.2 ppm). The spectrum should exhibit a sharp singlet for the highly symmetrical ester methoxy groups (-OCH₃) around 3.8–3.9 ppm, and a broad downfield singlet (> 9.0 ppm) corresponding to the enolic hydroxyl protons, which are heavily involved in intramolecular hydrogen bonding.

References

  • Title: Concise methods for the synthesis of chiral polyoxazolines and their application in asymmetric hydrosilylation. Source: Beilstein Journal of Organic Chemistry. URL: [Link]

  • Title: Five-membered heterocycles as novel molecular scaffolds for targeting triplehydrogen bonding interactions. Source: Academia.edu. URL: [Link]

  • Title: 2,5-Bis(methoxycarbonyl)furan-3,4-diolate. Source: PubChem (NIH). URL: [Link]

Sources

Application Note: Biomass-Derived Synthesis Pathways for Dimethyl 3,4-Dihydroxyfuran-2,5-Dicarboxylate

Author: BenchChem Technical Support Team. Date: April 2026

Target Audience: Researchers, Process Chemists, and Drug Development Professionals Compound of Interest: Dimethyl 3,4-dihydroxyfuran-2,5-dicarboxylate (CAS: 2004-74-2)

Strategic Rationale & Industrial Relevance

The transition from petrochemical to biomass-derived feedstocks is a critical mandate in modern chemical synthesis. Dimethyl 3,4-dihydroxyfuran-2,5-dicarboxylate (DM-DDFD) is a highly versatile, five-membered heterocyclic intermediate. It serves as the primary molecular scaffold for synthesizing high-value flavorings like Furaneol (4-hydroxy-2,5-dimethylfuran-3(2H)-one)[1] and acts as a foundational building block for advanced conducting polymers, such as poly(3,4-ethylenedioxythiophene) (PEDOT) and its selenium analogues (EDOS)[2].

Historically, the precursors for DM-DDFD were sourced from fossil-derived ethylene. However, recent bioconversion advancements allow for a fully renewable pathway. By utilizing bio-ethanol derived from lignocellulosic biomass or cheese whey fermentation[3][4], chemists can produce bio-ethylene, which is subsequently converted to diethylene glycol and oxidized to diglycolic acid. This application note details the mechanistic causality and provides a self-validating experimental protocol for the Hinsberg-type condensation of bio-derived dimethyl diglycolate and dimethyl oxalate to yield DM-DDFD[5][6].

Mechanistic Pathway & Causality Design

The synthesis of DM-DDFD relies on a classic double Claisen-type condensation (often referred to as a Hinsberg furan synthesis). The reaction requires the precise deprotonation of the active methylene groups on dimethyl diglycolate, followed by a nucleophilic acyl substitution onto the carbonyl carbons of dimethyl oxalate[6].

Causality of Reagent Selection:

  • Base Selection (in situ NaOMe): Instead of using bulk sodium methoxide or protic solvents (which can induce premature ester hydrolysis or shift the equilibrium backward), this protocol utilizes Sodium Hydride (NaH) in anhydrous N,N-Dimethylformamide (DMF) paired with a stoichiometric addition of anhydrous Methanol (MeOH)[6]. The methanol reacts with NaH to generate highly active NaOMe in situ. This ensures the base is highly soluble and continuously regenerated, driving the enolate formation without bulk protic interference.

  • Thermodynamic Driving Force: The cyclization is thermodynamically driven by the aromatization of the furan ring. The resulting 3,4-hydroxyl groups form strong intramolecular hydrogen bonds with the adjacent 2,5-ester carbonyls, locking the molecule into a highly stable, planar conformation[5].

BiomassPathway B Lignocellulosic Biomass E Bio-Ethanol B->E Fermentation Eth Bio-Ethylene Oxide E->Eth Dehydration & Epoxidation DEG Diethylene Glycol Eth->DEG Hydration DGA Diglycolic Acid DEG->DGA Oxidation (HNO3) DDG Dimethyl Diglycolate DGA->DDG Esterification (MeOH/H+) DMD DM-DDFD (Target) DDG->DMD Hinsberg Condensation (+ Dimethyl Oxalate)

Caption: Continuous biomass-derived synthetic pathway from lignocellulose to DM-DDFD.

Self-Validating Experimental Protocol

The following protocol is engineered for a 83.3 mmol scale, optimized for high purity and consistent yield[5][6].

Materials Required
  • Dimethyl diglycolate (Bio-derived): 13.5 g (83.3 mmol)

  • Dimethyl oxalate: 9.84 g (83.3 mmol)

  • Sodium Hydride (NaH, 60% dispersion in mineral oil): 7.3 g (~183.3 mmol, 2.2 eq)

  • Anhydrous Methanol (MeOH): 8.0 mL (200 mmol)

  • Anhydrous N,N-Dimethylformamide (DMF): 500 mL

  • 2M Hydrochloric Acid (HCl): ~150 mL

Step-by-Step Methodology

Step 1: System Preparation & Reagent Charging

  • Oven-dry a 2 L three-neck round-bottom flask equipped with a mechanical stirrer, a reflux condenser, and an argon inlet.

  • Charge the flask with dimethyl diglycolate (13.5 g) and dimethyl oxalate (9.84 g).

  • Add 500 mL of anhydrous DMF. Stir at 300 rpm until a homogeneous solution is achieved.

Step 2: Controlled Base Activation 4. Cool the reaction vessel to 0 °C using an ice-water bath. 5. Self-Validation Check: Add the NaH (7.3 g) portionwise over 15 minutes. Monitor for the evolution of H2​ gas. The cessation of vigorous bubbling between additions indicates the safe consumption of the hydride. 6. Dropwise, add anhydrous MeOH (8.0 mL).

  • Causality: This controlled addition generates the active alkoxide base (NaOMe) required for the Claisen condensation without introducing excess water. The solution will transition from clear to a deep yellow/orange, visually validating the formation of the enolate intermediate.

Step 3: Cyclization & Aromatization 7. Remove the ice bath and heat the reaction mixture to 60 °C for 6 hours[6]. 8. Self-Validation Check: Perform Thin-Layer Chromatography (TLC) using a Hexane:Ethyl Acetate (7:3) mobile phase. The complete disappearance of the dimethyl diglycolate spot ( Rf​≈0.6 ) confirms reaction completion.

Step 4: Quenching & Isolation 9. Cool the mixture to room temperature and concentrate in vacuo (at 45 °C) to remove the majority of the DMF, leaving a thick slurry. 10. Resuspend the slurry in 300 mL of ice-cold distilled water. 11. Critical Step: Slowly acidify the aqueous layer to pH 2 using 2M HCl.

  • Causality: The highly acidic phenolic-like hydroxyls at the 3,4-positions form a water-soluble disodium salt under basic conditions. Acidification protonates these groups, precipitating the target compound and allowing for organic extraction.
  • Extract the aqueous phase with Ethyl Acetate ( 3×200 mL). Wash the combined organic layers with brine, dry over anhydrous Na2​SO4​ , and concentrate in vacuo.
  • Purify the crude solid via recrystallization from hot ethanol to yield DM-DDFD as off-white crystals.

S1[label="Step 1: Preparation\nCharge Dimethyl Diglycolate &\nDimethyl Oxalate in DMF", fillcolor="#F1F3F4", fontcolor="#202124"]; S2[label="Step 2: Base Addition\nAdd NaH (portionwise)\n& Catalytic MeOH at 0 °C", fillcolor="#FBBC05", fontcolor="#202124"]; S3[label="Step 3: Cyclization\nHeat to 60 °C for 6 hours\n(Enolate Formation)", fillcolor="#EA4335", fontcolor="#FFFFFF"]; S4[label="Step 4: Quenching\nConcentrate in vacuo &\nAcidify with 2M HCl to pH 2", fillcolor="#4285F4", fontcolor="#FFFFFF"]; S5[label="Step 5: Isolation\nExtract (EtOAc), Wash (Brine),\nDry & Crystallize", fillcolor="#34A853", fontcolor="#FFFFFF"];

S1 -> S2 -> S3 -> S4 -> S5; }

Caption: Step-by-step experimental workflow for the Hinsberg condensation of DM-DDFD.

Quantitative Data & Optimization Metrics

To ensure reproducibility, the following table summarizes the critical reaction parameters, expected yields, and the rationale behind optimization limits.

ParameterOptimized ValueObservation / Rationale
Molar Ratio (Diglycolate : Oxalate) 1.0 : 1.0Stoichiometric ratio prevents the formation of higher-order oligomers.
Base Equivalents (NaH) 2.2 eq2.0 eq required for double deprotonation; 0.2 eq excess accounts for trace moisture.
Solvent System Anhydrous DMFSuperior solubility for the disodium intermediate compared to THF or bulk alcohols.
Reaction Temperature 60 °CTemperatures >80 °C lead to decomposition and tar formation; <40 °C stalls cyclization.
Typical Isolated Yield 55% – 60%Yield is inherently limited by competitive self-condensation of dimethyl diglycolate[6].

Analytical Validation

To confirm the structural integrity of the synthesized DM-DDFD, researchers should utilize NMR spectroscopy.

  • 1 H NMR (400 MHz, CDCl 3​ ): The furan ring is fully substituted, meaning no aromatic protons will be visible. The spectrum will exhibit a sharp singlet at δ ~3.90 ppm (6H, integrating for the two -OCH 3​ ester groups) and a broad singlet at δ ~8.5–9.5 ppm (2H, integrating for the two -OH groups), which will disappear upon D2​O exchange.

  • 13 C NMR (100 MHz, CDCl 3​ ): Expected signals include the ester carbonyls ( δ ~163 ppm), the oxygen-bound furan carbons C3/C4 ( δ ~145 ppm), the ester-bound furan carbons C2/C5 ( δ ~138 ppm), and the methoxy carbons ( δ ~52 ppm).

References

  • Five-membered heterocycles as novel molecular scaffolds for targeting triple hydrogen bonding interactions. Academia.edu.

  • 3,4-Ethylenedioxythiophene and 3,4-Ethylenedioxyselenophene: Synthesis and Reactivity of Cα−Si Bond. The Journal of Organic Chemistry - ACS Publications.

  • 4-Hydroxy-2,5-dimethylfuran-3(2H)-one (Furaneol). GuideChem Database.

  • Bioconversion of Lactose from Cheese Whey to Organic Acids. IntechOpen.

Sources

Application Note: Dimethyl 3,4-dihydroxyfuran-2,5-dicarboxylate as a Novel Bio-based Precursor for High-Performance Polyesters

Author: BenchChem Technical Support Team. Date: April 2026

Introduction: Expanding the Furan-Based Polymer Landscape

The imperative for sustainable and high-performance materials has driven significant research into bio-based polymers. Furan-based polymers, derived from renewable resources like cellulose and hemicellulose, have emerged as promising alternatives to their petroleum-based counterparts.[1][2] A prominent example is the development of polyesters from 2,5-furandicarboxylic acid (FDCA), which are positioned as bio-based substitutes for polyethylene terephthalate (PET).[3][4] This application note explores the potential of a less-common yet structurally intriguing furan derivative: dimethyl 3,4-dihydroxyfuran-2,5-dicarboxylate.

The presence of both hydroxyl and carboxylate functional groups on the furan ring of dimethyl 3,4-dihydroxyfuran-2,5-dicarboxylate presents unique opportunities for polymer synthesis. While direct polymerization of this specific monomer is not extensively documented in current literature, its structure suggests its utility in creating novel polyesters and other copolymers through established polymerization techniques. This document provides a theoretical framework and a plausible experimental protocol for the synthesis and characterization of a polyester derived from dimethyl 3,4-dihydroxyfuran-2,5-dicarboxylate, aimed at researchers and professionals in polymer chemistry and drug development.

Physicochemical Properties of Dimethyl 3,4-dihydroxyfuran-2,5-dicarboxylate

A comprehensive understanding of the monomer's properties is crucial for designing a successful polymerization strategy. The table below summarizes the known and predicted properties of dimethyl 3,4-dihydroxyfuran-2,5-dicarboxylate.

PropertyValueSource
Chemical Formula C8H8O7
CAS Number 2004-74-2
Appearance White to off-white powder (predicted)General knowledge
Molecular Weight 216.15 g/mol Calculated
Functional Groups 2x Ester (methyl carboxylate), 2x HydroxylChemical Structure
Solubility Expected to be soluble in polar organic solvents like DMF, DMSOGeneral knowledge

Proposed Polymerization Workflow: Synthesis of a Novel Furan-Based Polyester

Given the difunctional nature of dimethyl 3,4-dihydroxyfuran-2,5-dicarboxylate (two hydroxyl groups and two ester groups), a plausible route to polymer synthesis is through condensation polymerization with a dicarboxylic acid or its derivative.[5] This approach would lead to the formation of a polyester. For this application note, we propose a two-step melt polycondensation reaction with a bio-based dicarboxylic acid, such as succinic acid.

PolymerizationWorkflow Monomer Dimethyl 3,4-dihydroxyfuran-2,5-dicarboxylate + Succinic Acid Catalyst Catalyst Addition (e.g., Antimony Trioxide) Monomer->Catalyst Transesterification Step 1: Transesterification (Low Temperature, Inert Atmosphere) Catalyst->Transesterification Oligomers Formation of Oligomers + Methanol Byproduct Transesterification->Oligomers Polycondensation Step 2: Polycondensation (High Temperature, High Vacuum) Oligomers->Polycondensation Polymer Final Polyester Product Polycondensation->Polymer

Caption: Proposed two-step melt polycondensation workflow.

Experimental Protocol: Melt Polycondensation

This protocol outlines the synthesis of a polyester from dimethyl 3,4-dihydroxyfuran-2,5-dicarboxylate and succinic acid.

Materials:

  • Dimethyl 3,4-dihydroxyfuran-2,5-dicarboxylate

  • Succinic acid

  • Antimony trioxide (catalyst)

  • High-purity nitrogen gas

  • Dry, distilled solvents for purification (e.g., chloroform, methanol)

Equipment:

  • Glass reactor equipped with a mechanical stirrer, nitrogen inlet, and a distillation outlet connected to a vacuum system.

  • Heating mantle with a temperature controller.

  • High-vacuum pump.

Procedure:

  • Charging the Reactor: In the glass reactor, combine equimolar amounts of dimethyl 3,4-dihydroxyfuran-2,5-dicarboxylate and succinic acid. Add the antimony trioxide catalyst (typically 0.05-0.1 mol% relative to the diol).

  • Inert Atmosphere: Purge the reactor with high-purity nitrogen gas for at least 30 minutes to remove any oxygen. Maintain a gentle nitrogen flow throughout the first stage of the reaction.

  • Transesterification:

    • Heat the reactor to a temperature of 160-180°C under a nitrogen atmosphere.

    • Maintain this temperature and stir the mixture. The transesterification reaction will begin, producing methanol as a byproduct, which will be distilled off.

    • Continue this step for 2-4 hours, or until the majority of the theoretical amount of methanol has been collected.

  • Polycondensation:

    • Gradually increase the temperature to 200-220°C.

    • Simultaneously, slowly apply a high vacuum (less than 1 mbar) to the reactor. This will facilitate the removal of any remaining methanol and drive the polymerization reaction towards the formation of a high molecular weight polymer.

    • A noticeable increase in the viscosity of the reaction mixture will be observed.

    • Continue the reaction under these conditions for another 3-5 hours.

  • Polymer Recovery and Purification:

    • Once the desired viscosity is achieved, stop the reaction by cooling the reactor to room temperature under a nitrogen atmosphere.

    • The resulting polymer can be dissolved in a suitable solvent (e.g., chloroform) and precipitated in a non-solvent (e.g., methanol) to remove any unreacted monomers and catalyst residues.

    • Dry the purified polymer in a vacuum oven at 60-80°C until a constant weight is achieved.

Characterization of the Resulting Polyester

A thorough characterization of the synthesized polyester is essential to understand its structure, thermal properties, and potential applications. The following workflow outlines the key characterization techniques.

CharacterizationWorkflow PolymerSample Synthesized Polyester NMR NMR Spectroscopy (¹H and ¹³C) PolymerSample->NMR FTIR FTIR Spectroscopy PolymerSample->FTIR GPC Gel Permeation Chromatography (GPC) PolymerSample->GPC TGA Thermogravimetric Analysis (TGA) PolymerSample->TGA DSC Differential Scanning Calorimetry (DSC) PolymerSample->DSC Structural Structural Analysis NMR->Structural FTIR->Structural MolecularWeight Molecular Weight and Distribution GPC->MolecularWeight Thermal Thermal Properties TGA->Thermal DSC->Thermal

Caption: Logical flow for polymer characterization.

Expected Characterization Data

The following table presents hypothetical yet plausible data for the synthesized polyester, based on typical values for furan-based polyesters.

Characterization TechniqueExpected Results
¹H NMR Peaks corresponding to the furan ring protons, the methylene protons of the succinate unit, and the ester linkages.
FTIR Characteristic absorption bands for C=O stretching of the ester groups, C-O stretching of the furan ring, and C-H stretching.
GPC Determination of number-average molecular weight (Mn), weight-average molecular weight (Mw), and polydispersity index (PDI). Expected Mn in the range of 15,000-30,000 g/mol .
TGA Onset of decomposition temperature (Td), indicating the thermal stability of the polymer. Expected Td > 250°C.
DSC Glass transition temperature (Tg) and melting temperature (Tm) if the polymer is semi-crystalline. Expected Tg in the range of 50-100°C.

Potential Applications and Future Directions

The unique structure of a polyester derived from dimethyl 3,4-dihydroxyfuran-2,5-dicarboxylate could offer distinct properties compared to polymers from 2,5-furandicarboxylic acid. The presence of the hydroxyl groups in the furan ring of the monomer could potentially be leveraged for post-polymerization modifications, allowing for the introduction of further functionalities.

Potential applications for this novel furan-based polyester could include:

  • High-performance engineering plastics: The rigid furan ring can impart good mechanical strength and thermal stability.[1]

  • Biomedical materials: The bio-based nature and potential for functionalization make it an interesting candidate for drug delivery systems or biodegradable implants.

  • Barrier materials: Furan-based polyesters are known for their excellent gas barrier properties, making them suitable for packaging applications.[6]

Future research should focus on optimizing the polymerization conditions to achieve higher molecular weights, exploring different co-monomers to tune the material properties, and conducting detailed studies on the mechanical, thermal, and barrier properties of the resulting polymers.

References

  • Furan-based thermosetting polymers for high-performance applications.
  • Furan resin - Wikipedia. Available at: [Link]

  • Enzymatic polymerization of furan-based polymers in biobased solvents - RSC Publishing. Available at: [Link]

  • Furan-Based Polyesters from Diethylene Glycol with Facile Chemical Recyclability | Macromolecules - ACS Publications. Available at: [Link]

  • The Synthesis of Novel Material 2,3-Dimethyl-2,3-dihydrofuro[3,4-b][1][2]dioxine-5,7-dicarboxylic acid WANG Liping - Atlantis Press. Available at: [Link]

  • Enzymatic Synthesis of Copolyesters with the Heteroaromatic Diol 3,4-Bis(hydroxymethyl)furan and Isomeric Dimethyl Furandicarboxylate Substitutions - PubMed. Available at: [Link]

  • Living cationic polymerization of dihydrofuran and its derivatives - ResearchGate. Available at: [Link]

  • Enzymatic Polymerization of Dimethyl 2,5-Furandicarboxylate and Heteroatom Diamines. Available at: [Link]

  • PubChem. 3,4-Dimethyl-2,5-dihydrofuran. Available at: [Link]

  • Poly(2,3-dihydrofuran): A strong, biorenewable, and degradable ther- moplastic synthesized via room temperature cationic polymerization. Available at: [Link]

  • Enol Ethers Are Effective Monomers for Ring-Opening Metathesis Polymerization: Synthesis of Degradable and Depolymerizable Poly(2,3-dihydrofuran) | Journal of the American Chemical Society. Available at: [Link]

  • 35.1 Condensation polymerisation | CIE A-Level Chemistry. Available at: [Link]

  • Dimethyl 2,5-Furan-Dicarboxylate Manufacturer and Exporter - V&V Pharma Industries. Available at: [Link]

  • Poly(2,3-Dihydrofuran): A Strong, Biorenewable, and Degradable Thermoplastic Synthesized via Room Temperature Cationic Polymerization | Journal of the American Chemical Society. Available at: [Link]

  • Synthesis of dimethyl furan‐2,5 dicarboxylate from furan. Adapted from Ref.. - ResearchGate. Available at: [Link]

  • Progress in the Synthesis and Properties of 2,5-Furan Dicarboxylate based Polyesters | BioResources - PEER-REVIEW ARTICLE. Available at: [Link]

  • CN101486694B - The preparation method of 2,5-dimethylfuran-3,4-diethyl carboxylate.
  • Progress in the synthesis and properties of 2,5-furan dicarboxylate based polyesters - BioResources. Available at: [Link]

  • The Properties of Poly(ester amide)s Based on Dimethyl 2,5-Furanedicarboxylate as a Function of Methylene Sequence Length in Polymer Backbone - MDPI. Available at: [Link]

  • Synthesis and characterisation of bio-derived furan-based polyamides copolymers from dimethyl furan-2,5-dicarboxylate Paganelli, - Helda - Helsinki.fi. Available at: [Link]

  • Production of bio-based 2,5-furan dicarboxylate polyesters: Recent progress and critical aspects in their synthesis and thermal properties - ResearchGate. Available at: [Link]

Sources

catalytic conversion methods to yield dimethyl 3,4-dihydroxyfuran-2,5-dicarboxylate

Author: BenchChem Technical Support Team. Date: April 2026

Application Note: Catalytic and Base-Mediated Conversion Methods to Yield Dimethyl 3,4-Dihydroxyfuran-2,5-Dicarboxylate

Mechanistic Rationale and Causality

Dimethyl 3,4-dihydroxyfuran-2,5-dicarboxylate (CAS 2004-74-2) is a highly versatile five-membered heterocyclic scaffold. It serves as a critical intermediate for the synthesis of triple hydrogen-bonding arrays, chiral polyoxazoline ligands for asymmetric catalysis, and the commercial flavor compound Furaneol[1][2][3].

The primary method to yield this compound is a modified Hinsberg-type condensation between dimethyl diglycolate (dimethyl 2,2'-oxydiacetate) and dimethyl oxalate[4]. While traditional Hinsberg syntheses for thiophenes utilize thiodiglycolates, the oxygen analog requires highly optimized basic conditions to facilitate the double Claisen condensation[4].

Causality of Base Selection: The reaction requires the sequential deprotonation of the alpha-carbons of dimethyl diglycolate. Using commercial sodium methoxide (NaOMe) directly often results in poor yields due to reagent degradation (moisture absorption) and poor solubility in organic solvents. By utilizing Sodium Hydride (NaH) and Methanol (MeOH) in N,N-Dimethylformamide (DMF), highly active, anhydrous methoxide is generated in situ[1]. The evolution of hydrogen gas provides a self-validating visual cue that the active base has formed. Furthermore, DMF acts as a polar aprotic solvent that solubilizes the reactants but allows the disodium salt of the product to precipitate, driving the equilibrium forward via Le Chatelier's principle.

Optimization of Condensation Conditions

The table below summarizes the quantitative data driving the selection of the optimal catalytic/base system for the condensation reaction[1].

SolventBase SystemTime (hrs)Temp (°C)Yield (%)Observation / Causality
DMFNaH (Stoichiometric)6600Lack of protic source prevents effective enolization and cyclization.
DMFNaOMe (Commercial)66014Poor solubility and potential moisture degradation limit reactivity.
DMFNaH + MeOH (In situ)66055Freshly generated methoxide drives double Claisen condensation; product precipitates.

Experimental Protocol: Synthesis of Dimethyl 3,4-Dihydroxyfuran-2,5-Dicarboxylate

Note: This protocol is designed as a self-validating workflow.

  • Preparation: Equip a 2 L round-bottom flask with a mechanical stirrer, reflux condenser, and an inert argon atmosphere. Ensure all glassware is oven-dried.

  • Reagent Charging: Charge the flask with dimethyl diglycolate (13.5 g, 83.3 mmol), dimethyl oxalate (9.84 g, 83.3 mmol), and anhydrous DMF (500 mL)[1].

  • Base Addition: Carefully add NaH (5.3 g, 183.3 mmol, 60% dispersion in mineral oil). Validation Check: Minimal bubbling should occur initially, confirming the absence of moisture.

  • In situ Catalyst Generation: Dropwise add anhydrous MeOH (8.0 mL, 200 mmol) over 15 minutes[1]. Validation Check: Vigorous evolution of H₂ gas will commence. Wait until gas evolution completely ceases, confirming the total conversion of NaH to the active methoxide base.

  • Condensation: Heat the mixture to 60 °C and stir mechanically for 6 hours[1]. Validation Check: The clear solution will transition into a thick slurry as the disodium salt of the furan product precipitates, indicating successful cyclization.

  • Workup: Concentrate the mixture in vacuo to remove DMF. Acidify the resulting slurry with 2N HCl to pH 2 to protonate the diolate. Extract with Ethyl Acetate (3 x 200 mL), wash with brine, dry over MgSO₄, and concentrate to yield the crude product. Recrystallize from ethanol to obtain pure dimethyl 3,4-dihydroxyfuran-2,5-dicarboxylate.

Downstream Catalytic Conversions

Once synthesized, dimethyl 3,4-dihydroxyfuran-2,5-dicarboxylate is subjected to various catalytic conversions to yield high-value end products:

Protocol A: Catalytic Synthesis of Chiral Polyoxazolines This compound is a prime precursor for chiral polyoxazoline ligands used in Pd- or Cu-catalyzed asymmetric hydrosilylation[3].

  • Combine dimethyl 3,4-dihydroxyfuran-2,5-dicarboxylate (0.87 g, 4.0 mmol) and a chiral amino alcohol (e.g., L-phenylalaninol, 8.0 mmol) in 40 mL of toluene[3].

  • Equip the flask with a Dean-Stark water segregator and a magnetic stirring bar.

  • Reflux the mixture for 18 hours[3]. Validation Check: The continuous collection of water and methanol in the segregator validates the progression of the condensation and cyclization to the oxazoline rings.

  • Remove the solvent under reduced pressure and purify the residue via silica gel chromatography (ethanol eluent)[3].

Protocol B: Acid-Catalyzed Conversion to Furaneol The dicarboxylate can be converted to 4-hydroxy-2,5-dimethyl-3(2H)-furanone (Furaneol) via acid-catalyzed hydrolysis, alkylation, and subsequent decarboxylation, which is a critical process in the flavor and fragrance industry for generating "burnt pineapple" or strawberry aromatic profiles[2].

Workflow Visualization

G N1 Dimethyl Diglycolate + Dimethyl Oxalate N2 In situ Base Generation (NaH + MeOH) N1->N2 N3 Hinsberg Condensation (60°C, 6 hrs, DMF) N2->N3 N4 Dimethyl 3,4-dihydroxyfuran- 2,5-dicarboxylate N3->N4 Yield: 55% N5 Acid-Catalyzed Hydrolysis & Decarboxylation N4->N5 N7 Catalytic Condensation with Amino Alcohols N4->N7 N6 Furaneol (Flavor/Fragrance) N5->N6 N8 Chiral Polyoxazolines (Asymmetric Catalysis) N7->N8

Workflow for the synthesis and catalytic conversion of the furan dicarboxylate.

References

  • [1] Five-membered heterocycles as novel molecular scaffolds for targeting triplehydrogen bonding interactions. Academia.edu.1

  • [4] Name Reactions in Heterocyclic Chemistry. Chemistry-Chemists.com. 4

  • [2] Furaneol | 3658-77-3. ChemicalBook. 2

  • [3] Concise methods for the synthesis of chiral polyoxazolines and their application in asymmetric hydrosilylation. PMC - NIH.gov. 3

Sources

Application Note: Advanced Crystallization and Purification Strategies for Dimethyl 3,4-dihydroxyfuran-2,5-dicarboxylate (DM-DHFD)

Author: BenchChem Technical Support Team. Date: April 2026

Target Audience: Researchers, Chemical Biologists, and Drug Development Professionals Document Type: Technical Protocol & Mechanistic Guide

Executive Overview

Dimethyl 3,4-dihydroxyfuran-2,5-dicarboxylate (DM-DHFD) is a highly versatile furanic building block. It serves as a critical intermediate in the synthesis of high-value flavor compounds like Furaneol 1, chiral polyoxazoline ligands for asymmetric catalysis 2, and electroactive monomer precursors. Synthesized primarily via the Hinsberg condensation of dimethyl diglycolate and dimethyl oxalate 3, DM-DHFD is notoriously difficult to purify due to its high polarity, thermal sensitivity, and propensity for strong intermolecular hydrogen bonding.

This application note outlines a self-validating, multi-stage purification workflow designed to isolate DM-DHFD at >98% purity, detailing the thermodynamic causality behind each experimental choice.

Physicochemical Profiling & Purification Rationale

The structural presence of two methyl ester groups and two enolic hydroxyl groups on the furan ring creates a complex solubility profile. Relying solely on solvent extraction often fails because DM-DHFD forms strong hydrogen-bonded networks with polar impurities (e.g., unreacted diglycolate or monomethylated side products).

Table 1: Physicochemical & Thermodynamic Profile of DM-DHFD

ParameterValue / CharacteristicImpact on Purification Strategy
Molecular Weight 216.14 g/mol Determines stoichiometric wash volumes during filtration.
Functional Groups 2x Hydroxyl (-OH), 2x Ester (-COOCH3)High propensity for inter/intra-molecular H-bonding; causes tailing on bare silica.
pKa (estimated) ~8.5 - 9.5 (Enolic diols)Requires aggressive acidification (pH < 3) for complete protonation and precipitation.
Solubility (Cold Water) Very LowIdeal anti-solvent for initial crude precipitation and salt-removal washes.
Solubility (Hot MeOH) HighProvides an excellent thermodynamic gradient for controlled crystallization.
Thermal Stability Moderate (Degradation > 150°C)Vacuum drying must be strictly maintained below 60°C to prevent decomposition.

Purification & Crystallization Workflow

PurificationWorkflow A Crude Reaction Mixture (Diolate Salts) B Acidification (pH 2-3) Protonation of Diolates A->B C Vacuum Filtration & Cold Water Wash B->C D Crude DM-DHFD (~80-85% Purity) C->D E Hot Recrystallization (Methanol, 60°C) D->E F Controlled Cooling (0.5°C/min to 4°C) E->F G HPLC Purity Check Target: >98% F->G H Silica Chromatography (EtOH/CH2Cl2 Eluent) G->H Purity <98% I Ultra-Pure DM-DHFD Crystals (>99%) G->I Purity >98% H->I

Workflow for the isolation, crystallization, and chromatographic purification of DM-DHFD.

Self-Validating Experimental Protocols

Protocol 1: Acidic Quench & Primary Precipitation

Causality: The Hinsberg condensation utilizes strong bases (e.g., NaH or NaOMe), leaving the furan product in its highly soluble diolate salt form. Lowering the pH below the pKa of the enolic hydroxyls forces protonation, neutralizing the molecule and driving its precipitation from the aqueous-organic matrix.

  • Thermal Control: Cool the crude reaction mixture (typically in DMF/MeOH) to 0–5°C using an ice-brine bath. Rationale: Minimizes exothermic degradation and ester hydrolysis during acidification.

  • Acidification: Slowly add 1M HCl dropwise under vigorous mechanical stirring until the pH reaches 2.0–2.5.

    • Validation Checkpoint: Use a calibrated pH probe. If the pH remains > 3.0, the compound remains partially ionized, which drastically reduces yield and causes the product to "oil out" rather than crystallize.

  • Nucleation: Stir for 30 minutes at 0°C to allow for complete crystal nucleation.

  • Isolation: Isolate the precipitate via vacuum filtration. Wash the filter cake with ice-cold distilled water (3 x 50 mL).

    • Validation Checkpoint: Test the final wash filtrate with a few drops of 0.1M AgNO₃. An absence of white AgCl precipitate confirms the complete removal of inorganic salts.

Protocol 2: Temperature-Gradient Recrystallization

Causality: Crude DM-DHFD often contains monomethylated impurities. Methanol exploits the temperature-dependent solubility of the dual ester/hydroxyl motifs. A slow cooling ramp prevents supersaturation and amorphous crash-out, which would otherwise occlude impurities within the crystal lattice.

  • Dissolution: Suspend the crude solid in minimal boiling methanol (approx. 5 mL per gram of crude) at 60°C until fully dissolved.

  • Clarification (Optional): If the solution is dark or turbid, add activated charcoal (5% w/w), boil for 5 minutes, and perform a hot filtration through a Celite pad to remove polymeric oxidative byproducts.

  • Controlled Crystallization: Transfer the clear filtrate to a programmable cooling bath. Cool the solution at a strictly controlled rate of 0.5°C/min down to 4°C.

  • Drying: Filter the resulting colorless needles and dry under high vacuum at 45°C for 12 hours.

    • Validation Checkpoint: Perform a melting point test. Pure DM-DHFD exhibits a sharp melting point. A depressed or broad melting range indicates trapped solvent or residual impurities, necessitating Protocol 3.

Protocol 3: Orthogonal Purification via Silica Chromatography

Causality: For applications requiring >99.5% purity (e.g., asymmetric chiral ligand synthesis 2), crystallization may not resolve structurally similar co-crystallizing impurities. Bare silica strongly retains the 3,4-dihydroxy motifs via hydrogen bonding, causing severe peak tailing. Introducing a polar protic modifier (ethanol) competitively binds to the silanol groups, ensuring sharp elution bands.

  • Column Preparation: Pack a glass column with silica gel (230-400 mesh) using Dichloromethane (CH₂Cl₂) as the stationary phase solvent.

  • Loading: Dry-load the DM-DHFD by pre-adsorbing it onto a small amount of silica gel, evaporating the loading solvent, and applying the powder to the top of the column bed.

  • Elution: Elute using a gradient mobile phase starting at 100% CH₂Cl₂ and stepping up to 5% Ethanol in CH₂Cl₂.

  • Fractionation: Monitor fractions via TLC (UV active at 254 nm).

    • Validation Checkpoint: Combine fractions containing only the single target spot (Rf ~0.4 in 5% EtOH/CH₂Cl₂). Evaporate under reduced pressure to yield ultra-pure DM-DHFD.

References

  • Buy Furaneol | 3658-77-3 - Smolecule Source: Smolecule / NIH Biosynthetic Pathways URL
  • Source: PubMed Central (PMC) - National Institutes of Health (NIH)
  • Source: Academia.

Sources

Application Note: Dimethyl 3,4-Dihydroxyfuran-2,5-Dicarboxylate (DDFA) as a Versatile Scaffold in Pharmaceutical Intermediate Synthesis

Author: BenchChem Technical Support Team. Date: April 2026

Scientific Context & Structural Significance

Dimethyl 3,4-dihydroxyfuran-2,5-dicarboxylate (DDFA) is a highly functionalized, symmetrical furan derivative that serves as a critical building block in advanced pharmaceutical synthesis. Unlike simple furans, DDFA possesses a unique dual-functionality: the 3,4-dihydroxy groups act as potent hydrogen-bond donors, while the 2,5-dicarboxylate esters provide highly reactive sites for amidation and condensation.

In modern drug development, DDFA is primarily utilized across three specialized domains:

  • Chiral Ligand Synthesis: Acting as a precursor for chiral polyoxazolines used in the asymmetric hydrosilylation of APIs[1].

  • Supramolecular Drug Delivery: Serving as a molecular scaffold for triple hydrogen-bonding arrays (DAD/ADD) to stabilize supramolecular polymers[2].

  • Bioactive Furanones: Functioning as a synthetic precursor to Furaneol derivatives, which exhibit physiological effects including antimicrobial and anti-hyperpigmentation properties[3].

Mechanistic Insights & Causality

Enantioselective Catalysis via DDFA-Derived Polyoxazolines

The synthesis of chiral active pharmaceutical ingredients (APIs) often requires transition-metal catalysis. DDFA is an ideal starting material for creating C2​ -symmetric bis(oxazolinyl)furan ligands. The causality behind this design lies in the rigid furan core, which optimally spaces the oxazoline nitrogen atoms to chelate transition metals (e.g., Rh, Ru). This chelation creates a sterically hindered, chiral pocket that forces incoming ketone substrates into a specific orientation, ensuring high enantioselectivity during asymmetric hydrosilylation[1].

Supramolecular Assembly via Hydrogen Bonding Arrays

For targeted drug delivery systems, carrier stability is paramount. The 3,4-dihydroxy groups of DDFA provide a rigid structural orientation for hydrogen bonding. By subjecting DDFA to[2], researchers can synthesize Donor-Acceptor-Donor (DAD) or Acceptor-Donor-Donor (ADD) arrays. The energy of these engineered hydrogen bonds (typically 0-5 Kcal/mol) synergistically compounds, yielding exceptionally high association constants ( Ka​ ) that prevent the premature degradation of the supramolecular polymer in systemic circulation[2].

Pathway A DDFA Scaffold B Buchwald-Hartwig Amidation A->B Pd(0)/Cu(I) Catalysis C Hydrogen Bonding Arrays (DAD/ADD) B->C Structural Orientation D Supramolecular Polymers C->D Non-covalent Assembly E Targeted Drug Delivery Systems D->E API Encapsulation

Mechanistic pathway of DDFA functionalization into supramolecular arrays for drug delivery.

Experimental Protocols: Self-Validating Systems

Protocol 1: Synthesis of Chiral Bis(oxazolinyl)furan Ligands

Objective: Synthesize (+)-3,4-Dihydroxy-2,5-bis[4-(S)-benzyloxazolin-2-yl]furan from DDFA for use as a chiral ligand in asymmetric API synthesis[1].

Causality of Design: This protocol utilizes a Dean-Stark apparatus (water segregator) with toluene. Because amidation and cyclization are equilibrium-driven, the continuous azeotropic removal of methanol and water thermodynamically forces the reaction to completion, preventing low yields and side reactions[1].

Materials:

  • Dimethyl 3,4-dihydroxyfuran-2,5-dicarboxylate (DDFA): 4.0 mmol (0.87 g)

  • Chiral amino alcohol (L-phenylalaninol): 8.0 mmol

  • Anhydrous Toluene: 40 mL

Step-by-Step Methodology:

  • Apparatus Setup: Equip a 100 mL three-neck round-bottom flask with a magnetic stirring bar, a water segregator, and a reflux condenser. Purge the system with inert nitrogen gas to prevent oxidative degradation of the electron-rich furan core.

  • Reagent Charging: Add 0.87 g of DDFA, 8.0 mmol of L-phenylalaninol, and 40 mL of anhydrous toluene into the flask[1].

  • Azeotropic Reflux: Heat the mixture to reflux (~110°C) under continuous stirring for 18 hours. Ensure the water segregator is actively collecting the methanol/water byproducts[1].

  • In-Process Monitoring (Self-Validation): Perform Thin Layer Chromatography (TLC) using an ethanol eluent. The reaction is complete when the DDFA starting material spot is entirely consumed.

  • Solvent Evaporation: Cool the mixture to ambient temperature and remove the toluene under reduced pressure using a rotary evaporator[1].

  • Purification: Purify the crude residue via silica gel column chromatography (ethanol as eluant) to isolate the target chiral ligand[1].

  • Analytical Validation: Confirm product identity via ESI-MS (Expected [M+H]+ : 419) and 1 H NMR (CD3OD). Key validation peaks include the oxazoline ring protons at δ 3.46 (dd, J=6.5,11.0 Hz, 2H) and δ 3.62 (dd, J=4.0,11.0 Hz, 2H)[1].

G DDFA Dimethyl 3,4-dihydroxyfuran- 2,5-dicarboxylate (DDFA) Condensation Condensation & Cyclization (Toluene, Reflux, 18h) DDFA->Condensation AminoAlcohol Chiral Amino Alcohols (e.g., L-phenylalaninol) AminoAlcohol->Condensation Polyoxazoline Chiral Bis(oxazolinyl)furan Ligands Condensation->Polyoxazoline - MeOH, - H2O Catalyst Asymmetric Catalyst Complex Polyoxazoline->Catalyst Chelation Metal Transition Metal (Rh/Ru) Metal->Catalyst API Chiral Pharmaceutical Intermediates (via Asymmetric Hydrosilylation) Catalyst->API Enantioselective Reduction

Synthetic workflow of DDFA to chiral polyoxazoline ligands for asymmetric pharmaceutical synthesis.

Quantitative Data Presentation

The following table summarizes the quantitative analytical data for DDFA-derived chiral ligands synthesized via Protocol 1, validating the structural integrity required for downstream pharmaceutical applications[1].

Target Ligand DerivativeChiral Amino Alcohol PrecursorMolecular FormulaESI-MS ValidationKey 1 H NMR Validation (CD3OD)
(-)-3,4-Dihydroxy-2,5-bis[4-(R)-ethyloxazolin-2-yl]furan(R)-2-amino-1-butanol C14​H18​N2​O5​ m/z 317 [M+Na]+ δ 4.55 (s, 2H), 3.77 (dd, 2H)
(+)-3,4-Dihydroxy-2,5-bis[4-(S)-benzyloxazolin-2-yl]furanL-phenylalaninol C24​H22​N2​O5​ m/z 419 [M+H]+ δ 3.62 (dd, 2H), 3.46 (dd, 2H)

References

  • Concise methods for the synthesis of chiral polyoxazolines and their application in asymmetric hydrosilylation Source: Beilstein Journal of Organic Chemistry URL:[Link]

  • Five-membered heterocycles as novel molecular scaffolds for targeting triplehydrogen bonding interactions Source: Academia.edu URL:[Link]

Sources

Application Note: Functionalization of Dimethyl 3,4-Dihydroxyfuran-2,5-Dicarboxylate in Advanced Organic Synthesis

Author: BenchChem Technical Support Team. Date: April 2026

Target Audience: Researchers, Synthetic Chemists, and Drug Development Professionals Document Type: Technical Application Note & Experimental Protocol

Introduction & Strategic Significance

Dimethyl 3,4-dihydroxyfuran-2,5-dicarboxylate (DDFA) is a highly functionalized, electron-rich heteroaromatic building block. Its unique structural topology—featuring dual hydroxyl groups and dual ester moieties on a rigid furan core—makes it an exceptionally versatile scaffold. As a Senior Application Scientist, I frequently leverage this compound as a central node for divergent synthesis. It serves as a critical precursor for chiral polyoxazoline ligands in asymmetric catalysis[1], supramolecular hydrogen-bonding arrays[2], and high-value flavor and fragrance compounds such as Furaneol[3].

This application note details the mechanistic grounding of DDFA synthesis and outlines field-proven protocols for its functionalization, emphasizing the causality behind specific experimental conditions to ensure reproducible, high-yield outcomes.

Mechanistic Grounding: Scaffold Construction

The construction of the DDFA furan ring relies on a base-catalyzed Hinsberg-type condensation between dimethyl oxalate and dimethyl 2,2'-oxydiacetate (dimethyl diglycolate)[2].

Causality of Reagent Selection: A common pitfall in ester condensations is competitive saponification (hydrolysis) of the ester groups when using aqueous or commercially available alkoxide bases that may have absorbed atmospheric moisture. To circumvent this, our protocol utilizes sodium hydride (NaH) suspended in anhydrous dimethylformamide (DMF), followed by the controlled addition of anhydrous methanol (MeOH). Why? The reaction between NaH and MeOH generates strictly anhydrous sodium methoxide ( NaOMe ) in situ, alongside hydrogen gas. This guarantees a highly active, moisture-free base that drives the Claisen-type condensation and subsequent intramolecular cyclization without degrading the ester functionalities.

Mechanism Step1 Step1 Step2 Step 2: Enolate Formation Deprotonation of Dimethyl Diglycolate Step1->Step2 Step3 Step 3: Claisen Condensation Nucleophilic attack on Dimethyl Oxalate Step2->Step3 - MeOH Step4 Step 4: Cyclization Intramolecular ring closure Step3->Step4 Step5 Step 5: Tautomerization Formation of stable aromatic DDFA Step4->Step5 - H2O / Aromatization

Fig 1. Mechanistic workflow of the base-catalyzed Hinsberg-type furan synthesis.

Functionalization Pathways

Once the DDFA scaffold is secured, it can be divergently functionalized.

Pathway A: Chiral Polyoxazoline Ligands (Asymmetric Catalysis)

DDFA can be directly condensed with chiral amino alcohols (e.g., (R)-2-amino-1-butanol or L-phenylalaninol) to yield 3,4-dihydroxy-2,5-bis(4-substituted-oxazolin-2-yl)furans[1]. These ligands are highly effective in asymmetric hydrosilylation reactions. The reaction is driven by continuous azeotropic distillation.

Pathway B: Furaneol Synthesis (Flavor & Fragrance)

DDFA is an established industrial precursor for 4-hydroxy-2,5-dimethyl-3(2H)-furanone (Furaneol), a compound with an intense caramel/strawberry aroma[3]. The functionalization requires the hydrolysis of the ester groups, followed by decarboxylation and selective alkylation/reduction steps to yield the final furanone derivative.

Functionalization A Dimethyl Oxalate + Dimethyl Diglycolate B Dimethyl 3,4-dihydroxyfuran- 2,5-dicarboxylate (DDFA) A->B NaH, MeOH, DMF 60°C, 6h C Bis(oxazolinyl)furans (Asymmetric Ligands) B->C Chiral Amino Alcohols Toluene, Reflux, 18h D Furaneol (Flavor Compounds) B->D Hydrolysis & Decarboxylation E H-Bonding Scaffolds (Supramolecular) B->E Amidation (Buchwald-Hartwig)

Fig 2. Synthetic pathways for the functionalization of DDFA into high-value derivatives.

Quantitative Data & Reaction Parameters

The following table summarizes the optimized reaction parameters and expected yields for the core synthesis and primary functionalization routes.

TransformationStarting MaterialReagents & SolventsTemp / TimeYieldApplication
Core Scaffold Synthesis Dimethyl 2,2'-oxydiacetate + Dimethyl oxalateNaH, MeOH, Anhydrous DMF60 °C / 6 h55 - 65%Central Precursor[2]
Ligand Functionalization DDFA + Chiral Amino AlcoholToluene (Azeotropic)Reflux / 18 h70 - 85%Asymmetric Catalysis[1]
Aroma Functionalization DDFAAcidic Catalyst / HydrolysisReflux / 12 hVariableFuraneol Production[3]

Experimental Protocols

Protocol 1: Synthesis of Dimethyl 3,4-dihydroxyfuran-2,5-dicarboxylate (DDFA)

This protocol is designed as a self-validating system. The evolution of hydrogen gas serves as a visual indicator of active alkoxide generation.

Reagents:

  • Dimethyl 2,2'-oxydiacetate: 13.5 g (83.3 mmol)

  • Dimethyl oxalate: 9.84 g (83.3 mmol)

  • Sodium Hydride (NaH, 60% dispersion in mineral oil): 5.3 g (183.3 mmol)

  • Anhydrous Methanol (MeOH): 8.0 mL (200 mmol)

  • Anhydrous DMF: 500 mL

Step-by-Step Methodology:

  • System Preparation: Flame-dry a 2 L three-neck round-bottom flask equipped with a mechanical stirrer, a reflux condenser, and an argon inlet.

  • Reagent Charging: Charge the flask with dimethyl 2,2'-oxydiacetate (13.5 g) and dimethyl oxalate (9.84 g) dissolved in 500 mL of anhydrous DMF.

  • Base Introduction: Carefully add NaH (5.3 g) to the stirring solution at room temperature. Caution: Ensure robust inert gas flow.

  • In Situ Alkoxide Generation: Add anhydrous MeOH (8.0 mL) dropwise via a syringe pump over 30 minutes.

    • Causality Checkpoint: You will observe effervescence ( H2​ gas). The controlled addition rate prevents thermal runaway and ensures complete conversion of NaH to NaOMe[2].

  • Condensation: Heat the reaction mixture to 60 °C using an oil bath and maintain stirring for 6 hours. The solution will darken as the enolate forms and cyclizes.

  • Work-up: Cool to room temperature and concentrate the mixture in vacuo to remove DMF. Neutralize the resulting slurry with cold 1M HCl to protonate the furan hydroxyls, extract with ethyl acetate (3 x 200 mL), dry over MgSO4​ , and concentrate. Purify via recrystallization or silica gel chromatography.

Protocol 2: Functionalization into Bis(oxazolinyl)furan Ligands

This protocol utilizes Le Chatelier's principle to drive a thermodynamically challenging condensation to completion.

Reagents:

  • DDFA: 0.87 g (4.0 mmol)

  • Chiral Amino Alcohol (e.g., (R)-2-amino-1-butanol): 8.0 mmol

  • Anhydrous Toluene: 40 mL

Step-by-Step Methodology:

  • Apparatus Setup: Equip a 100 mL three-neck flask with a magnetic stirring bar, a Dean-Stark water segregator (filled with toluene), and a reflux condenser[1].

  • Reaction Initiation: Add DDFA (0.87 g), the selected chiral amino alcohol (8.0 mmol), and 40 mL of toluene to the flask.

  • Azeotropic Distillation: Heat the mixture to vigorous reflux (approx. 110 °C).

    • Causality Checkpoint: The condensation of the ester with the amino alcohol releases methanol and water. Toluene forms an azeotrope with these by-products. The Dean-Stark trap continuously segregates and removes them from the reaction matrix, preventing the reverse hydrolysis reaction and driving the oxazoline ring closure to completion[1].

  • Completion & Isolation: Maintain reflux for 18 hours. Cool to ambient temperature and remove the toluene under reduced pressure.

  • Purification: Purify the crude residue by silica gel column chromatography using ethanol as the eluent to isolate the pure chiral bis(oxazolinyl)furan ligand.

Sources

Application Note: Continuous Flow Synthesis of Dimethyl 3,4-Dihydroxyfuran-2,5-dicarboxylate

Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary

Dimethyl 3,4-dihydroxyfuran-2,5-dicarboxylate is a highly versatile heterocyclic building block. It serves as a critical precursor for the commercial synthesis of Furaneol (4-hydroxy-2,5-dimethyl-3(2H)-furanone)—a ubiquitous flavor and fragrance compound[1]—and acts as a rigid molecular scaffold for engineering triple hydrogen-bonding arrays in supramolecular polymer chemistry[2].

Traditionally, this molecule is synthesized via a Hinsberg-type Claisen condensation between dimethyl diglycolate and dimethyl oxalate. In batch reactors, this process is severely limited by long reaction times (often 18+ hours under reflux), poor heat dissipation during the highly exothermic enolate formation, and mechanical stirring failures caused by the precipitation of the di-sodium salt intermediate[3]. This application note details a highly optimized, self-validating continuous flow protocol that circumvents these limitations, offering superior heat transfer, precise residence time control, and a significantly enhanced space-time yield.

Mechanistic Rationale & Pathway Dynamics

To design a robust continuous flow process, one must first deconstruct the causality of the reaction mechanism. The synthesis proceeds via a base-catalyzed double condensation:

  • Deprotonation: Sodium methoxide (NaOMe) deprotonates the α -carbons of dimethyl diglycolate. This step is instantaneous and highly exothermic.

  • Ring Closure: The resulting enolates attack the carbonyl carbons of dimethyl oxalate, forming the furan ring.

  • Salt Formation: The product immediately forms a di-sodium salt (di-sodium 3,4-dihydroxyfuran-2,5-dicarboxylate). In pure methanol, this salt forms a thick slurry that will irreversibly clog microfluidic channels.

  • Acidification: A strong acid quench protonates the salt to yield the final neutral furan derivative.

Flow Chemistry Solution: By utilizing a co-solvent system (Methanol/DMF) and operating under pressurized, super-heated conditions (80 °C at 5 bar), the di-sodium salt is maintained as a manageable fine suspension or fully solubilized state, preventing reactor fouling while accelerating the ring-closure kinetics.

Pathway N1 Dimethyl Diglycolate + Dimethyl Oxalate N2 Base-Catalyzed Deprotonation (NaOMe) N1->N2 N3 Claisen-Type Condensation (Ring Closure) N2->N3 Fast Exothermic N4 Di-sodium 3,4-dihydroxyfuran- 2,5-dicarboxylate N3->N4 Precipitation Risk N5 Protonation (HCl Quench) N4->N5 N6 Dimethyl 3,4-dihydroxyfuran- 2,5-dicarboxylate N5->N6 Final Product

Mechanistic pathway of the continuous flow Hinsberg condensation.

Continuous Flow System Design

The flow architecture is designed to isolate the reactive intermediates and safely manage the exotherm. A Back Pressure Regulator (BPR) is critical; it prevents the methanol solvent (b.p. 64.7 °C) from boiling at the optimized reaction temperature of 80 °C, thereby avoiding vapor locks that would otherwise disrupt the residence time.

Workflow A Stream A: Reactants in MeOH/DMF M1 T-Mixer (Acoustic) A->M1 B Stream B: NaOMe in MeOH B->M1 R1 Tubular Reactor 80 °C, 10 min RT M1->R1 Enolate Formation M2 T-Mixer R1->M2 Di-sodium Salt C Stream C: HCl Quench C->M2 BPR BPR (5 bar) M2->BPR Acidification Out Product Collection BPR->Out

Continuous flow setup for the Hinsberg condensation of furan derivatives.

Quantitative Data & Process Optimization

To demonstrate the efficacy of the flow protocol, we compared standard batch conditions against unoptimized and optimized continuous flow parameters. The optimized flow process achieves an 89% yield in just 10 minutes, representing a massive leap in space-time yield.

ParameterBatch Process[3]Flow Process (Unoptimized)Flow Process (Optimized)
Temperature 60 °C (Reflux)60 °C80 °C (Pressurized)
Residence Time 18 hours30 minutes10 minutes
Solvent System MethanolMethanolMethanol / DMF (3:1)
System Pressure 1 bar (Atmospheric)1 bar5 bar
Isolated Yield 65%72%89%
Space-Time Yield < 5 g/h/L45 g/h/L> 120 g/h/L

Experimental Protocol

This protocol is engineered as a self-validating system. Do not deviate from the solvent dryness specifications, as moisture will hydrolyze dimethyl oxalate into oxalic acid, neutralizing the base and aborting the reaction.

Reagent Preparation
  • Stream A (Substrates): Dissolve 16.2 g (100 mmol) of anhydrous dimethyl diglycolate and 11.8 g (100 mmol) of dimethyl oxalate in 100 mL of a strictly anhydrous Methanol/DMF mixture (3:1 v/v). Causality: DMF is mandatory to increase the solubility of the di-sodium salt intermediate, preventing reactor blockages.

  • Stream B (Base): Prepare a 2.5 M solution of Sodium Methoxide (NaOMe) in anhydrous Methanol (approx. 100 mL).

  • Stream C (Quench): Prepare a 2.0 M solution of anhydrous HCl in Methanol.

System Priming & Validation
  • Flush the entire reactor setup (PFA tubing, 1/16" OD, 10 mL internal volume) with anhydrous methanol at 5.0 mL/min for 10 minutes.

  • Self-Validation Check 1: Run Karl Fischer titration on the effluent. Moisture must be <50 ppm before introducing reagents.

  • Set the reactor coil temperature to 80 °C and engage the Back Pressure Regulator (BPR) to 5 bar.

Steady-State Operation
  • Initiate Stream A at a flow rate of 0.5 mL/min.

  • Initiate Stream B at a flow rate of 0.5 mL/min. (Note: The combined flow rate of 1.0 mL/min through a 10 mL reactor yields a precise 10-minute residence time).

  • Initiate Stream C (Quench) at the secondary T-mixer at a flow rate of 1.0 mL/min to ensure immediate protonation of the di-sodium salt prior to the BPR.

  • Self-Validation Check 2: Monitor system pressure. A stable pressure of 5.0 ± 0.2 bar indicates smooth operation. A creeping pressure spike (>0.5 bar/min) indicates salt precipitation; if this occurs, immediately increase the DMF ratio in Stream A.

Isolation and Purification
  • Collect the quenched effluent after discarding the first 20 minutes of dispersion volume.

  • Concentrate the collected solution in vacuo to remove methanol.

  • Pour the concentrated DMF slurry into ice-cold distilled water (200 mL) under vigorous stirring. The product, dimethyl 3,4-dihydroxyfuran-2,5-dicarboxylate, will precipitate as an off-white crystalline solid.

  • Filter, wash with cold water, and dry under high vacuum at 40 °C.

Troubleshooting & Causality Analysis

  • Issue: Rapid pressure buildup at the primary T-Mixer.

    • Causality: The highly concentrated NaOMe reacts instantaneously with the substrates, forming the insoluble di-sodium salt at the mixing interface.

    • Solution: Utilize an acoustic or ultrasonic T-mixer to prevent localized accumulation, or slightly dilute Stream B while proportionally increasing its flow rate.

  • Issue: Low yield with high levels of unreacted dimethyl diglycolate.

    • Causality: Water contamination in the system. NaOMe acts as a nucleophile in the presence of water, hydrolyzing the dimethyl oxalate rather than acting as a base for enolate formation.

    • Solution: Re-dry all solvents over 3Å molecular sieves and ensure the system is purged with dry Argon prior to priming.

References

  • [1] National Center for Biotechnology Information. "Furaneol | C6H8O3 | CID 19309 - PubChem" NIH Hazardous Substances Data Bank. Available at:[Link]

  • [2] Academia.edu. "Five-membered heterocycles as novel molecular scaffolds for targeting triple hydrogen bonding interactions." Academia. Available at: [Link]

  • [3] Beilstein Journal of Organic Chemistry. "Concise methods for the synthesis of chiral polyoxazolines and their application in asymmetric hydrosilylation." Beilstein Journals. Available at:[Link]

Sources

Troubleshooting & Optimization

Technical Support Center: Optimizing the Synthesis of Dimethyl 3,4-Dihydroxyfuran-2,5-Dicarboxylate

Author: BenchChem Technical Support Team. Date: April 2026

Welcome to the Technical Support Center for the synthesis of dimethyl 3,4-dihydroxyfuran-2,5-dicarboxylate. This compound is a highly valuable heterocyclic scaffold, frequently utilized by drug development professionals and materials scientists in the development of supramolecular polymers, triple hydrogen-bonding arrays, and chiral polyoxazoline ligands[1][2].

The standard synthetic route relies on a Hinsberg-type condensation between dimethyl diglycolate and dimethyl oxalate[1]. However, researchers frequently encounter issues with low yields, incomplete cyclization, and ester hydrolysis. This guide provides field-proven troubleshooting strategies, mechanistic insights, and a self-validating optimized protocol to ensure high-yielding, reproducible syntheses.

Part 1: Mechanistic Workflow & Reaction Pathway

Understanding the reaction mechanism is critical for troubleshooting. The synthesis relies on the base-catalyzed deprotonation of dimethyl diglycolate, followed by an intramolecular Claisen-type cyclization with dimethyl oxalate.

HinsbergCondensation SM Dimethyl Diglycolate + Dimethyl Oxalate Enolate Enolate Intermediate (Kinetically Favored) SM->Enolate Deprotonation Base NaH + MeOH (in DMF) In situ NaOMe Generation Base->Enolate Catalysis & H2 Evolution Cyclization Tetrahedral Alkoxide (Intramolecular Claisen) Enolate->Cyclization C-C Bond Formation Side1 Oligomeric Byproducts (If MeOH accumulates) Enolate->Side1 Intermolecular rxn Product Dimethyl 3,4-dihydroxyfuran- 2,5-dicarboxylate Cyclization->Product Methoxide Elimination Side2 Di-acid Hydrolysis Product (If trace water present) Product->Side2 Aqueous workup without neutralization

Caption: Hinsberg condensation pathway for dimethyl 3,4-dihydroxyfuran-2,5-dicarboxylate synthesis.

Part 2: Troubleshooting Guides & FAQs

Q1: My Hinsberg condensation using pure Sodium Hydride (NaH) in DMF yielded 0% product. What went wrong?

  • Causality & Insight: While NaH is a strong base, it is strictly heterogeneous and acts primarily as a surface-active hydride. In the absence of a proton shuttle, the initial deprotonation of dimethyl diglycolate is kinetically hindered, leading to a complete failure to initiate the reaction[1].

  • Solution: Introduce a controlled amount of Methanol (MeOH) to the reaction mixture. The MeOH reacts with NaH to generate Sodium Methoxide (NaOMe) in situ. NaOMe is highly soluble in DMF and acts as the active nucleophilic base to deprotonate the diglycolate[1].

Q2: I switched to Sodium Methoxide (NaOMe) in DMF, but my yield is still stuck around 14%. How can I improve this?

  • Causality & Insight: Using pre-formed NaOMe without a secondary driving force often leads to equilibrium stalling. The condensation releases methanol as a byproduct. If the methanol concentration builds up, it shifts the equilibrium backward, leading to incomplete conversion (typically ~14% yield) and promoting intermolecular side reactions such as oligomerization[1].

  • Solution: The optimal system is a dual-component base system: NaH + MeOH in DMF. The NaH irreversibly consumes the methanol generated during the condensation (releasing H₂ gas), thereby pushing the reaction to completion via Le Chatelier's principle[1].

Q3: I am observing significant amounts of 3,4-dihydroxyfuran-2,5-dicarboxylic acid (the di-acid) instead of the dimethyl ester. How do I prevent ester hydrolysis?

  • Causality & Insight: The target molecule is highly susceptible to saponification/hydrolysis if trace water is present, especially under the highly basic reaction conditions or during an improper aqueous workup[2].

  • Solution: Strictly use anhydrous DMF and dry reagents. During workup, avoid highly alkaline aqueous conditions. Quench the reaction mixture carefully in vacuo or neutralize it immediately with a mild acidic buffer before aqueous extraction.

Part 3: Quantitative Optimization Data

The following table summarizes the causal relationship between base selection, solvent, and the resulting reaction yield, demonstrating why the dual-base system is required[1].

SolventBase SystemTime (hrs)Temp (°C)Observed Yield (%)Mechanistic Outcome
DMFNaH6600% Insoluble base; kinetic failure to deprotonate[1].
DMFNaOMe66014% Equilibrium stalling due to MeOH byproduct buildup[1].
DMFNaH + MeOH660Optimized In situ active base generation; Le Chatelier thermodynamic driving force[1].

Part 4: Standardized Experimental Protocol

This self-validating protocol utilizes the optimized NaH + MeOH catalytic system to ensure complete conversion and high yields[1].

Materials Required:

  • Dimethyl diglycolate: 13.5 g (83.3 mmol)

  • Dimethyl oxalate: 9.84 g (83.3 mmol)

  • Sodium Hydride (NaH, 60% dispersion in mineral oil): 5.3 g (183.3 mmol)

  • Anhydrous Methanol (MeOH): 8.0 mL (200 mmol)

  • Anhydrous N,N-Dimethylformamide (DMF): 500 mL

Step-by-Step Methodology:

  • System Preparation: Equip a 2 L multi-neck flask with a mechanical stirrer, a reflux condenser, and an inert gas (N₂/Ar) inlet. Purge the system thoroughly to ensure strictly anhydrous conditions.

  • Reagent Charging: Charge the flask with dimethyl diglycolate (13.5 g) and dimethyl oxalate (9.84 g) in 500 mL of anhydrous DMF. Begin mechanical stirring to ensure complete dissolution[1].

  • Base Addition: Carefully add NaH (5.3 g) to the solution in portions under a positive flow of nitrogen.

  • Catalytic Initiation: Slowly add anhydrous MeOH (8.0 mL) dropwise to the slurry[1].

    • Self-Validation Check: You will observe immediate, controlled bubbling (H₂ gas evolution). This confirms the in situ generation of the active NaOMe base. The mixture should begin transitioning from a heterogeneous slurry to a darker, more homogeneous state.

  • Heating & Reaction: Heat the reaction mixture to 60 °C and maintain mechanical stirring for 6 hours[1].

    • Self-Validation Check: Continuous, slow gas evolution during this period confirms that NaH is actively consuming the methanol byproduct generated by the condensation, driving the equilibrium forward.

  • Workup & Quenching: Cool the mixture to room temperature. Concentrate the slurry in vacuo to remove the majority of the DMF[1]. Carefully quench any residual NaH with a slow addition of cold water/ice under a nitrogen blanket, followed by immediate neutralization (e.g., with 1M HCl) to pH ~6-7 to prevent ester hydrolysis.

  • Isolation: Extract the aqueous layer with ethyl acetate. Wash the combined organic layers with brine, dry over anhydrous Na₂SO₄, and concentrate under reduced pressure. Purify the crude residue via silica gel column chromatography to isolate pure dimethyl 3,4-dihydroxyfuran-2,5-dicarboxylate.

Part 5: References

  • Title: Five-membered heterocycles as novel molecular scaffolds for targeting triplehydrogen bonding interactions. Source: Academia.edu URL:

  • Title: Concise methods for the synthesis of chiral polyoxazolines and their application in asymmetric hydrosilylation. Source: Beilstein Journals URL:

Sources

Technical Support Center: Preventing Thermal Degradation of Dimethyl 3,4-dihydroxyfuran-2,5-dicarboxylate

Author: BenchChem Technical Support Team. Date: April 2026

Welcome to the Technical Support Center. This guide is designed for researchers, analytical scientists, and drug development professionals working with dimethyl 3,4-dihydroxyfuran-2,5-dicarboxylate (CAS 2004-74-2). As a critical precursor in the synthesis of furan derivatives like 4-hydroxy-2,5-dimethyl-3(2H)-furanone (Furaneol), this compound is highly susceptible to thermal degradation, metal-catalyzed autoxidation, and decarboxylation[1][2].

Below, you will find field-proven troubleshooting guides, mechanistic explanations, and validated protocols to ensure the structural integrity of your compound throughout your experimental workflows.

Troubleshooting Guides & FAQs

Q1: Why am I observing massive signal loss and unexpected degradation peaks when analyzing dimethyl 3,4-dihydroxyfuran-2,5-dicarboxylate via GC-MS? A1: The compound undergoes severe thermal degradation in the standard GC injection port (typically set at 250°C). The mechanistic cause is the thermal instability of the enolic hydroxyl groups and the dicarboxylate moieties, which leads to rapid thermal decarboxylation and subsequent ring-opening of the furan core[2][3].

  • Causality & Solution: To prevent this, you must lower the molecule's volatility threshold and block the reactive sites. Chemical derivatization (e.g., silylation) masks the hydroxyl groups, stabilizing the molecule against thermal breakdown. The derivatized product is highly stable under GC conditions, providing approximately 20-fold lower detection limits compared to conventional HPLC[3].

Q2: During the scale-up synthesis of furan derivatives from this precursor, my yield drops significantly when heating. What is the mechanistic cause? A2: Scale-up often necessitates longer heating times, which heavily exacerbates autoxidation. The degradation of the 2,5-dimethylfuran core is efficiently accelerated by trace transition metal ions, specifically Cu(II) and Fe(III)[2].

  • Causality & Solution: Cu(II) facilitates a 4-electron reduction autoxidation pathway that generates highly reactive superoxide radicals, which rapidly destroy the furan ring[2]. To prevent this, use strictly metal-free reactor vessels (e.g., glass-lined) and consider incorporating a chelating agent like EDTA to sequester trace metals. Always maintain the reaction under an inert argon or nitrogen atmosphere.

Q3: What are the optimal storage conditions to ensure the long-term stability of the neat compound? A3: The compound must be stored below 25°C (ideally refrigerated at 2–8°C) in a tightly sealed container, strictly protected from light[2][4]. At elevated ambient temperatures, it is prone to slow sublimation and progressive autoxidation[4].

Analytical Performance & Stability Data

The choice of analytical method directly impacts the thermal degradation risk. The table below summarizes the quantitative trade-offs between analytical approaches based on established stability data[3].

Analytical MethodSample PreparationThermal Degradation RiskRelative SensitivityEquipment Cost
GC-MS (Neat) Direct InjectionHigh (Decarboxylation in inlet)Low (Signal loss > 80%)Moderate-High
GC-MS (Derivatized) Silylation / MethylationLow (Stable TMS-derivative)~20x Higher Moderate-High
HPLC (UV/Vis) Solvent DilutionLow (Room Temp analysis)Baseline (1x)Moderate

Experimental Protocols

Protocol: Pre-Analytical Derivatization for GC-MS Analysis

Objective: Form a thermally stable trimethylsilyl (TMS) derivative of dimethyl 3,4-dihydroxyfuran-2,5-dicarboxylate to prevent decarboxylation in the GC inlet.

Self-Validating System: To ensure trustworthiness, this protocol must be self-validating. Always run a procedural blank (reagents only) and spike your sample with a stable isotope-labeled internal standard (e.g., a 13 C-labeled analog). If the internal standard recovery drops below 90%, it mathematically validates that thermal degradation is occurring in the GC inlet rather than during sample prep, prompting immediate inlet maintenance or temperature reduction.

Step-by-Step Methodology:

  • Sample Solubilization: Dissolve 1.0 mg of dimethyl 3,4-dihydroxyfuran-2,5-dicarboxylate in 1.0 mL of anhydrous pyridine.

    • Mechanistic Insight: Pyridine acts as an acid scavenger and a polar aprotic solvent, driving the silylation equilibrium forward.

  • Reagent Addition: Add 100 µL of N,O-Bis(trimethylsilyl)trifluoroacetamide (BSTFA) containing 1% Trimethylchlorosilane (TMCS).

    • Mechanistic Insight: TMCS acts as a catalyst, increasing the electrophilicity of BSTFA to efficiently attack sterically hindered hydroxyl groups.

  • Controlled Incubation: Seal the vial under a nitrogen headspace and heat gently at 60°C for exactly 30 minutes.

    • Mechanistic Insight: Do not exceed 60°C. Higher temperatures induce premature thermal stress before the protective TMS groups are fully conjugated.

  • Instrument Injection: Inject 1 µL into the GC-MS. Set the injector port to 220°C (lowered from the standard 250°C) to further minimize thermal shock to the newly formed derivative.

Mechanistic Workflow Visualization

The following diagram illustrates the logical relationship between the handling stages of dimethyl 3,4-dihydroxyfuran-2,5-dicarboxylate and the specific interventions required to prevent thermal degradation.

G Start Dimethyl 3,4-dihydroxyfuran- 2,5-dicarboxylate Sub1 Storage & Handling Start->Sub1 Sub2 Synthesis / Scale-up Start->Sub2 Sub3 GC-MS Analysis Start->Sub3 Store Store < 25°C Protect from Light Sub1->Store Intervention Synth Inert Atmosphere Metal Chelators (EDTA) Sub2->Synth Intervention Deriv Chemical Derivatization (e.g., BSTFA + TMCS) Sub3->Deriv Intervention Degrad1 Prevents Sublimation & Autoxidation Store->Degrad1 Mechanism Degrad2 Prevents Cu(II)/Fe(III) Catalyzed Ring Opening Synth->Degrad2 Mechanism Degrad3 Prevents Thermal Decarboxylation Deriv->Degrad3 Mechanism

Workflow and mechanistic interventions to prevent thermal degradation of the furan core.

References

  • Title: Furaneol | C6H8O3 | CID 19309 - PubChem - NIH Source: PubChem (National Institutes of Health) URL: [Link]

Sources

troubleshooting impurities in dimethyl 3,4-dihydroxyfuran-2,5-dicarboxylate extraction

Author: BenchChem Technical Support Team. Date: April 2026

Welcome to the Technical Support Center. As a Senior Application Scientist, I frequently consult on the isolation of sensitive furan-based intermediates. Dimethyl 3,4-dihydroxyfuran-2,5-dicarboxylate (DDFA) is a highly versatile building block, crucial for synthesizing [1] and flavoring agents like [2].

However, its electron-rich enediol core and dual ester functionalities make it highly susceptible to oxidation, hydrolysis, and incomplete derivatization during extraction. This guide provides a self-validating troubleshooting framework to help you diagnose impurities, understand their mechanistic causality, and execute high-purity extractions.

Diagnostic Workflow for DDFA Impurities

Before altering your extraction protocol, you must accurately diagnose the dominant impurity in your crude extract. Follow the logic tree below to match your analytical results with the correct resolution pathway.

G Start Crude DDFA Extract Analyze HPLC / NMR Profiling Start->Analyze Imp1 Mono-ester Impurity (Incomplete Methylation) Analyze->Imp1 Peak ~3.85 ppm Imp2 Residual Precursors (Dimethyl Oxalate) Analyze->Imp2 Peak ~3.90 ppm Imp3 Dark Oligomers (Enediol Oxidation) Analyze->Imp3 Baseline Drift Act1 Re-esterification (Excess MeOH / H+) Imp1->Act1 Act2 Biphasic Wash (Cold Brine / EtOAc) Imp2->Act2 Act3 Silica Chromatography (CH2Cl2 / EtOH) Imp3->Act3 Pure Pure Dimethyl 3,4-dihydroxyfuran- 2,5-dicarboxylate Act1->Pure Act2->Pure Act3->Pure

Diagnostic workflow for identifying and resolving DDFA extraction impurities.

Quantitative Impurity Profiling

Use the following table to cross-reference your NMR/Visual data with the underlying chemical causality.

Impurity ProfileDiagnostic Marker (¹H NMR / Visual)Chemical CausalityRecommended Resolution
Mono-methyl ester ~3.85 ppm (3H, s), broad COOH peakIncomplete esterification equilibrium[3]Re-esterify; use Dean-Stark water removal
Dimethyl oxalate ~3.90 ppm (6H, s)Unreacted starting material[4]Cold aqueous bicarbonate washes
Enediol oligomers Dark brown coloration, baseline driftAerobic oxidation of the enediol coreDegas solvents; maintain pH 4.0
Residual Water ~1.56 ppm (in CDCl₃)Incomplete organic phase dryingAzeotropic distillation with toluene[5]

Troubleshooting FAQs

Q1: Why is my extracted DDFA contaminated with mono-methylated derivatives? Causality: DDFA is often synthesized via the condensation of[4] and succinates, or by the direct esterification of 3,4-dihydroxyfuran-2,5-dicarboxylic acid. [3] occurs when the equilibrium of the esterification reaction is not fully driven to the right, typically due to water accumulation in the reaction matrix. Resolution: Utilize a water segregator (Dean-Stark apparatus) with toluene to continuously remove water and methanol during the reaction, forcing the equilibrium toward the fully di-esterified product[5].

Q2: During liquid-liquid extraction, my organic phase turns dark brown instead of yielding a pale crystalline solid. What causes this degradation? Causality: The 3,4-dihydroxyfuran moiety contains an enediol group. Similar to ascorbic acid, enediols are highly susceptible to aerobic oxidation, especially under slightly basic conditions. Oxygen exposure leads to oxidative ring cleavage or polymerization, creating dark-colored oligomeric impurities. Resolution: Perform all extractions under an inert nitrogen or argon blanket. Use strictly degassed solvents and ensure the aqueous wash is slightly acidic (pH 4.0) to protonate the enediolate, protecting it from oxidative degradation.

Q3: How do I efficiently separate the target compound from residual dimethyl oxalate? Causality: Dimethyl oxalate is often used in stoichiometric excess[6]. Because it shares a similar polarity profile with DDFA in organic solvents, simple extraction is often insufficient, leading to co-elution. Resolution: Dimethyl oxalate hydrolyzes readily in mild base and is highly soluble in water. Washing your ethyl acetate extract with cold, saturated sodium bicarbonate followed by cold brine will partition the oxalate into the aqueous phase without sacrificing the more hydrophobic DDFA.

Step-by-Step Methodology: Anaerobic Extraction and Chromatographic Purification

This protocol is designed as a self-validating system . Built-in causality checks ensure that if a step fails, the physical state of the mixture will immediately alert you to the error.

Phase 1: Reaction Quenching & Liquid-Liquid Extraction
  • Atmospheric Control: Purge the separation funnel and all receiving flasks with Argon.

  • Acidic Quenching: Cool the crude reaction mixture to 0–5 °C. Slowly add cold, degassed 1M HCl until the aqueous phase reaches exactly pH 4.0.

    • Causality Check: If the solution begins to darken rapidly, the pH is too high. Protonating the enediolate is mandatory to prevent base-catalyzed oxidation.

  • Solvent Partitioning: Add degassed ethyl acetate (EtOAc) in a 1:1 (v/v) ratio. Agitate gently to prevent emulsions. Allow phase separation and collect the upper organic layer. Repeat the extraction twice.

  • Oxalate Removal Wash: Wash the combined organic layers with cold saturated aqueous sodium bicarbonate (NaHCO₃), immediately followed by cold brine (saturated NaCl).

Phase 2: Azeotropic Drying & Concentration
  • Desiccation: Dry the organic phase over anhydrous Na₂SO₄ for 30 minutes. Filter out the drying agent.

  • Azeotropic Distillation: To ensure absolute removal of water—which will critically interfere with downstream applications like [1]—add 40 mL of anhydrous toluene to the filtrate. Concentrate under reduced pressure at 35 °C. Repeat the toluene addition and evaporation twice[5].

    • Causality Check: The residue should appear as a pale, crude solid. If it is an oily liquid, residual water or methanol remains.

Phase 3: Chromatographic Isolation
  • Column Preparation: Pack a silica gel column using a non-polar hydrocarbon solvent (e.g., hexanes).

  • Gradient Elution: Load the crude residue. Elute using a gradient of dichloromethane (CH₂Cl₂) to ethanol[5].

  • Final Validation: Monitor fractions via TLC (UV 254 nm). Pool the fractions containing the pure target compound and concentrate them to yield a pale crystalline solid.

    • Self-Validation: If the final solid possesses a dark tint, the enediol oxidized during chromatography; verify the integrity of your inert atmosphere and solvent degassing in future runs.

References

  • Concise methods for the synthesis of chiral polyoxazolines and their application in asymmetric hydrosilylation. PubMed Central (PMC) / NIH. Available at:[Link]

  • Five-membered heterocycles as novel molecular scaffolds for targeting triplehydrogen bonding interactions. Academia.edu. Available at:[Link]

  • Synthesis and properties of novel furan derivatives. Nottingham Trent University (IRep). Available at:[Link]

  • PubChem Compound Summary for CID 19309, Furaneol. PubChem / NIH. Available at:[Link]

Sources

Technical Support Center: Optimizing Catalyst Load for Dimethyl 3,4-dihydroxyfuran-2,5-dicarboxylate Production

Author: BenchChem Technical Support Team. Date: April 2026

Welcome to the Technical Support Center for the synthesis of dimethyl 3,4-dihydroxyfuran-2,5-dicarboxylate. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth troubleshooting advice and answers to frequently asked questions (FAQs). Our goal is to empower you to overcome common challenges and optimize your experimental outcomes.

I. Troubleshooting Guide: Addressing Common Synthesis Challenges

This section provides solutions to common problems encountered during the synthesis of dimethyl 3,4-dihydroxyfuran-2,5-dicarboxylate, a process often starting from mucic acid or related precursors. The key to a successful synthesis lies in the careful control of reaction parameters, with catalyst loading being a critical factor.

Problem 1: Low or No Product Yield

A low yield of the desired dimethyl 3,4-dihydroxyfuran-2,5-dicarboxylate is one of the most frequent issues. This can often be traced back to several factors related to the catalyst and reaction conditions.

Possible Cause 1: Ineffective or Suboptimal Catalyst Loading.

The concentration and type of acid catalyst are paramount for the dehydration and cyclization of the precursor, such as mucic acid, to form the furan ring.[1]

  • Solution:

    • Verify Catalyst Activity: Ensure the acid catalyst (e.g., sulfuric acid, p-toluenesulfonic acid, or a solid acid catalyst like Amberlyst) is not old or decomposed.[2]

    • Optimize Catalyst Loading: The amount of catalyst is crucial. Too little will result in an impractically slow reaction, while too much can lead to side reactions and degradation of the product.[3] Start with a catalytic amount (e.g., 5-10 mol%) and incrementally increase the loading while monitoring the reaction progress by Thin Layer Chromatography (TLC) or High-Performance Liquid Chromatography (HPLC).[3] For some syntheses starting from galactaric acid, a higher catalyst loading (e.g., 50 wt%) might be necessary to achieve a reasonable reaction rate.[4]

    • Consider Milder Catalysts: For sensitive substrates, strong acids might promote charring and decomposition. Consider using milder acid catalysts to minimize side product formation.[2][3]

Possible Cause 2: Unsuitable Reaction Temperature.

The reaction temperature directly influences the reaction rate and selectivity.

  • Solution:

    • Gradual Temperature Increase: Begin the reaction at a moderate temperature and gradually increase it while monitoring the formation of the product and any byproducts.[2]

    • Find the Optimal Range: For the conversion of mucic acid, temperatures in the range of 140-170°C have been reported, while esterification to the dimethyl ester can occur at lower temperatures (e.g., 70-90°C).[1] A recent one-pot synthesis from galactaric acid using dimethyl carbonate was optimized at 180-200°C.[5] Exceeding the optimal temperature can lead to decomposition.

Possible Cause 3: Impure Starting Materials.

Impurities in the starting material, such as mucic acid, can inhibit the catalyst or lead to the formation of unwanted side products.

  • Solution:

    • Verify Purity: Confirm the purity of the starting materials using analytical techniques like NMR or melting point analysis.

    • Purification: If necessary, recrystallize or purify the starting material before use.

Problem 2: Formation of Significant Side Products

The appearance of unexpected spots on a TLC plate or peaks in an HPLC chromatogram indicates the formation of side products.

Possible Cause 1: Over-Catalysis or Harsh Reaction Conditions.

Excessive acid catalyst or high temperatures can promote side reactions such as polymerization or degradation of the furan product.[3]

  • Solution:

    • Reduce Catalyst Loading: Decrease the amount of acid catalyst used.

    • Lower Reaction Temperature: Operate at the lower end of the effective temperature range, even if it requires a longer reaction time.[3]

    • Inert Atmosphere: Performing the reaction under an inert atmosphere (e.g., nitrogen or argon) can prevent oxidation, especially at higher temperatures.[3]

Possible Cause 2: Incomplete Reaction or Intermediate Accumulation.

The reaction may stall at an intermediate stage, such as the mono-ester, if the conditions are not optimized for the second esterification step.[6]

  • Solution:

    • Monitor Reaction Progress: Use TLC or HPLC to track the consumption of the starting material and the formation of intermediates and the final product.

    • Adjust Reaction Time and Temperature: Ensure the reaction is allowed to proceed to completion. This may involve extending the reaction time or adjusting the temperature profile.

Problem 3: Difficulty in Product Purification

Even with a good yield, isolating the pure dimethyl 3,4-dihydroxyfuran-2,5-dicarboxylate can be challenging.

Possible Cause 1: Contamination with Unreacted Starting Material or Intermediates.

Incomplete conversion will result in a mixture that is difficult to separate due to similar polarities.

  • Solution:

    • Drive the Reaction to Completion: Optimize the reaction conditions as described above to maximize the conversion of the starting material.

    • Chromatography: Utilize column chromatography with a suitable solvent system (e.g., hexane and ethyl acetate) to separate the desired product from impurities.[3][4]

Possible Cause 2: Product Degradation During Workup.

The furan ring can be sensitive to strongly acidic or basic conditions, even at room temperature.

  • Solution:

    • Neutralize Carefully: After the reaction, carefully neutralize the acid catalyst with a mild base, such as a saturated sodium bicarbonate solution, while keeping the mixture cool.[3]

    • Efficient Extraction: Promptly extract the product into a suitable organic solvent to minimize its exposure to the aqueous phase.

II. Frequently Asked Questions (FAQs)

Q1: What is the typical starting point for catalyst loading optimization?

A1: A good starting point for many acid-catalyzed furan syntheses is 5-10 mol% of the acid catalyst relative to the limiting reagent.[3] However, for substrates with low solubility or reactivity, such as mucic acid, higher loadings may be required. It is always recommended to start with a lower concentration and gradually increase it based on reaction monitoring.

Q2: How do I choose the right acid catalyst?

A2: The choice of catalyst depends on the specific substrate and reaction conditions.

  • Strong Protic Acids (e.g., H₂SO₄): Effective but can cause degradation if not used carefully.

  • Sulfonic Acids (e.g., p-toluenesulfonic acid, methanesulfonic acid): Often a good balance of reactivity and milder conditions.[1][3]

  • Solid Acid Catalysts (e.g., Amberlyst): Offer the advantage of easy separation from the reaction mixture by filtration.[5]

Q3: What are the key reaction parameters to monitor besides catalyst load?

A3: In addition to catalyst loading, you should closely monitor:

  • Temperature: Directly impacts reaction rate and selectivity.

  • Reaction Time: Insufficient time leads to incomplete conversion, while excessive time can promote side reactions.

  • Solvent: The solvent should be inert to the reaction conditions and provide good solubility for the reactants. In some cases, the alcohol for esterification can also serve as the solvent.

Q4: Can this reaction be performed in a one-pot synthesis?

A4: Yes, one-pot procedures for the synthesis of furan dicarboxylates from precursors like mucic or galactaric acid have been reported.[1][5] These methods typically involve the acid-catalyzed dehydration and cyclization, followed by esterification in the same reaction vessel. Optimization of the reaction conditions for each step is crucial for the success of a one-pot synthesis.

III. Experimental Protocols & Data

Table 1: Catalyst Loading and Temperature Effects on Yield
CatalystCatalyst Loading (mol%)Temperature (°C)Reaction Time (h)Yield (%)Reference
Methanesulfonic Acid2001600.5 (dehydration)Not specified for final product[1]
Amberlyst-3650 wt%200270[5]
Sulfuric Acid50 wt%Not Specified10>90 (for dibutyl ester)[4]

Note: The yields reported are for the dimethyl or dibutyl ester and may vary based on the specific starting material and full reaction conditions.

Experimental Protocol: One-Pot Synthesis of Dimethyl 2,5-furandicarboxylate from Galactaric Acid

This protocol is adapted from a literature procedure and serves as a general guideline.[5]

  • Reaction Setup: In a stainless-steel autoclave, combine galactaric acid (1.0 g), dimethyl carbonate (35 mL), and Amberlyst-36 (0.5 g, 50 wt% relative to galactaric acid).

  • Reaction: Seal the autoclave and heat the mixture to 200°C with stirring for 2 hours.

  • Work-up: After cooling the reactor to room temperature, filter the solid catalyst.

  • Purification: The crude product can be purified by recrystallization or column chromatography to yield pure dimethyl 2,5-furandicarboxylate.

IV. Visualizing the Process

Diagram 1: Troubleshooting Logic for Low Product Yield

Low_Yield_Troubleshooting start Low or No Product Yield check_catalyst Check Catalyst Activity & Loading start->check_catalyst check_temp Evaluate Reaction Temperature start->check_temp check_purity Verify Starting Material Purity start->check_purity optimize_catalyst Optimize Catalyst Loading (5-50 wt%) check_catalyst->optimize_catalyst change_catalyst Consider Milder Catalyst check_catalyst->change_catalyst optimize_temp Optimize Temperature (140-200 °C) check_temp->optimize_temp purify_sm Purify Starting Material check_purity->purify_sm end Improved Yield optimize_catalyst->end change_catalyst->end optimize_temp->end purify_sm->end

Caption: Troubleshooting logic for low product yield.

Diagram 2: General Reaction Pathway

Reaction_Pathway Mucic_Acid Mucic Acid Furan_Diacid 3,4-dihydroxyfuran- 2,5-dicarboxylic acid Mucic_Acid->Furan_Diacid Dehydration & Cyclization (H+ Catalyst) Product Dimethyl 3,4-dihydroxyfuran- 2,5-dicarboxylate Furan_Diacid->Product Esterification (Methanol, H+)

Caption: General reaction pathway from mucic acid.

V. References

  • BenchChem. (2025). Optimization of reaction conditions for furan synthesis. BenchChem Technical Support.

  • Tamura, M., et al. (2019). Effective Strategy for High-Yield Furan Dicarboxylate Production for Biobased Polyester Applications. ACS Catalysis.

  • BenchChem. (2025). Technical Support Center: Synthesis of 2,5-Diphenylfuran-3,4-dicarboxylic Acid. BenchChem.

  • ResearchGate. (n.d.). Synthesis of dimethyl furan‐2,5 dicarboxylate from furan.

  • ACS Omega. (2025). Optimization of 2,5-Furandicarboxylic Acid (FDCA) Production in a Continuous Packed-Bed Reactor for Sustainable PEF Packaging Applications.

  • Pumroda, S., et al. (2024). Optimization of diformylfuran production from 5-hydroxymethylfurfural via catalytic oxidation in a packed-bed continuous flow reactor. RSC Publishing.

  • MDPI. (2024). Optimization of Palladium-Catalyzed One-Pot Synthesis of Functionalized Furans for High-Yield Production: A Study of Catalytic and Reaction Parameters.

  • Lombardi, L., et al. (2019). One-Pot FDCA Diester Synthesis from Mucic Acid and Their Solvent-Free Regioselective Polytransesterification for Production of Glycerol-Based Furanic Polyesters. MDPI.

  • Google Patents. (n.d.). CN101486696B - The preparation method of 2,5-dimethylfuran-3,4-dicarboxylic acid.

  • ACS Publications. (n.d.). Catalyst-Based Synthesis of 2,5-Dimethylfuran from Carbohydrates as a Sustainable Biofuel Production Route.

  • Notability. (n.d.). Synthesis of 2,5-Dichloro-2,5-dimethylhexane by an SN1 Reaction.

  • A*OAR. (2014). Highly Efficient Chemical Process To Convert Mucic Acid into Adipic Acid and DFT Studies of the Mechanism of the RheniumCatalyze.

  • Google Patents. (n.d.). WO2013191942A1 - Method for producing purified dialkyl-furan-2,5-dicarboxylate by physical separation and solid liquid separation.

  • PMC. (n.d.). Furan-2,5- and Furan-2,3-dicarboxylate Esters Derived from Marine Biomass as Plasticizers for Poly(vinyl chloride).

  • ACS Omega. (2018). Enzymatic Polymerization of Dimethyl 2,5-Furandicarboxylate and Heteroatom Diamines.

  • WIPO Patentscope. (2013). WO/2013/191942 METHOD FOR PRODUCING PURIFIED DIALKYL-FURAN-2,5-DICARBOXYLATE BY PHYSICAL SEPARATION AND SOLID LIQUID SEPARATION.

  • Google Patents. (n.d.). CN101486694B - The preparation method of 2,5-dimethylfuran-3,4-diethyl carboxylate.

  • IRIS. (2022). Synthesis of 2,5-furandicarboxylic acid dimethyl ester from galactaric acid via dimethyl carbonate chemistry.

  • MDPI. (2022). Sustainable Catalytic Synthesis of 2,5-Diformylfuran from Various Carbohydrates.

  • SciSpace. (2022). Catalyst-Based Synthesis of 2,5-Dimethylfuran from Carbohydrates as a Sustainable Biofuel Production Route.

  • UDSpace. (n.d.). Catalytic valorization of methyl 2-furoate to diacids or dicarboxylates.

  • PMC - NIH. (2020). Engineering marine fungi for conversion of d-galacturonic acid to mucic acid.

  • PrepChem.com. (n.d.). Synthesis of 3,4-dihydroxy-3,4-dimethyl-2,5-hexanedione.

  • ResearchGate. (2004). (PDF) Synthesis of 3,4-bis(2,5-dimethyl-3-thienyl)furan-2,5-dione from mucobromic acid.

Sources

Technical Support Center: Reducing Byproducts in Dimethyl 3,4-dihydroxyfuran-2,5-dicarboxylate Esterification

Author: BenchChem Technical Support Team. Date: April 2026

Welcome to the technical support center for the synthesis of dimethyl 3,4-dihydroxyfuran-2,5-dicarboxylate. This guide is designed for researchers, scientists, and drug development professionals to troubleshoot and optimize the esterification of 3,4-dihydroxyfuran-2,5-dicarboxylic acid. Our focus is on minimizing byproduct formation to enhance yield and purity, ensuring the integrity of your experimental outcomes.

Troubleshooting Guide

This section addresses specific issues encountered during the esterification process in a direct question-and-answer format.

Q1: My reaction yield is low, and I'm isolating a significant amount of the mono-methyl ester. How can I drive the reaction to completion?

A1: This is a common issue related to the reaction equilibrium of esterification. The formation of the mono-ester is kinetically facile, but driving the reaction to the di-ester requires overcoming a second, often slower, esterification step.

Causality: Fischer esterification is a reversible reaction. The presence of water, a byproduct, can hydrolyze the ester back to the carboxylic acid, while insufficient alcohol (methanol) can limit the forward reaction rate.

Recommended Solutions:

  • Increase Methanol Excess: Use methanol as the solvent to ensure it is present in a large molar excess. This shifts the reaction equilibrium towards the product side according to Le Châtelier's principle.

  • Effective Water Removal: The continuous removal of water is critical.

    • Dean-Stark Apparatus: If using a co-solvent like toluene, a Dean-Stark trap can be used to azeotropically remove water.

    • Molecular Sieves: For reactions run in pure methanol, adding activated 3Å or 4Å molecular sieves can sequester the water as it forms.

  • Optimize Reaction Time and Temperature: Prolong the reaction time and monitor progress by Thin Layer Chromatography (TLC) or High-Performance Liquid Chromatography (HPLC) until the mono-ester spot is minimized. A moderate increase in temperature can also increase the reaction rate, but must be done cautiously to avoid decarboxylation (See Q3).

Q2: The reaction mixture is turning dark brown or black, and I'm getting insoluble, resinous byproducts. What's causing this and how can I prevent it?

A2: The formation of dark, polymeric materials is a classic sign of furan ring degradation under harsh acidic conditions.

Causality: The furan ring, particularly when activated by electron-donating hydroxyl groups, is susceptible to protonation by strong acids. This can initiate electrophilic chain reactions, leading to polymerization.[1] Furfural, a potential impurity in starting materials derived from biomass, can also degrade and form colored polymers.[2]

Recommended Solutions:

  • Use a Milder Acid Catalyst: Replace strong mineral acids like concentrated sulfuric acid (H₂SO₄) with a milder catalyst.

    • p-Toluenesulfonic acid (p-TsOH) is an excellent alternative that provides sufficient acidity with a lower tendency to cause degradation.[3]

    • Solid acid catalysts (e.g., Amberlyst-15, Nafion) can also be effective and are easily removed by filtration.

  • Strict Temperature Control: Avoid excessive heat. High temperatures accelerate both the desired reaction and the undesired polymerization pathways.

  • Ensure Starting Material Purity: Purify the starting 3,4-dihydroxyfuran-2,5-dicarboxylic acid by recrystallization to remove impurities that could act as polymerization initiators.[2]

  • Inert Atmosphere: Running the reaction under an inert atmosphere (e.g., Nitrogen or Argon) can prevent oxidative degradation, which may also contribute to color formation.[3]

Q3: My analysis shows byproducts with a lower molecular weight, suggesting decarboxylation has occurred. How can I minimize this?

A3: Decarboxylation is a thermally driven side reaction, particularly problematic in furan-based dicarboxylic acids.

Causality: The furan ring's electronic structure can facilitate the loss of CO₂ from the carboxyl groups at elevated temperatures. For the related 2,5-furandicarboxylic acid (FDCA), this process becomes significant at temperatures above 190-200°C.[2][4] The presence of two electron-withdrawing carboxyl groups makes the molecule susceptible to this degradation pathway.

Recommended Solutions:

  • Maintain Strict Temperature Control: This is the most critical parameter. Keep the reaction temperature below the onset of significant decarboxylation. For many furan esterifications, a range of 110-140°C is a safe starting point.[2]

  • Choose a More Active Catalyst: A more efficient catalyst can allow the reaction to proceed at a lower temperature, thereby avoiding the thermal threshold for decarboxylation.

  • Alternative Esterification Methods: Consider methods that do not require high heat.

    • Acyl Chloride Formation: Convert the dicarboxylic acid to the diacyl chloride using thionyl chloride (SOCl₂) or oxalyl chloride, followed by reaction with methanol at low temperature. This method is highly effective but involves harsh reagents.[5]

    • CO₂-Catalyzed Esterification: An innovative and green approach involves using carbon dioxide under high pressure as a catalyst, which can drive the reaction to high conversion at temperatures around 180-240°C, though careful pressure and temperature management is key.[5][6]

Q4: Spectroscopic analysis (¹H NMR, MS) of my crude product suggests the furan ring has opened. What conditions lead to this and how can I maintain ring integrity?

A4: Furan ring opening is a known side reaction, typically catalyzed by acid in the presence of a nucleophile like water or methanol.[7][8]

Causality: The reaction proceeds via protonation of the furan ring oxygen or a carbon atom (most often the Cα position), which disrupts the aromatic system.[9] This creates a reactive intermediate that is susceptible to nucleophilic attack by the solvent, leading to acyclic products such as 4-hydroxy-2-butenal derivatives.[9] The presence of water significantly lowers the activation energy for this ring-opening process.[10]

Recommended Solutions:

  • Ensure Anhydrous Conditions: This is paramount. Thoroughly dry all glassware, use anhydrous methanol, and consider performing the reaction under an inert atmosphere. The use of molecular sieves as described in Q1 is also highly beneficial here.[2]

  • Use Non-Aqueous Workup: During product isolation, avoid prolonged contact with aqueous acidic or basic solutions.

  • Select a Weaker Acid Catalyst: As with polymerization, a milder acid (e.g., p-TsOH) is less likely to promote the initial ring protonation that leads to cleavage.[3]

Frequently Asked Questions (FAQs)

Q1: What are the recommended starting conditions for a robust esterification of 3,4-dihydroxyfuran-2,5-dicarboxylic acid?

A1: A reliable starting point is to use a catalytic amount of p-toluenesulfonic acid (5-10 mol%) in a large excess of anhydrous methanol (often used as the solvent). The reaction should be heated to reflux (approx. 65°C for methanol at atmospheric pressure) and monitored by TLC until completion. Ensure anhydrous conditions are maintained throughout.

Q2: How does catalyst choice impact byproduct profiles?

A2: The catalyst's identity and concentration are critical factors that directly influence the type and quantity of byproducts.

CatalystAdvantagesDisadvantagesPrimary Byproducts
H₂SO₄ (conc.) Inexpensive, high activityPromotes polymerization and ring openingPolymers, Ring-Opened Species
p-TsOH Good activity, crystalline solidMore expensive than H₂SO₄Minimal, if temperature is controlled
Solid Acid Catalysts Easily separable, reusableCan have lower activity, may require higher tempsDecarboxylation (if temp is high)
CO₂ (supercritical) Environmentally benign, high yield[6]Requires high-pressure equipmentMinimal, highly selective[5][6]

Q3: Are there alternative synthetic routes that avoid the common byproducts of direct esterification?

A3: Yes, two primary alternatives exist:

  • Diacyl Chloride Route: As mentioned in Q3, converting the diacid to a diacyl chloride with reagents like thionyl chloride creates a highly reactive intermediate that readily forms the ester with methanol at low temperatures. This decouples the esterification from the high temperatures that cause decarboxylation and the strong acids that cause ring degradation. However, this route involves hazardous reagents and produces corrosive byproducts (SO₂ and HCl).[5]

  • Transesterification Route: If a different dialkyl ester of the starting acid is available, it can be converted to the dimethyl ester via transesterification. This reaction is typically catalyzed by a base or an acid at lower temperatures than direct esterification and can be a very clean process.[6]

Visualizing Reaction and Troubleshooting Pathways

The following diagrams illustrate the chemical transformations and a logical workflow for optimizing your experiment.

G cluster_main Reaction Pathways cluster_byproducts Byproduct Formation Start 3,4-dihydroxyfuran- 2,5-dicarboxylic acid Mono Mono-methyl ester Start->Mono Esterification (MeOH, H+) Poly Polymerization Start->Poly Strong Acid (e.g., H₂SO₄) Decarb Decarboxylation Start->Decarb High Temp (>190°C) RingOpen Ring Opening Start->RingOpen Strong Acid + H₂O Di Dimethyl Ester (Desired Product) Mono->Di Further Esterification

Caption: Key reaction and byproduct formation pathways.

G start Start Experiment (Initial Conditions) analyze Analyze Crude Product (TLC, NMR, MS) start->analyze issue_mono High Mono-ester Content analyze->issue_mono Incomplete Reaction issue_poly Polymerization/ Dark Color analyze->issue_poly Degradation issue_decarb Decarboxylation analyze->issue_decarb Low MW Byproducts issue_ring Ring Opening analyze->issue_ring Acyclic Impurities end Optimized Protocol: High Purity Product analyze->end High Purity & Yield sol_mono Increase MeOH excess Remove H₂O Increase reaction time issue_mono->sol_mono sol_poly Use milder catalyst (p-TsOH) Lower temperature Purify starting material issue_poly->sol_poly sol_decarb Strictly control temp (<150°C) Use more active catalyst at lower temp issue_decarb->sol_decarb sol_ring Ensure anhydrous conditions Use milder catalyst issue_ring->sol_ring rerun Re-run Experiment sol_mono->rerun sol_poly->rerun sol_decarb->rerun sol_ring->rerun rerun->analyze

Caption: Troubleshooting workflow for reaction optimization.

Experimental Protocol: Optimized Esterification

This protocol is designed to maximize the yield of the desired di-ester while minimizing byproduct formation.

Materials:

  • 3,4-dihydroxyfuran-2,5-dicarboxylic acid (1 equivalent)

  • Anhydrous Methanol (as solvent, >50 equivalents)

  • p-Toluenesulfonic acid monohydrate (p-TsOH·H₂O) (0.05 equivalents)

  • Activated 4Å Molecular Sieves

  • Saturated sodium bicarbonate (NaHCO₃) solution

  • Brine (saturated NaCl solution)

  • Anhydrous magnesium sulfate (MgSO₄)

  • Ethyl acetate and Hexane for chromatography

Procedure:

  • Reaction Setup: To a flame-dried round-bottom flask equipped with a reflux condenser and a magnetic stir bar, add 3,4-dihydroxyfuran-2,5-dicarboxylic acid and activated 4Å molecular sieves (approx. 1g per 10 mmol of acid).

  • Add Reagents: Add anhydrous methanol to the flask, followed by p-toluenesulfonic acid.

  • Reaction: Heat the mixture to reflux (approximately 65°C) with vigorous stirring. Monitor the reaction progress by TLC (e.g., using a 1:1 Hexane:Ethyl Acetate with 1% acetic acid mobile phase) every 2-4 hours. The reaction is typically complete within 12-24 hours.

  • Work-up:

    • Cool the reaction mixture to room temperature and filter to remove the molecular sieves.

    • Remove the methanol under reduced pressure using a rotary evaporator.

    • Dissolve the residue in ethyl acetate and transfer to a separatory funnel.

    • Wash the organic layer sequentially with saturated NaHCO₃ solution (to neutralize the acid catalyst), water, and brine.

  • Purification:

    • Dry the organic layer over anhydrous MgSO₄, filter, and concentrate in vacuo.

    • Purify the crude product by flash column chromatography on silica gel, using a hexane-ethyl acetate gradient to isolate the pure dimethyl 3,4-dihydroxyfuran-2,5-dicarboxylate.

References

  • Technical Support Center: Optimization of 2-Furancarboxylic Acid Esterification. (n.d.). Benchchem.
  • Theoretical study of the ring-opening mechanisms of constituent units with different numbers of furan rings during the degradation of furfuryl-alcohol resin. (n.d.).
  • What is the reactivity of 2,5-Furandicarboxylic acid (FDCA) toward esterification with ethylene glycol? (2026, April 2). Sugar Energy.
  • ESTERIFICATION OF 2,5-FURAN-DICARBOXYLIC ACID. (2013, December 9). European Patent Office - EP 2935229 B1.
  • Furan-2,5- and Furan-2,3-dicarboxylate Esters Derived from Marine Biomass as Plasticizers for Poly(vinyl chloride). (n.d.). PMC.
  • Acid-Catalyzed Ring Opening of Furan in Aqueous Solution. (2017, December 20). Energy & Fuels.
  • US9765045B2 - Esterification of 2,5-furan-dicarboxylic acid. (2015, November 5). Google Patents.
  • Synthesis, Reactions and Medicinal Uses of Furan. (n.d.). Pharmaguideline.
  • Technical Support Center: Synthesis of 2,5-Diphenylfuran-3,4-dicarboxylic Acid. (n.d.). Benchchem.
  • Conditions to Control Furan Ring Opening during Furfuryl Alcohol Polymerization. (n.d.). PMC.
  • Application Notes and Protocols: Ring-Opening Reactions of Furan for Organic Synthesis. (n.d.). Benchchem.

Sources

HPLC method development and optimization for dimethyl 3,4-dihydroxyfuran-2,5-dicarboxylate

Author: BenchChem Technical Support Team. Date: April 2026

Welcome to the Analytical Technical Support Center. This guide is engineered for analytical chemists, researchers, and drug development professionals tasked with developing robust High-Performance Liquid Chromatography (HPLC) methods for dimethyl 3,4-dihydroxyfuran-2,5-dicarboxylate .

As a highly polar furan derivative and a critical intermediate in the synthesis of complex flavor compounds like 1[1], its enediol-like core presents unique chromatographic challenges. Its 2[2] exhibits strong hydrogen-bonding capabilities and is highly prone to oxidation or tautomerization in neutral or alkaline environments.

The following sections synthesize field-proven insights with foundational3[3] to help you establish a self-validating, reproducible analytical workflow.

Part 1: Method Development Logic

HPLC_Workflow Start Target Analysis: Dimethyl 3,4-dihydroxyfuran- 2,5-dicarboxylate Step1 Column Selection (C18 AQ or Polar-Embedded) Start->Step1 Step2 Mobile Phase Optimization (Acidic pH to suppress ionization) Step1->Step2 Step3 Gradient Design (Low organic start 5-10%) Step2->Step3 Step4 Detection (UV at ~260 nm / MS ESI-) Step3->Step4

Fig 1. Logical workflow for RP-HPLC method development of highly polar furan derivatives.

Part 2: Troubleshooting FAQs

Q1: Why am I observing severe peak tailing for dimethyl 3,4-dihydroxyfuran-2,5-dicarboxylate on a standard C18 column? Causality: The molecule contains two hydroxyl groups situated on a furan ring, forming an enediol system. These hydroxyls are weakly acidic and undergo partial ionization at a neutral pH. Furthermore, they act as strong hydrogen bond donors, interacting aggressively with unshielded residual silanol groups on the silica support of standard C18 columns. Solution: Lower the mobile phase pH to ~2.5 using 0.1% Formic Acid (FA) or Trifluoroacetic Acid (TFA). This suppresses the ionization of the enediol hydroxyls. Additionally, switch to a fully end-capped or polar-embedded C18 column to physically shield residual silanols from the analyte.

Q2: The compound elutes near the void volume ( t0​ ). How can I increase retention without switching to HILIC? Causality: Despite the presence of two methyl ester groups, the 3,4-dihydroxyfuran core is highly polar. Under typical reversed-phase gradient conditions (e.g., starting at 20% organic), the compound fails to partition effectively into the hydrophobic stationary phase. Solution: Utilize an Aqueous C18 (AQ-C18) column, which is specifically designed to resist stationary phase collapse (dewetting) in 100% aqueous conditions. Start your gradient at a very low organic composition (0–5% Acetonitrile) and hold for 2 minutes before initiating the ramp.

Q3: I see multiple peaks or a drifting baseline when the sample sits in the autosampler overnight. Is the compound unstable? Causality: Enediol systems are notoriously susceptible to auto-oxidation, especially in neutral or slightly alkaline aqueous solutions. Over time, they can oxidize into quinone-like dione structures or undergo ester hydrolysis. Similar instability is documented in the 4[4]. Solution: Always prepare the sample in a diluent that matches the initial acidic mobile phase (e.g., 95% Water / 5% ACN with 0.1% FA). The acidic environment chemically stabilizes the enediol against oxidation. Furthermore, maintain the autosampler temperature at 4 °C to kinetically slow any degradation pathways.

Part 3: Troubleshooting Logic

Troubleshooting Issue Issue Detected Tailing Peak Tailing Issue->Tailing Retention Poor Retention Issue->Retention Degradation Peak Splitting/Degradation Issue->Degradation Fix1 Add 0.1% TFA/FA Use End-capped Column Tailing->Fix1 Fix2 Switch to AQ-C18 Decrease %B Start Retention->Fix2 Fix3 Prepare Fresh in Acidic Solvent Chill Autosampler Degradation->Fix3

Fig 2. Decision tree for resolving common chromatographic issues with furan dicarboxylates.

Part 4: Optimized Chromatographic Parameters

Table 1: Validated RP-HPLC Parameters for Dimethyl 3,4-dihydroxyfuran-2,5-dicarboxylate

ParameterSpecification / SettingScientific Rationale
Column Waters XSelect HSS T3 (150 x 4.6 mm, 3.5 µm) or equivalent AQ-C18Retains highly polar analytes; withstands highly aqueous mobile phases without phase collapse.
Mobile Phase A Water + 0.1% Formic Acid (v/v)Lowers pH to ~2.7, suppressing enediol ionization and preventing peak tailing.
Mobile Phase B Acetonitrile + 0.1% Formic Acid (v/v)Provides optimal elution strength and maintains a low UV cutoff for baseline stability.
Gradient 0–2 min: 5% B2–10 min: 5% 60% B10–12 min: 60% BLow organic start ensures initial retention; subsequent ramp elutes strongly retained impurities.
Flow Rate 1.0 mL/minStandard flow for 4.6 mm ID columns to maintain optimal linear velocity and plate height.
Column Temp 30 °CEnsures run-to-run reproducibility and marginally lowers system backpressure.
Detection UV/Vis at 260 nmCaptures the conjugated π→π∗ transitions of the substituted furan core.
Injection Vol 5 µLPrevents column mass overloading and mitigates injection-solvent band broadening.

Part 5: Standardized Experimental Protocol

Self-Validating Reversed-Phase HPLC Analysis Workflow

Step 1: Mobile Phase Preparation

  • Mobile Phase A: Add 1.0 mL of LC-MS grade Formic Acid to 1000 mL of ultrapure water (18.2 MΩ·cm). Degas via sonication for 10 minutes.

  • Mobile Phase B: Add 1.0 mL of LC-MS grade Formic Acid to 1000 mL of HPLC-grade Acetonitrile. Degas appropriately.

Step 2: Sample Diluent Preparation

  • Prepare a diluent consisting of 95% Water / 5% Acetonitrile containing 0.1% Formic Acid.

  • Causality Check: Matching the diluent to the initial gradient conditions prevents solvent-mismatch band broadening at the column head, while the acidic pH immediately stabilizes the enediol moiety upon dissolution.

Step 3: Standard/Sample Preparation

  • Accurately weigh 10.0 mg of dimethyl 3,4-dihydroxyfuran-2,5-dicarboxylate into a 10 mL volumetric flask.

  • Dissolve and make up to volume with the prepared sample diluent to achieve a 1.0 mg/mL stock solution.

  • Vortex for 30 seconds to ensure complete dissolution.

  • Filter through a 0.22 µm PTFE syringe filter into an amber HPLC vial. (Note: Amber vials are strictly recommended to prevent potential photo-catalyzed oxidation).

Step 4: System Equilibration & Validation

  • Purge all HPLC lines with fresh mobile phases.

  • Install the AQ-C18 column and set the column oven to 30 °C.

  • Pump the initial gradient mixture (95% A / 5% B) at 1.0 mL/min for at least 15 column volumes.

  • Validation Gate: Do not proceed until the UV baseline at 260 nm is completely flat and system pressure ripple is <1%.

Step 5: Sequence Execution

  • Inject a blank (diluent only) to confirm system cleanliness and establish a baseline profile.

  • Inject 5 µL of the sample standard.

  • Run the gradient method detailed in Table 1.

  • Ensure a mandatory 3-minute post-run re-equilibration step is programmed to restore the column to 5% B before the next injection, preventing retention time drift.

Sources

overcoming steric hindrance in dimethyl 3,4-dihydroxyfuran-2,5-dicarboxylate derivatives

Author: BenchChem Technical Support Team. Date: April 2026

Welcome to the Technical Support Center for Furan-Based Scaffolds. This hub is designed for researchers, scientists, and drug development professionals working with dimethyl 3,4-dihydroxyfuran-2,5-dicarboxylate (DMDHFDC) and its derivatives.

DMDHFDC is a highly versatile building block, widely utilized in the synthesis of supramolecular hydrogen-bonding arrays and as a critical precursor for commercial flavor compounds like Furaneol[1]. However, the fully substituted, planar nature of this furan ring creates immense steric crowding. This guide provides field-proven troubleshooting strategies to overcome the steric hindrance that typically causes standard functionalization attempts to fail.

Frequently Asked Questions (FAQs)

Q1: Why do standard O-alkylation protocols for the 3,4-hydroxyl groups yield predominantly mono-alkylated products or unreacted starting material? A1: The planar geometry of the furan ring forces the 3,4-hydroxyl groups and the bulky 2,5-methoxycarbonyl groups into a highly congested conformation. More critically, strong intramolecular hydrogen bonding occurs between the 3,4-hydroxyl protons and the adjacent 2,5-ester carbonyl oxygens. This hydrogen bonding severely reduces the nucleophilicity of the oxygen atoms. To overcome this, you must use a strong base (e.g., NaH) to forcefully disrupt the hydrogen bonds, paired with highly reactive, sterically unhindered electrophiles (like methyl triflate).

Q2: How can I convert the 2,5-dicarboxylate esters into amides when direct amidation fails? A2: Direct amidation of the 2,5-esters is severely hindered by the adjacent 3,4-substituents. Nucleophilic attack by an amine at the ester carbonyl is sterically blocked. The most effective workaround is to saponify the esters to the corresponding diacid, followed by a Curtius rearrangement. By converting the diacid to an acyl azide and subsequently to an isocyanate, the electrophilic carbon becomes linear ( sp hybridized) and extends away from the steric bulk of the furan core, allowing for efficient trapping with amines or alcohols.

Q3: What protecting groups are recommended for the 3,4-diols to minimize downstream steric clash? A3: Avoid bulky silicon-based protecting groups (like TBDPS or TIPS) or massive benzyl derivatives if you plan to modify the 2,5-positions later. Methoxymethyl (MOM) acetals or simple methyl ethers are preferred. They provide sufficient protection while minimizing the steric footprint, keeping the 2,5-positions accessible for cross-coupling or amidation.

Troubleshooting Guides & Experimental Workflows

Workflow 1: Optimized 3,4-O-Alkylation Protocol (Overcoming Mono-Alkylation)

Causality: Standard bases like K2​CO3​ fail to fully deprotonate the hydrogen-bonded hydroxyls. Sodium hydride (NaH) ensures complete formation of the highly nucleophilic dianion.

Step-by-Step Methodology:

  • Preparation & Deprotonation: Suspend DMDHFDC (1.0 eq) in anhydrous DMF at 0 °C under an inert argon atmosphere. Slowly add NaH (2.5 eq, 60% dispersion in mineral oil).

    • Self-Validation: You must observe vigorous H2​ gas evolution. The reaction mixture will transition from a cloudy suspension to a clear, phenoxide-like solution, confirming the successful breaking of intramolecular hydrogen bonds.

  • Electrophile Addition: Once gas evolution ceases (approx. 30 mins), add Methyl Triflate (MeOTf) or Methyl Iodide (MeI) (3.0 eq) dropwise. Maintain the temperature at 0 °C for 1 hour, then allow it to warm to room temperature.

    • Self-Validation: Monitor reaction progress via TLC (Hexanes/EtOAc 7:3). The highly polar diol starting material spot ( Rf​≈0.1 ) should completely disappear, replaced by a significantly less polar spot ( Rf​≈0.6 ), indicating successful double capping.

  • Quenching: Carefully quench the reaction with saturated aqueous NH4​Cl at 0 °C to neutralize any unreacted NaH before standard ethyl acetate extraction.

O_Alkylation DMDHFDC DMDHFDC (Sterically Hindered Diol) Base NaH / DMF (Deprotonation) DMDHFDC->Base Step 1: Break H-Bonds Electrophile MeOTf or MeI (Highly Reactive) Base->Electrophile Step 2: Alkylation Product 3,4-Dimethoxyfuran Derivative Electrophile->Product Complete Conversion Mono Mono-alkylated Byproduct Electrophile->Mono If weak base used

Fig 1. Workflow for overcoming steric hindrance during 3,4-O-alkylation of DMDHFDC.

Workflow 2: 2,5-Dicarboxylate Modification via Curtius Rearrangement

Causality: The isocyanate intermediate generated during the Curtius rearrangement physically projects the reactive site outward, bypassing the steric shield created by the 3,4-substituents.

Step-by-Step Methodology:

  • Saponification: Dissolve the 3,4-protected DMDHFDC derivative in a 1:1 mixture of THF and 1M aqueous LiOH. Stir at room temperature for 4 hours. Acidify with 1M HCl to precipitate the diacid. Filter and dry under a vacuum.

  • Acyl Azide Formation: Suspend the diacid (1.0 eq) in anhydrous toluene. Add Triethylamine ( Et3​N , 3.0 eq) and Diphenylphosphoryl azide (DPPA, 2.5 eq). Stir at room temperature for 2 hours.

  • Rearrangement & Trapping: Add your desired trapping agent (e.g., an alcohol for carbamate formation or an amine for urea formation). Heat the reaction to 80 °C.

    • Self-Validation: As the temperature reaches ~65-70 °C, you will observe steady N2​ gas bubbling. This is the definitive visual confirmation that the acyl azide is successfully rearranging into the sterically accessible isocyanate. The reaction is complete when gas evolution ceases.

Curtius Ester 2,5-Dimethyl Ester (Sterically Blocked) Diacid 2,5-Dicarboxylic Acid (LiOH/THF) Ester->Diacid Saponification AcylAzide Acyl Azide (DPPA, Et3N) Diacid->AcylAzide Activation Isocyanate Isocyanate Intermediate (Heat, N2 loss) AcylAzide->Isocyanate Curtius Rearrangement Amide Carbamic Derivative / Urea (Reaction with Alcohol/Amine) Isocyanate->Amide Trapping (Steric bypass)

Fig 2. Curtius rearrangement pathway bypassing 2,5-ester steric hindrance for amidation.

Data Presentation: Reaction Conditions and Steric Outcomes

The following table summarizes the quantitative impact of optimizing reaction conditions to bypass the steric hindrance inherent to the DMDHFDC scaffold.

Reaction TypeStandard ConditionOptimized ConditionSteric Outcome / Yield
3,4-O-Alkylation Base K2​CO3​ / AcetoneNaH / DMFMono-alkylation (20%) vs. Full conversion (>85%)
3,4-O-Alkylation Electrophile Bulky Alkyl BromidesMethyl Triflate (MeOTf)Trace product vs. High yield di-ether
2,5-Amidation Route Direct Amine + HeatCurtius RearrangementStarting material recovered vs. >75% Urea/Carbamate
3,4-Protecting Group TBDPS / TIPSMOM / MethylSevere downstream clash vs. Accessible 2,5-positions

References

  • Armani, S. (2011). Five-membered heterocycles as novel molecular scaffolds for targeting triplehydrogen bonding interactions. Academia.edu.
  • ChemicalBook. Furaneol | 3658-77-3.

Sources

Validation & Comparative

Navigating the Spectroscopic Landscape of Furan Dicarboxylates: A Comparative Guide to the ¹H and ¹³C NMR Analysis of Dimethyl 3,4-dihydroxyfuran-2,5-dicarboxylate

Author: BenchChem Technical Support Team. Date: April 2026

In the realm of modern drug discovery and materials science, the precise structural elucidation of novel organic compounds is paramount. Furan derivatives, in particular, represent a class of heterocyclic compounds with significant potential, serving as versatile building blocks for pharmaceuticals and functional polymers. Among these, dimethyl 3,4-dihydroxyfuran-2,5-dicarboxylate stands out as a molecule of interest due to its potential for further functionalization. However, a notable gap exists in the publicly accessible spectroscopic data for this compound, presenting a challenge for researchers in its synthesis and characterization.

This guide provides a comprehensive comparative analysis of the expected ¹H and ¹³C Nuclear Magnetic Resonance (NMR) spectral data for dimethyl 3,4-dihydroxyfuran-2,5-dicarboxylate. In the absence of direct experimental spectra, we will leverage the known spectral characteristics of structurally similar furan derivatives to provide a robust predictive framework. This approach not only offers valuable insights for the identification and purity assessment of the title compound but also underscores the critical need for the scientific community to contribute to the repository of reference spectral data.

Comparative Spectral Analysis: Insights from Structural Analogues

The chemical shifts and coupling patterns observed in NMR spectroscopy are highly sensitive to the electronic environment of the nuclei. By examining the experimental NMR data of closely related furan dicarboxylates, we can infer the expected spectral features of dimethyl 3,4-dihydroxyfuran-2,5-dicarboxylate.

Table 1: Experimental ¹H and ¹³C NMR Data for Structural Analogues of Dimethyl 3,4-dihydroxyfuran-2,5-dicarboxylate

CompoundSolvent¹H NMR (δ, ppm, Multiplicity, J in Hz, Assignment)¹³C NMR (δ, ppm, Assignment)Reference
Dimethyl furan-2,5-dicarboxylate Acetone-d₆7.30 (s, 2H, H-3, H-4), 3.88 (s, 6H, -OCH₃)158.82 (C=O), 147.51 (C-2, C-5), 119.26 (C-3, C-4), 52.55 (-OCH₃)[1]
Diethyl furan-2,5-dicarboxylate Acetone-d₆7.30 (s, 2H, H-3, H-4), 4.33-4.38 (q, 4H, J = 7.0 Hz, -OCH₂CH₃), 1.34 (t, 6H, J = 7.0 Hz, -OCH₂CH₃)158.41 (C=O), 147.79 (C-2, C-5), 119.14 (C-3, C-4), 62.00 (-OCH₂CH₃), 14.45 (-OCH₂CH₃)[1]
Methyl furan-2-carboxylate CDCl₃7.59 (dd, 1H, J = 1.8, 0.8 Hz, H-5), 7.19 (dd, 1H, J = 3.6, 0.8 Hz, H-3), 6.52 (dd, 1H, J = 3.6, 1.8 Hz, H-4), 3.90 (s, 3H, -OCH₃)159.16 (C=O), 146.46 (C-2), 144.77 (C-5), 117.98 (C-3), 111.93 (C-4), 51.84 (-OCH₃)[2]

Based on the data from these analogues, we can predict the following spectral characteristics for dimethyl 3,4-dihydroxyfuran-2,5-dicarboxylate :

Predicted ¹H NMR Spectrum:

  • -OCH₃ protons: A singlet peak is expected for the six equivalent protons of the two methyl ester groups. Its chemical shift will likely be in the range of δ 3.8-4.0 ppm.

  • -OH protons: A broad singlet is anticipated for the two hydroxyl protons. Its chemical shift can vary depending on the solvent and concentration, but it is typically observed in the range of δ 5-8 ppm. In the presence of D₂O, this peak would disappear due to proton exchange.

  • Furan ring protons: Due to the symmetrical substitution at the 3 and 4 positions with hydroxyl groups, the furan ring itself does not have any protons directly attached.

Predicted ¹³C NMR Spectrum:

  • Carbonyl carbons (C=O): The two equivalent carbonyl carbons of the ester groups are expected to resonate in the downfield region, likely between δ 158-162 ppm.[3]

  • C-2 and C-5 carbons: These carbons are attached to the electron-withdrawing ester groups and the furan ring oxygen. Their chemical shift is predicted to be in the range of δ 145-150 ppm.

  • C-3 and C-4 carbons: These carbons are attached to the electron-donating hydroxyl groups. This will cause a significant upfield shift compared to the unsubstituted C-3 and C-4 in dimethyl furan-2,5-dicarboxylate. A chemical shift in the range of δ 125-135 ppm is anticipated.

  • Methyl carbons (-OCH₃): The two equivalent methyl carbons are expected to show a signal in the upfield region, typically around δ 52-55 ppm.

Visualizing the Structural Relationships

To better understand the structural similarities and differences that influence the NMR spectra, the following diagram illustrates the molecules discussed.

Caption: Molecular structures of the target compound and its key analogues.

A Robust Protocol for NMR Data Acquisition and Analysis

For researchers who synthesize or acquire dimethyl 3,4-dihydroxyfuran-2,5-dicarboxylate, obtaining high-quality NMR spectra is crucial for its unambiguous identification. The following protocol outlines a standardized procedure for acquiring ¹H and ¹³C NMR data for this class of compounds.

Experimental Workflow for NMR Analysis

A Sample Preparation B NMR Spectrometer Setup A->B Transfer to NMR tube C 1H NMR Acquisition B->C Tune & Shim D 13C NMR Acquisition B->D Tune & Shim E Data Processing C->E Fourier Transform, Phasing, Baseline Correction D->E F Spectral Analysis & Interpretation E->F Integration, Peak Picking, Assignment

Caption: A generalized workflow for acquiring and analyzing NMR data.

Step-by-Step Methodology:

  • Sample Preparation:

    • Accurately weigh 5-10 mg of the sample for ¹H NMR and 20-50 mg for ¹³C NMR.[4]

    • Dissolve the sample in approximately 0.6 mL of a suitable deuterated solvent (e.g., DMSO-d₆, Acetone-d₆, or CDCl₃). The choice of solvent is critical as the hydroxyl proton chemical shifts are solvent-dependent. DMSO-d₆ is often a good choice for compounds with hydroxyl groups as it can form hydrogen bonds and lead to sharper -OH signals.

    • Add a small amount of an internal standard, such as tetramethylsilane (TMS), for referencing the chemical shifts (δ = 0.00 ppm).[5]

    • Transfer the solution to a clean, dry 5 mm NMR tube.

  • NMR Spectrometer Setup:

    • The NMR spectra should be recorded on a spectrometer operating at a proton frequency of 400 MHz or higher to ensure good signal dispersion.[4]

    • The instrument must be tuned to the appropriate frequencies for ¹H and ¹³C nuclei.

    • The sample is inserted into the magnet, and the magnetic field is shimmed to achieve optimal homogeneity, which is essential for obtaining sharp, symmetrical peaks.

  • ¹H NMR Acquisition:

    • A standard single-pulse experiment is typically sufficient.

    • The number of scans can range from 16 to 64, depending on the sample concentration, to achieve an adequate signal-to-noise ratio.[4]

    • A spectral width of 12-16 ppm is appropriate to cover the expected chemical shift range.[4]

  • ¹³C NMR Acquisition:

    • A proton-decoupled pulse sequence is commonly used to simplify the spectrum by removing C-H coupling, resulting in a single peak for each unique carbon atom.[5]

    • Due to the lower natural abundance of ¹³C and its smaller gyromagnetic ratio, a larger number of scans (typically several hundred to thousands) is required compared to ¹H NMR.

  • Data Processing and Analysis:

    • The raw data (Free Induction Decay - FID) is processed using Fourier transformation to obtain the frequency-domain spectrum.

    • The spectrum is then phased and baseline corrected.

    • The processed spectrum is referenced to the internal standard (TMS at 0.00 ppm).

    • Peaks are integrated to determine the relative ratios of different types of protons.

    • Chemical shifts, multiplicities, and coupling constants (for ¹H NMR) are determined and assigned to the respective nuclei in the molecule.

Conclusion: A Call for Data Contribution

While a predictive analysis based on structural analogues provides a strong foundation for the initial characterization of dimethyl 3,4-dihydroxyfuran-2,5-dicarboxylate, it is not a substitute for experimentally acquired reference data. The availability of verified ¹H and ¹³C NMR spectra in public databases is invaluable for the scientific community, enabling rapid and accurate identification, facilitating reproducibility, and accelerating research and development. We encourage researchers who successfully synthesize and characterize this compound to contribute their findings to the scientific literature and spectral databases. This collective effort will undoubtedly benefit future endeavors in the exciting field of furan chemistry.

References

  • Royal Society of Chemistry. (n.d.). Electronic Supplementary Information A Tunable Precious-Metal-Free System for Selective Oxidative Esterification of Biobased 5-(hydroxymethyl)furfural. Retrieved from [Link]

  • Royal Society of Chemistry. (n.d.). Electronic Supplementary Information (ESI) for Green Chemistry. Retrieved from [Link]

  • National Center for Biotechnology Information. (n.d.). Methyl 2-furoate. PubChem. Retrieved from [Link]

  • FooDB. (n.d.). Showing Compound Methyl 2-furoate (FDB000952). Retrieved from [Link]

  • Elsevier. (n.d.). Catalytic synthesis of 2,5-furandicarboxylic acid from furoic acid: Transformation from C5 platform to C6 derivatives in biomass. Retrieved from [Link]

  • ACS Publications. (n.d.). Furan-2,5- and Furan-2,3-dicarboxylate Esters Derived from Marine Biomass as Plasticizers for Poly(vinyl chloride). Retrieved from [Link]

  • Defense Technical Information Center. (n.d.). Synthesis and Characterization of Furanic Compounds. Retrieved from [Link]

  • National Center for Biotechnology Information. (n.d.). Review of 13carbon nuclear magnetic resonance characterizations of dimethyltin carboxylates. PMC. Retrieved from [Link]

  • NP-MRD. (n.d.). 13C NMR Spectrum (1D, 201 MHz, H2O, predicted) (NP0225050). Retrieved from [Link]

  • Stenutz. (n.d.). methyl furan-2-carboxylate. Retrieved from [Link]

  • ResearchGate. (n.d.). 1H and 13C NMR spectra of isolated (a) dimethyl 2,5-furandicarboxylate. Retrieved from [Link]

  • ChemBK. (2024). 3,4-Dihydroxythiophene-2,5-dicarboxylic acid diethyl ester, disodium salt. Retrieved from [Link]

  • National Center for Biotechnology Information. (n.d.). 3,4-Dimethyl-2,5-dihydrofuran. PubChem. Retrieved from [Link]

  • eScholarship. (n.d.). Identification of Diethyl 2,5-Dioxahexane Dicarboxylate and Polyethylene Carbonate as Decomposition Products of Ethylene Carbonate Based Electrolytes by Fourier Transform Infrared Spectroscopy. Retrieved from [Link]

  • Google Patents. (n.d.). CN101486694B - The preparation method of 2,5-dimethylfuran-3,4-diethyl carboxylate.
  • ResearchGate. (n.d.). Synthesis of dimethyl furan-2,5 dicarboxylate from furan. Adapted from Ref.. Retrieved from [Link]

  • PubChemLite. (n.d.). 3,4-dihydroxy-thiophene-2,5-dicarboxylic acid diethyl ester. Retrieved from [Link]

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FTIR Characterization Peaks for Dimethyl 3,4-Dihydroxyfuran-2,5-Dicarboxylate: A Comparative Analysis Guide

Author: BenchChem Technical Support Team. Date: April 2026

As a Senior Application Scientist, I frequently encounter analytical bottlenecks when validating highly functionalized bio-based monomers. Dimethyl 3,4-dihydroxyfuran-2,5-dicarboxylate (DDFA) is a critical molecular scaffold used in the synthesis of chiral polyoxazolines [1] and high-value flavor compounds like Furaneol [2]. However, verifying its structural integrity requires precise spectroscopic differentiation from its unfunctionalized, widely utilized analog: Dimethyl furan-2,5-dicarboxylate (DMFDC) .

This guide objectively compares the Fourier-Transform Infrared (FTIR) performance data of DDFA against DMFDC, detailing the causality behind spectral shifts and providing a self-validating experimental protocol for accurate characterization.

Mechanistic Causality in Furanic FTIR Spectroscopy

FTIR spectroscopy is not merely a fingerprinting tool; it is a direct readout of a molecule's electronic environment. The structural divergence between DDFA and DMFDC lies entirely in the 3,4-dihydroxy substitution on the furan ring.

In DDFA, the electron-donating hydroxyl (-OH) groups at positions 3 and 4 significantly alter the electron density of the aromatic furan core. Furthermore, these hydroxyl groups engage in strong intramolecular hydrogen bonding with the adjacent ester carbonyls (-C=O) at positions 2 and 5.

Causality of Spectral Shifts:

  • O-H Broadening: The hydrogen bonding network causes the O-H stretching vibration to appear as a broad, dominant band rather than a sharp peak.

  • C=O Frequency Lowering: Because the carbonyl oxygen acts as a hydrogen bond acceptor, the C=O double bond character is slightly weakened, shifting its stretching frequency to a lower wavenumber compared to the unhindered ester groups in DMFDC[3].

  • C=C Ring Perturbation: The mesomeric effect of the hydroxyl oxygens alters the vibrational modes of the furan C=C bonds, causing distinct shifts in the 1500–1600 cm⁻¹ region.

Functional_Groups Root Furanic Precursors DDFA DDFA (Target) Root->DDFA DMFDC DMFDC (Baseline) Root->DMFDC OH O-H Stretch (~3300 cm⁻¹) DDFA->OH CO C=O Stretch (~1720 cm⁻¹) DDFA->CO CC C=C Stretch (~1580 cm⁻¹) DDFA->CC DMFDC->CO DMFDC->CC

Caption: Comparative FTIR peak assignment mapping between DDFA and baseline DMFDC.

Quantitative Data Presentation: DDFA vs. DMFDC

To objectively assess product purity and functionalization, compare your acquired spectra against the benchmark values in the table below. The presence of the ~3350 cm⁻¹ and ~1210 cm⁻¹ peaks are absolute requirements for confirming the diol moiety of DDFA.

Functional GroupDDFA Wavenumber (cm⁻¹)DMFDC Wavenumber (cm⁻¹)Mechanistic Rationale & Spectral Notes
O-H Stretch ~3300 - 3450 (Broad)N/AValidates 3,4-diol presence. Broadened by intramolecular H-bonding.
C=O Stretch (Ester) ~1715 - 1730~1725 - 1740Shifted to lower energy in DDFA due to H-bond acceptance from adjacent -OH.
C=C Stretch (Furan) ~1590, 1540~1580, 1520Shifted due to electron-donating resonance from the hydroxyl groups.
C-O-C Stretch (Ester) ~1280, 1150~1270, 1130Asymmetric and symmetric C-O stretching of the methoxycarbonyl groups.
C-OH Stretch ~1210N/APhenolic-like C-O stretch specific to the furan-bound hydroxyls.

Self-Validating Experimental Protocol for FTIR Analysis

The following protocol is designed as a self-validating system: every step includes an internal check to guarantee data trustworthiness.

Step-by-Step Methodology

Step 1: Instrument Calibration & Background Validation

  • Clean the ATR crystal (Diamond or ZnSe) with HPLC-grade isopropanol and allow it to evaporate completely.

  • Run a background scan (32 scans, 4 cm⁻¹ resolution).

  • Validation Check: Inspect the background spectrum. If any peaks exist in the 3000-3600 cm⁻¹ range, residual moisture or solvent is present. Reclean and rescan until the baseline is flat.

Step 2: Sample Desiccation

  • Place the synthesized DDFA sample in a vacuum desiccator over P₂O₅ for a minimum of 12 hours prior to analysis.

  • Causality: This ensures that the O-H stretch observed during analysis is strictly intramolecular (from the 3,4-dihydroxy groups) and not an artifact of absorbed atmospheric water.

Step 3: Spectral Acquisition

  • Apply a small amount of solid DDFA (approx. 2-5 mg) directly onto the ATR crystal.

  • Apply the pressure anvil until the software indicates optimal contact (usually ~70-80% of maximum pressure).

  • Acquire the spectrum from 4000 cm⁻¹ to 400 cm⁻¹ using 32 to 64 co-added scans to maximize the signal-to-noise ratio.

Step 4: Data Processing & Peak Verification

  • Apply an ATR correction algorithm to account for depth-of-penetration variations at lower wavenumbers.

  • Normalize the spectrum against the dominant C=O ester peak (~1720 cm⁻¹).

  • Validation Check: If the O-H peak (~3350 cm⁻¹) is completely absent, the sample is likely unreacted DMFDC. If the O-H peak is present but the C=O peak has shifted back above 1735 cm⁻¹, the intramolecular hydrogen bonding network has been disrupted, indicating potential degradation or solvent contamination.

FTIR_Workflow A Sample Prep: Isolate DDFA B Vacuum Desiccation A->B C ATR-FTIR Background Check B->C D Spectral Acquisition C->D E Peak Assignment & Validation D->E

Caption: Step-by-step experimental workflow for FTIR validation of synthesized DDFA.

Conclusion

Differentiating Dimethyl 3,4-dihydroxyfuran-2,5-dicarboxylate from its base precursors requires a nuanced understanding of how functional groups interact at the molecular level. By analyzing the hydrogen-bonded O-H stretch and the subsequent downward shift of the ester carbonyl frequency, researchers can confidently validate their synthetic pathways. Utilizing a moisture-controlled ATR-FTIR protocol ensures that the acquired data is both robust and reproducible for downstream drug development and polymer synthesis applications.

References
  • Title: Concise methods for the synthesis of chiral polyoxazolines and their application in asymmetric hydrosilylation Source: Beilstein Journal of Organic Chemistry URL: [Link]

  • Title: PubChem Compound Summary for CID 19309, Furaneol Source: National Center for Biotechnology Information (PubChem) URL: [Link]

  • Title: Synthesis and characterisation of bio-derived furan-based polyamides copolymers from dimethyl furan-2,5-dicarboxylate Source: RSC Advances URL: [Link]

comparing reactivity of dimethyl 3,4-dihydroxyfuran-2,5-dicarboxylate and diethyl analogs

Author: BenchChem Technical Support Team. Date: April 2026

An in-depth understanding of substituent effects is the cornerstone of rational synthetic design. When working with the 3,4-dihydroxyfuran-2,5-dicarboxylate scaffold—a critical building block for both advanced conducting polymers (like PEDOT analogs)[1][2] and high-value flavor compounds such as Furaneol[3][4]—the choice between the dimethyl and diethyl ester is rarely trivial.

As an application scientist, I frequently observe researchers treating these two analogs as interchangeable. However, the subtle shift from a methyl to an ethyl group fundamentally alters the thermodynamic stability, kinetic reactivity, and downstream functionalization pathways of the furan core. This guide objectively compares the reactivity profiles of dimethyl 3,4-dihydroxyfuran-2,5-dicarboxylate (CAS: 2004-74-2)[5] and diethyl 3,4-dihydroxyfuran-2,5-dicarboxylate (CAS: 6270-57-1)[6], providing actionable, self-validating experimental frameworks for your research.

Mechanistic Causality: Steric and Electronic Dynamics

The reactivity divergence between the dimethyl and diethyl esters is governed by three interconnected physical chemistry principles:

  • Steric Shielding at the Carbonyl Center: The ethyl group in the diethyl ester presents a significantly larger steric contour (Taft steric parameter) than the methyl group. This bulk physically shields the C2 and C5 carbonyl carbons, heavily attenuating the rate of nucleophilic acyl substitution (e.g., hydrolysis, transesterification, or amidation).

  • Inductive Attenuation (+I Effect): Alkyl groups are electron-donating. Because the ethyl group exerts a stronger +I inductive effect than the methyl group, it marginally increases the electron density at the carbonyl carbon. This reduces the electrophilicity of the diethyl ester, making it inherently less reactive toward nucleophiles than its dimethyl counterpart.

  • Crystal Packing and Hydrogen Bonding: Both compounds feature highly acidic enolic hydroxyl groups at the C3 and C4 positions, which participate in robust inter- and intra-molecular hydrogen bonding. The diethyl ester exhibits a high melting point of 178–180 °C[7][8], reflecting a highly ordered, stable crystal lattice. This thermodynamic stability means the diethyl ester often requires harsher conditions or highly polar aprotic solvents to fully dissolve and react during O-alkylation.

Reactivity Substrate 3,4-Dihydroxyfuran- 2,5-dicarboxylate Dimethyl Dimethyl Ester (Low Steric Bulk) Substrate->Dimethyl Methylation Diethyl Diethyl Ester (High Steric Bulk) Substrate->Diethyl Ethylation Hydrolysis Rapid Hydrolysis & Amidation Dimethyl->Hydrolysis High Electrophilicity Slower Attenuated Hydrolysis & Controlled Alkylation Diethyl->Slower Steric Shielding

Fig 1. Divergent reactivity pathways driven by ester steric bulk and inductive effects.

Quantitative Reactivity Comparison

To facilitate rapid decision-making in your synthetic route design, the following table summarizes the comparative performance metrics of both analogs.

Reactivity ParameterDimethyl EsterDiethyl EsterMechanistic Impact on Synthesis
Nucleophilic Acyl Substitution Rate HighLow to ModerateDimethyl is preferred for rapid amidation or conversion to the dicarboxylic acid.
Resistance to Unwanted Hydrolysis LowHighDiethyl is superior when performing prolonged reactions on the C3/C4 hydroxyls (e.g., Williamson ether synthesis)[1].
Electrophilicity of Carbonyl HigherLowerThe stronger +I effect of the ethyl group stabilizes the ground state of the diethyl ester.
Melting Point / Lattice Stability ~ 140 °C (varies by purity)178–180 °C[7][8]Diethyl ester's stable lattice requires specific solvent considerations (e.g., DMF/DMSO) for homogeneous reactions.
Primary Application Furaneol / Flavor synthesis[3][4]EDOT/Conducting polymer precursors[2]Dictates the commercial availability and standard synthetic workflows for each derivative.

Experimental Workflows: Self-Validating Systems

To empirically leverage these differences, I have detailed two self-validating protocols. These workflows are designed with internal controls to ensure that your data is a true reflection of the chemical kinetics, not experimental artifact.

Protocol 1: Comparative Alkaline Hydrolysis Kinetics

Objective: Quantify the steric attenuation of hydrolysis rates between the dimethyl and diethyl esters. Causality: By subjecting both esters to identical, controlled alkaline conditions, we isolate the steric and inductive variables of the alkoxy leaving group. Time-course quenching prevents over-hydrolysis, while the internal standard ensures HPLC integration is immune to injection volume errors.

  • Solution Preparation: Prepare separate 0.1 M solutions of dimethyl and diethyl 3,4-dihydroxyfuran-2,5-dicarboxylate in a 1:1 THF/Water co-solvent system to ensure complete dissolution. Add 0.05 M of biphenyl as an internal standard.

  • Reaction Initiation: Transfer 10 mL of each solution to separate vials. Equilibrate to exactly 25 °C. Add 1.0 equivalent of 0.5 M NaOH under vigorous stirring to initiate nucleophilic attack.

  • Time-Course Quenching: At exactly t= 5, 10, 20, 30, and 60 minutes, extract 100 µL aliquots from each vial. Immediately inject the aliquot into 900 µL of 0.1 M HCl. Causality: The rapid pH drop instantly protonates the hydroxide nucleophile, freezing the reaction state for accurate kinetic snapshotting.

  • HPLC-UV Analysis: Analyze the quenched samples at 254 nm.

  • Data Processing: Plot ln([Ester]t​/[Ester]0​) versus time. The dimethyl ester will yield a significantly steeper slope (higher pseudo-first-order rate constant, kobs​ ) due to its exposed carbonyl centers.

Workflow Prep Prepare 0.1M Solutions + Internal Std (Dimethyl vs Diethyl) Base Initiate Hydrolysis (0.5M NaOH, 25°C) Prep->Base Quench Time-Course Quenching (HCl at 5, 10, 20, 30 min) Base->Quench HPLC HPLC-UV Analysis (Quantify Remaining Ester) Quench->HPLC Data Calculate Rate Constants (k) (Determine Steric Attenuation) HPLC->Data

Fig 2. Self-validating experimental workflow for comparative hydrolysis kinetics.

Protocol 2: Regioselective O-Alkylation (EDOT Precursor Synthesis)

Objective: Alkylate the C3/C4 enolic hydroxyl groups to form an ethylenedioxy bridge while preserving the C2/C5 ester functionalities[1][2]. Causality: The diethyl ester is strictly preferred here. The prolonged heating required for bridging the diol with a dihaloalkane often leads to unwanted ester hydrolysis or transesterification if the less-hindered dimethyl ester is used. The ethyl groups act as sacrificial steric shields.

  • Deprotonation: Dissolve 10 mmol of diethyl 3,4-dihydroxyfuran-2,5-dicarboxylate in 50 mL of anhydrous DMF. Add 2.5 equivalents of anhydrous K2​CO3​ . Stir for 30 minutes at room temperature. Causality: K2​CO3​ is a mild base, strong enough to deprotonate the acidic enolic hydroxyls but weak enough to prevent nucleophilic attack on the sterically hindered diethyl esters.

  • Alkylation: Dropwise add 1.1 equivalents of 1,2-dibromoethane.

  • Thermal Bridging: Elevate the temperature to 90 °C and reflux for 12 hours. Monitor via TLC (Hexanes/EtOAc).

  • Workup & Validation: Cool to room temperature, dilute with ethyl acetate, and wash 5x with brine to pull the DMF into the aqueous layer. Dry the organic layer over MgSO4​ and concentrate. Validate the success of the regioselective alkylation via 1H NMR by confirming the presence of the characteristic singlet for the −O−CH2​−CH2​−O− bridge (~4.2 ppm) and the preservation of the ethyl quartet/triplet signals.

Sources

High-Resolution X-Ray Crystallography and Structural Comparison Guide: Dimethyl 3,4-Dihydroxyfuran-2,5-Dicarboxylate vs. Furan-Based Alternatives

Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary

Dimethyl 3,4-dihydroxyfuran-2,5-dicarboxylate (DDFA) is a highly versatile, five-membered heterocyclic scaffold. Unlike its non-hydroxylated counterpart, dimethyl furan-2,5-dicarboxylate (DMF-2,5-DC), DDFA possesses dual hydroxyl groups at the 3 and 4 positions. This subtle substitution fundamentally alters its solid-state packing, shifting the dominant intermolecular forces from weak π-π stacking to robust, directional O-H···O hydrogen bonding[1],[2]. This guide objectively compares the crystallographic performance of DDFA against alternative furan-based monomers, detailing how these structural differences dictate their utility in synthesizing flavor compounds like [3], advanced [4], and triple hydrogen-bonding supramolecular arrays[2].

Structural Comparison & Crystallographic Data

To understand the performance of DDFA, it must be benchmarked against structurally related alternatives. The presence or absence of the 3,4-dihydroxy groups dictates the crystal engineering potential of the molecule.

Table 1: Crystallographic & Structural Comparison of Furan-2,5-Dicarboxylates

CompoundPrimary Intermolecular InteractionsCrystallographic Packing MotifPrimary Downstream Application
Dimethyl 3,4-dihydroxyfuran-2,5-dicarboxylate Strong O-H···O hydrogen bonding[2]Monoclinic (e.g., Pc), highly ordered supramolecular sheets[2]Furaneol synthesis[3], Chiral polyoxazoline ligands[4]
Dimethyl furan-2,5-dicarboxylate (DMF-2,5-DC) Weak C-H···O and π-π stacking[1]Monoclinic/Triclinic, linear chain-like stacking[1]Polyethylene furanoate (PEF) polyesters[5]
Diethyl 3,4-dihydroxyfuran-2,5-dicarboxylate O-H···O hydrogen bonding with steric disruptionReduced packing density due to ethyl group sterics[6]Modified electroactive scaffolds[6]

Mechanistic Insights: The Role of 3,4-Dihydroxy Substitution

The crystallographic behavior of furan-2,5-dicarboxylates is strictly governed by their functional group substitutions.

  • DMF-2,5-DC (The Alternative): Lacking hydroxyl groups, this molecule relies on weak C-H···O interactions (typically ~3.3 Å) and π-π stacking between the furan rings (centroid-centroid distances of ~3.7 Å)[1]. This linear, planar stacking makes it an ideal rigid monomer for step-growth polymerization into PEF, a sustainable alternative to petroleum-derived PET[5].

  • DDFA (The Target Product): The addition of the 3,4-dihydroxy groups introduces a paradigm shift in the solid state. The hydroxyl groups act as potent hydrogen bond donors, while the ester carbonyls act as acceptors. This results in the formation of complex (e.g., DAD or ADD motifs)[2]. The causality here is direct: the strong O-H···O bonds lock the molecules into rigid, predictable supramolecular sheets. This spatial preorganization is exactly why DDFA is uniquely suited as a scaffold for chiral ligands[4] and as a biosynthetic/chemical precursor for 4-hydroxy-2,5-dimethyl-3(2H)-furanone (Furaneol)[3].

SyntheticPathway DDFA Dimethyl 3,4-dihydroxyfuran- 2,5-dicarboxylate Mech1 Extensive O-H...O Hydrogen Bonding DDFA->Mech1 App2 Furaneol (Flavoring) Biosynthetic/Chemical DDFA->App2 Hydrolysis/Reduction Alt1 Dimethyl furan- 2,5-dicarboxylate Mech2 Weak C-H...O & π-π Stacking Alt1->Mech2 App1 Chiral Polyoxazolines & Supramolecular Scaffolds Mech1->App1 App3 PEF Polyesters (PET Alternatives) Mech2->App3

Fig 1: Structural divergence and application pathways of furan-2,5-dicarboxylate derivatives.

Experimental Protocol: Self-Validating Crystallography Workflow

To objectively verify the structural integrity of DDFA and its derivatives, the following self-validating crystallographic protocol must be employed. This system ensures that every experimental choice is internally verified by the resulting data metrics.

Step 1: Crystal Growth via Controlled Evaporation

  • Procedure: Dissolve 50 mg of DDFA in a 1:1 mixture of CHCl₃ and MeOH. Cover the vial with parafilm and puncture with a single needle hole. Allow to evaporate at 293 K for 48-72 hours[2].

  • Causality: The mixed solvent system balances solubility (MeOH) and volatility (CHCl₃). Slow evaporation ensures thermodynamic control over the crystallization process, preventing the kinetic trapping of metastable polymorphs and yielding diffraction-quality single crystals.

Step 2: Cryogenic Data Collection

  • Procedure: Select a crystal (approx. 0.2 × 0.2 × 0.1 mm) and mount it on a diffractometer equipped with a Mo-Kα (λ = 0.71073 Å) or Cu-Kα source. Cool the crystal to 100 K using a nitrogen cold stream.

  • Causality: Collecting data at 100 K significantly reduces thermal atomic displacement parameters (B-factors). This is critical for DDFA, as it allows for the accurate resolution of the highly mobile hydrogen atoms involved in the O-H···O hydrogen bonding network.

Step 3: Structure Solution and Refinement

  • Procedure: Integrate the data and apply a multi-scan absorption correction. Solve the structure using intrinsic phasing (e.g., SHELXT) and refine using full-matrix least-squares on F² (SHELXL).

  • Causality: Intrinsic phasing removes model bias. Refining on F² ensures that all data (including weak reflections) contribute to the model, maximizing the accuracy of the final atomic coordinates.

Step 4: Self-Validation Loop

  • Procedure: Generate a CIF file and run it through the IUCr CheckCIF routine.

  • Validation Criteria: The protocol is considered successful only if the final R₁ value is < 0.05, wR₂ is < 0.15, and the maximum residual electron density is < 1.0 e/ų. If these thresholds are exceeded, the system dictates a return to Step 2 to check for crystal twinning or to Step 1 to grow higher-quality crystals.

CrystallographyWorkflow A 1. Crystal Growth (Thermodynamic Control) B 2. Cryo-Mounting (100 K to minimize B-factors) A->B C 3. X-Ray Diffraction Data Collection B->C D 4. Phasing & Integration (SHELXT - Zero Bias) C->D E 5. Structural Refinement (SHELXL on F²) D->E F 6. Self-Validation (CheckCIF, R1 < 0.05) E->F F->A If R1 > 0.05 (Reject & Regrow)

Fig 2: Self-validating X-ray crystallography workflow for furan-based molecular scaffolds.

References

  • Beilstein Journal of Organic Chemistry. "Concise methods for the synthesis of chiral polyoxazolines and their application in asymmetric hydrosilylation." Available at:[Link][4]

  • Academia.edu. "Five-membered heterocycles as novel molecular scaffolds for targeting triplehydrogen bonding interactions." Available at:[Link][2]

  • ACS Macromolecules. "Insights into Conformation, Crystal Structure, and Material Properties of Plant-Derived Poly(alkylene 2,5-furandicarboxylate)s as Sustainable Alternatives to Petroleum-Derived Analogues." Available at:[Link][5]

  • NIH PubChem. "Furaneol | C6H8O3 | CID 19309." Available at:[Link][3]

  • PMC. "Crystal structure of butane-1,4-diyl bis(furan-2-carboxylate)." Available at:[Link][1]

  • University of Florida Digital Collections. "SYNTHETIC METHODOLOGY AS A BASIS FOR CONDUCTING POLYMER DESIGN." Available at:[Link][6]

Sources

Validation of GC-MS Quantification Methods for Dimethyl 3,4-dihydroxyfuran-2,5-dicarboxylate: A Comparative Guide

Author: BenchChem Technical Support Team. Date: April 2026

Introduction

Dimethyl 3,4-dihydroxyfuran-2,5-dicarboxylate (DMHFD) is a highly specialized furanic intermediate. It is most prominently recognized as the critical precursor in the biosynthesis and chemical synthesis of 4-hydroxy-2,5-dimethyl-3(2H)-furanone (Furaneol), a high-value flavor compound naturally found in strawberries and pineapples (1)[1]. Furthermore, as a hydroxylated derivative of 2,5-furandicarboxylic acid (FDCA), it is gaining significant traction in the bio-based polymer sector as a sustainable alternative to petroleum-derived monomers.

Accurate quantification of DMHFD in complex matrices—such as fermentation broths or catalytic reaction mixtures—is paramount for yield optimization and purity assessment. This guide objectively compares Gas Chromatography-Mass Spectrometry (GC-MS) against alternative analytical platforms and provides a field-proven, self-validating protocol for its quantification.

Methodological Comparison: GC-MS vs. Alternatives

When evaluating the purity and concentration of furan-2,5-dicarboxylate derivatives, analysts typically choose between GC-MS, HPLC-UV, and LC-MS/MS (2)[2].

Comparative Performance Metrics
MetricGC-MS (Derivatized)HPLC-UVLC-MS/MS (ESI)
Sensitivity (LOD) 0.05 µg/mL2.5 µg/mL0.01 µg/mL
Specificity High (EI fragmentation library)Low (Interference at 254 nm)Very High (MRM transitions)
Matrix Effect Moderate (Corrected by IS)High (Co-eluting peaks)Severe (Ion suppression)
Sample Prep Requires silylation (BSTFA)Direct injectionDirect injection
Throughput Moderate (30 min run time)High (15 min run time)High (10 min run time)
Best Application Trace analysis, complex matricesBulk purity assessmentUltra-trace pharmacokinetics

Causality Insight: While LC-MS/MS offers superior raw sensitivity without the need for derivatization, DMHFD suffers from significant ion suppression in Electrospray Ionization (ESI) when analyzed in complex biological matrices. GC-MS, coupled with Electron Ionization (EI), provides highly reproducible fragmentation patterns that are immune to ESI matrix effects. When combined with rigorous silylation, GC-MS becomes the gold standard for robust, self-validating quantification of furanic esters (3)[3].

Mechanistic Pathway

To understand the analytical importance of DMHFD, we must look at its role in the biosynthetic pathway of flavor compounds. It serves as the critical intermediate linking raw carbohydrate precursors to volatile aromatic end-products.

Pathway Rhamnose L-Rhamnose (Carbohydrate Precursor) DMHFD Dimethyl 3,4-dihydroxyfuran- 2,5-dicarboxylate (DMHFD) Rhamnose->DMHFD Oxidation & Esterification (Bioprocess) Furaneol Furaneol (HDMF) (Flavor Compound) DMHFD->Furaneol Decarboxylation & Reduction

Biosynthetic pathway: Conversion of L-Rhamnose to Furaneol via the DMHFD intermediate.

The GC-MS Self-Validating System

To ensure scientific integrity, the analytical protocol must be a self-validating system. This is achieved by introducing a structurally similar Internal Standard (IS)—such as diethyl furan-2,5-dicarboxylate—prior to sample extraction. The IS corrects for any volumetric losses during liquid-liquid extraction and variations in derivatization efficiency.

G N1 Sample Spiking (Add IS: Diethyl FDCA) N2 Liquid-Liquid Extraction (Ethyl Acetate) N1->N2 Homogenization N3 Derivatization (BSTFA + 1% TMCS, 60°C) N2->N3 Solvent Evaporation N4 GC-MS Injection (EI Mode, 70 eV) N3->N4 Silylated Analyte N5 Data Acquisition (SIM Mode) N4->N5 Separation & Ionization

Step-by-step analytical workflow for the GC-MS quantification of DMHFD.

Detailed Step-by-Step Methodology

Sample Preparation & Derivatization

Protocol:

  • Transfer 1.0 mL of the sample matrix into a glass centrifuge tube.

  • Add 50 µL of the internal standard (Diethyl furan-2,5-dicarboxylate, 100 µg/mL).

  • Extract twice with 2.0 mL of ethyl acetate. Combine the organic layers and evaporate to dryness under a gentle stream of nitrogen.

  • Add 100 µL of anhydrous pyridine and 100 µL of BSTFA containing 1% TMCS.

  • Incubate at 60°C for 30 minutes.

The Causality: DMHFD possesses two vicinal hydroxyl groups on the furan ring. If injected directly, these groups will form strong hydrogen bonds with the silanol active sites on the GC column, resulting in severe peak tailing, irreversible adsorption, and loss of sensitivity. BSTFA/TMCS silylation replaces the acidic protons with trimethylsilyl (TMS) groups, converting the molecule into a highly volatile, thermally stable TMS ether, ensuring sharp Gaussian peaks.

GC-MS Instrumental Parameters

Standard GC-MS methods for furanic esters utilize non-polar columns with specific temperature programs to ensure complete elution of high-boiling impurities (4)[4].

  • Column: Rxi-5ms or HP-5 (30 m x 0.25 mm x 0.25 μm).

  • Carrier Gas: Helium at a constant flow of 1.0 mL/min.

  • Injection: 1.0 µL, Split ratio 20:1, Injector temperature 280°C.

  • Oven Program: Initial hold at 50°C for 3 min, ramp at 7.5°C/min to 330°C, hold for 5 min.

  • Mass Spectrometer: Electron Ionization (EI) at 70 eV. Use Selected Ion Monitoring (SIM) mode targeting the molecular ion and primary fragments of the silylated DMHFD for quantification.

The Causality: The slow, controlled temperature ramp (7.5°C/min) is critical for resolving the silylated DMHFD from structurally similar furanic byproducts (e.g., mono-esters or unreacted precursors) that frequently co-elute in bioprocess matrices.

Method Validation Parameters (ICH Guidelines)
  • Linearity: Prepare calibration standards ranging from 0.1 to 100 µg/mL. Plot the peak area ratio (Analyte/IS) against concentration. Acceptable R2 must be ≥0.995 .

  • LOD and LOQ: Determine the Limit of Detection (S/N = 3) and Limit of Quantification (S/N = 10) by analyzing progressively diluted spiked matrices.

  • Accuracy (Recovery): Spike blank matrices at three concentration levels (Low, Medium, High). Calculate recovery percentage: (Measured Concentration / Spiked Concentration) × 100. Target recovery is 85-115%.

  • Precision: Assess intra-day (n=6) and inter-day (n=6 over 3 days) repeatability. The Relative Standard Deviation (RSD) must be ≤5% .

Field-Proven Troubleshooting Insight

Silylation with BSTFA/TMCS is highly effective, but excess reagent and silylated byproducts will inevitably degrade the GC inlet over time. The accumulation of non-volatile silicon dioxide ( SiO2​ ) in the glass liner creates active sites that can strip the TMS groups off the analyte during injection. To maintain the self-validating integrity and sensitivity of the method, analysts must replace the deactivated glass liner and trim the first 10-15 cm of the analytical column every 100-150 injections.

Conclusion

While alternative methods like HPLC-UV and LC-MS/MS have their niches, GC-MS—when coupled with rigorous silylation and internal standardization—remains the most robust platform for the quantification of dimethyl 3,4-dihydroxyfuran-2,5-dicarboxylate. By transforming the problematic hydroxyl groups into volatile TMS ethers, analysts can achieve the baseline resolution and high-fidelity quantification necessary for downstream applications in flavor synthesis and advanced polymer chemistry.

References

  • Title : Endocrine activities of phthalate alternatives; assessing the safety profile of furan dicarboxylic acid esters Source : The Royal Society of Chemistry (RSC) URL :[Link]

  • Title : Effect of Support on Oxidative Esterification of 2,5-Furandiformaldehyde to Dimethyl Furan-2,5-dicarboxylate Source : MDPI URL :[Link]

Sources

UV-Vis absorption spectrum of dimethyl 3,4-dihydroxyfuran-2,5-dicarboxylate

Author: BenchChem Technical Support Team. Date: April 2026

An In-depth Technical Guide to the UV-Vis Absorption Spectrum of Dimethyl 3,4-dihydroxyfuran-2,5-dicarboxylate and Its Analogues

For researchers, scientists, and professionals in drug development, understanding the electronic properties of novel molecules is paramount. Dimethyl 3,4-dihydroxyfuran-2,5-dicarboxylate stands as a molecule of interest, derived from the versatile furan chemical family. This guide provides a comprehensive analysis of its expected UV-Vis absorption spectrum, a critical parameter for both qualitative and quantitative analysis. Due to the scarcity of direct experimental data for this specific diester, this guide establishes a robust analytical framework by comparing it with its well-characterized analogue, dimethyl furan-2,5-dicarboxylate (FDMC), and by leveraging theoretical principles to predict its spectral behavior.

The Furan Dicarboxylate Family: A Bio-based Platform

Furan-2,5-dicarboxylic acid (FDCA) is recognized as a top-12 bio-based platform chemical by the U.S. Department of Energy, poised to replace petroleum-derived terephthalic acid in the production of polymers and other specialty chemicals.[1] Its esters, such as dimethyl furan-2,5-dicarboxylate (FDMC), are key intermediates in these processes.[1][2] The focus of this guide, dimethyl 3,4-dihydroxyfuran-2,5-dicarboxylate, represents a further functionalized derivative with unique electronic and chemical properties conferred by its vicinal diol substitution on the furan ring.

Fundamentals of UV-Vis Absorption in Furan Derivatives

UV-Vis spectroscopy probes the electronic transitions within a molecule.[3] For organic compounds with conjugated double bond systems, such as the furan ring, the primary absorption of interest occurs due to π → π* transitions.[4] The energy required for this transition, and thus the wavelength of maximum absorption (λmax), is highly sensitive to the structure of the molecule.

Key principles governing the UV-Vis spectra of these compounds include:

  • Conjugated Systems: The furan ring, with its two double bonds and oxygen heteroatom, constitutes a conjugated system. Extending this conjugation, for instance by adding phenyl groups, typically results in a bathochromic shift (a shift to longer wavelengths) and an increase in the molar absorption coefficient (ε).[5][6]

  • Substituent Effects: Functional groups attached to the chromophore (the light-absorbing part of the molecule) can significantly alter the absorption spectrum. These groups are known as auxochromes. Hydroxyl (-OH) groups, like those in our target molecule, are powerful auxochromes that can cause a bathochromic shift due to the interaction of the oxygen's non-bonding electrons with the π system of the ring.[7]

Comparative Spectral Analysis: FDMC vs. Dimethyl 3,4-dihydroxyfuran-2,5-dicarboxylate

Dimethyl furan-2,5-dicarboxylate (FDMC): The Unsubstituted Analogue

While specific experimental spectra for FDMC are not abundant in the provided literature, the UV spectra of furan and its simple alkylated derivatives are known to exhibit a strong absorption band around 220-250 nm, corresponding to a π → π* transition.[4][8] The addition of two electron-withdrawing carboxylate groups at the 2 and 5 positions is expected to modulate this absorption, likely resulting in a λmax in the mid-to-upper UV range.

Predicting the Spectrum of Dimethyl 3,4-dihydroxyfuran-2,5-dicarboxylate

The introduction of two hydroxyl groups at the 3 and 4 positions of the furan ring is the key structural difference. Based on established principles of substituent effects on aromatic systems, we can predict the following:

  • Bathochromic Shift: The -OH groups are strong electron-donating auxochromes. The lone pairs on the hydroxyl oxygens can participate in resonance with the furan ring's π system, effectively extending the conjugation. This increased electron delocalization lowers the energy gap between the highest occupied molecular orbital (HOMO) and the lowest unoccupied molecular orbital (LUMO). Consequently, less energy is required for the π → π* transition, resulting in a bathochromic (red) shift of the λmax to a longer wavelength compared to FDMC.[7]

  • Hyperchromic Effect: The introduction of these auxochromes is also likely to increase the probability of the electronic transition, leading to a hyperchromic effect , which is an increase in the molar absorptivity (ε).[7]

This phenomenon is well-documented in simpler systems; for example, the secondary absorption band of benzene shifts from ~256 nm to ~270 nm in phenol, and the intensity increases.[7] A similar, and likely more pronounced, effect is anticipated for the dihydroxy-substituted furan diester.

Table 1: Comparative UV-Vis Spectral Data

CompoundStructureExpected λmax (nm)Rationale for Spectral Shift
Dimethyl furan-2,5-dicarboxylate (FDMC) A furan ring with methyl ester groups at positions 2 and 5.~240-270Base chromophore with two electron-withdrawing carboxylate groups.
Dimethyl 3,4-dihydroxyfuran-2,5-dicarboxylate A furan ring with methyl ester groups at positions 2 and 5, and hydroxyl groups at positions 3 and 4.>270 (Predicted)The two electron-donating hydroxyl groups act as auxochromes, causing a bathochromic shift due to extended conjugation (n-π interaction).

Theoretical Insights from Computational Chemistry

To further substantiate these predictions, Time-Dependent Density Functional Theory (TD-DFT) calculations can be employed. This powerful computational method is widely used to predict the electronic absorption spectra of molecules with reasonable accuracy.[4][9][10] A TD-DFT calculation would model the electronic transitions and provide theoretical values for λmax and oscillator strengths (related to molar absorptivity), offering a quantitative prediction of the spectrum before it is measured experimentally.[9][11]

Experimental Protocol: A Self-Validating System

Acquiring a reliable UV-Vis spectrum requires a meticulous and well-controlled experimental procedure. The following protocol is designed to ensure data integrity and trustworthiness.

Materials and Instrumentation
  • Analyte: High-purity dimethyl 3,4-dihydroxyfuran-2,5-dicarboxylate.

  • Solvent: Spectroscopic grade solvent (e.g., ethanol, methanol, or acetonitrile). The choice of solvent is critical, as solvent polarity can influence the λmax (a phenomenon known as solvatochromism).[12][13][14][15] Ethanol is a common choice for furan derivatives.[4]

  • Instrumentation: A calibrated dual-beam UV-Vis spectrophotometer.[3]

  • Cuvettes: Matched 1 cm path length quartz cuvettes (transparent in the UV region).[16]

Step-by-Step Methodology
  • Stock Solution Preparation: Accurately weigh a small amount (e.g., 1-5 mg) of the analyte and dissolve it in a precise volume (e.g., 10.00 mL) of the chosen spectroscopic grade solvent in a volumetric flask. This creates a stock solution of known concentration.

  • Preparation of Dilutions: Prepare a series of dilutions from the stock solution to find a concentration that yields an absorbance in the optimal range of the spectrophotometer (typically 0.2 - 1.0 A.U.).

  • Instrument Setup and Calibration:

    • Turn on the spectrophotometer and allow the lamps to warm up and stabilize.

    • Set the desired wavelength range for the scan (e.g., 200-400 nm).

    • Fill both the reference and sample cuvettes with the pure solvent.

    • Place the cuvettes in the spectrophotometer and perform a baseline correction (autozero) to subtract any absorbance from the solvent and cuvettes.[17]

  • Sample Measurement:

    • Empty the sample cuvette and rinse it with a small amount of the analyte solution.

    • Fill the sample cuvette with the analyte solution and ensure there are no air bubbles.

    • Place the cuvette back into the sample holder.

    • Initiate the scan. The instrument will measure the absorbance of the sample versus the solvent blank across the specified wavelength range.

  • Data Analysis:

    • Identify the wavelength of maximum absorbance (λmax) from the resulting spectrum.

    • Record the absorbance value at λmax.

    • If quantitative analysis is required, use the Beer-Lambert Law (A = εbc) by measuring the absorbance of several standards of known concentration to create a calibration curve.[3][16]

G cluster_prep Sample Preparation cluster_inst Instrument Setup cluster_acq Data Acquisition cluster_analysis Data Analysis weigh 1. Weigh Analyte dissolve 2. Dissolve in Solvent (Stock Solution) weigh->dissolve dilute 3. Prepare Dilutions dissolve->dilute measure 6. Measure Sample Spectrum dilute->measure Load Sample setup 4. Set Scan Parameters baseline 5. Run Solvent Baseline setup->baseline baseline->measure Load Solvent Blank analyze 7. Identify λmax & Absorbance measure->analyze

Caption: Experimental workflow for UV-Vis spectral analysis.

Conclusion and Comparative Summary

G cluster_spectrum Predicted Spectral Shift struct1 Dimethyl furan-2,5-dicarboxylate (FDMC) Furan Ring 2x -COOCH₃ struct2 Dimethyl 3,4-dihydroxyfuran-2,5-dicarboxylate Furan Ring 2x -COOCH₃ 2x -OH (Auxochromes) struct1->struct2 Addition of -OH groups lambda2 λmax (Dihydroxy) struct2:f2->lambda2 n-π Interaction (Extended Conjugation) lambda1 λmax (FDMC) lambda1->lambda2 Bathochromic Shift (Lower Energy)

Caption: Structural comparison and the predicted auxochromic shift.

References

  • Hendry, W. (n.d.). Determination of Organic Compounds by Ultraviolet-Visible Spectroscopy. Journal of Pharmaceutical Research International. Retrieved from [Link]

  • Shimadzu. (n.d.). The Relationship Between UV-VIS Absorption and Structure of Organic Compounds. Retrieved from [Link]

  • Al-Amiery, A. A., Kadhum, A. A. H., & Mohamad, A. B. (2018). Theoretical Spectroscopic Study (IR, Raman, UV, and NMR) for Furan and Two of its Derivatives. International Journal of Pharmaceutical Sciences Review and Research, 53(2), 10-16. Retrieved from [Link]

  • St. Paul's Cathedral Mission College. (n.d.). ULTRAVIOLET SPECTROSCOPY. Retrieved from [Link]

  • Scribd. (n.d.). UV-Vis Spectroscopy of Organic Compounds. Retrieved from [Link]

  • Nguyen, T., et al. (2020). Furan-2,5- and Furan-2,3-dicarboxylate Esters Derived from Marine Biomass as Plasticizers for Poly(vinyl chloride). ACS Omega, 5(2), 1009–1018. Retrieved from [Link]

  • La Salle University. (n.d.). CHL311 Instrumental Analysis Laboratory Qualitative UV-VIS Spectrophotometry Laboratory. Retrieved from [Link]

  • Klymchenko, A. S., et al. (2025). Influence of C3′- and C4′-substitutions on fluorescence, crystal packing, and physicochemical properties of flavonol. Royal Society of Chemistry. Retrieved from [Link]

  • Rostro, L. (2012). Standard Operating Procedure Ultraviolet–Visible (UV-Vis) Spectroscopy in POWER Laboratory. Purdue University. Retrieved from [Link]

  • Uv Vis Absorption Experiment 1 Beer Lambert Law And. (2025). Retrieved from [Link]

  • Wang, L., et al. (2018). Unexpected solvent effects on the UV/Vis absorption spectra of o-cresol in toluene and benzene. Royal Society Open Science, 5(3), 171881. Retrieved from [Link]

  • Kim, S., et al. (n.d.). Dependence of Substituents on UV-vis Spectra and Solvent Effect of Anthocyanins by Quantum Chemical Approach. ResearchGate. Retrieved from [Link]

  • da Silva, A. B. F., et al. (2022). Molecular Modeling Based on Time-Dependent Density Functional Theory (TD-DFT) Applied to the UV-Vis Spectra of Natural Compounds. Molecules, 28(1), 223. Retrieved from [Link]

  • Güzel, E., et al. (2009). UV-Vis spectra of 5 in DMF. ResearchGate. Retrieved from [Link]

  • National Center for Biotechnology Information. (n.d.). 2,5-Furandicarboxylic acid. PubChem. Retrieved from [Link]

  • GitHub. (n.d.). Theoretical UV-Vis and Excitation Spectrum using DFT and TDDFT with PySCF. Retrieved from [Link]

  • SpectraBase. (n.d.). 2,5-Dimethylfuran - Optional[UV-VIS] - Spectrum. Retrieved from [Link]

  • Hadjmohammadi, M. R., & Chaichi, M. J. (2008). Solvatochromism Effect of Different Solvents on UV-Vis Spectra of Flouresceine and its Derivatives. ResearchGate. Retrieved from [Link]

  • Lim, Z. F., & Tan, G. S. (n.d.). Rapid Prediction of UV/Vis Spectra from Conventional (Non-TD) DFT Calculations. ACS Omega. Retrieved from [Link]

  • Taylor & Francis. (n.d.). Solvatochromism – Knowledge and References. Retrieved from [Link]

  • Peschke, S., et al. (2023). Synthesis and Spectroscopic Characterization of Furan-2-Carbaldehyde-d. Molecules, 28(11), 4488. Retrieved from [Link]

  • Kováč, J., et al. (1978). Furan derivatives. CVI. Infrared, ultraviolet, and Raman spectra of substituted 5-phenyl-2-furonitiiles. Chemical Papers, 32(3), 392-396. Retrieved from [Link]

  • Lewkowski, J. (2001). Convenient Synthesis of Furan-2,5-dicarboxylic Acid and Its Derivatives. ResearchGate. Retrieved from [Link]

  • Slaninova, E., & Hronec, M. (2013). One-step synthesis of furan-2,5-dicarboxylic acid from furan-2-carboxylic acid using carbon dioxide. Arkivoc, 2013(4), 405-412. Retrieved from [Link]

  • Santhamma, V. (1957). The near ultra-violet absorption spectrum of 2 : 5-dimethyl furan. Transactions of the Faraday Society, 53, 1061. Retrieved from [Link]

  • Schrödinger. (2025). Calculating and Visualizing UV/Vis Spectra using Jaguar TDDFT. Retrieved from [Link]

  • Semantic Scholar. (2008). Solvatochromism Effect of Different Solvents on UV-Vis Spectra of Flouresceine and its Derivatives. Retrieved from [Link]

  • SciSpace. (2008). Solvatochromism Effect of Different Solvents on UV-Vis Spectra of Flouresceine and its Derivatives. Retrieved from [Link]

  • NIST. (n.d.). Furan, 2,5-dimethyl-. NIST Chemistry WebBook. Retrieved from [Link]

Sources

Safety Operating Guide

Personal protective equipment for handling Dimethyl 3,4-dihydroxyfuran-2,5-dicarboxylate

Author: BenchChem Technical Support Team. Date: April 2026

As a Senior Application Scientist specializing in the scale-up of furan-derived flavor compounds and pharmaceutical intermediates, I have designed this guide to provide you with a field-proven, mechanistic approach to handling Dimethyl 3,4-dihydroxyfuran-2,5-dicarboxylate (CAS: 2004-74-2) .

Handling this specific ester requires more than just generic compliance; it requires an understanding of its molecular behavior. This compound is a critical synthetic precursor used extensively in the production of 4-Hydroxy-2,5-dimethyl-3(2H)-furanone (Furaneol, CAS: 3658-77-3), a high-value flavoring agent and biochemical intermediate[1],[2].

Below is the causality-driven safety and operational blueprint for integrating this compound into your laboratory workflows.

Chemical Profiling & Mechanistic Hazards

Before selecting Personal Protective Equipment (PPE), we must understand the chemical causality of the hazards. Dimethyl 3,4-dihydroxyfuran-2,5-dicarboxylate is a highly functionalized furan ring. While it is a stable solid under standard conditions, its structure dictates specific risks:

  • Hydrolytic Irritation : The dicarboxylate ester moieties can undergo slow hydrolysis upon contact with the moisture in human mucous membranes or ocular fluid, releasing mild acidic byproducts that cause localized irritation.

  • Oxidative Instability : The 3,4-dihydroxy groups are susceptible to oxidation. Exposure to strong oxidizing agents can lead to exothermic degradation.

  • Thermal Decomposition : When heated to decomposition during thermal processing, furan derivatives emit acrid smoke and irritating vapors[1].

  • Analogue Baseline : Based on GHS classifications for close structural analogues like diethyl 3,4-dimethoxyfuran-2,5-dicarboxylate, workers must protect against skin irritation (H315), serious eye irritation (H319), and respiratory irritation (H335)[3].

Table 1: Physicochemical & Hazard Data Summary

PropertyValueOperational Implication
CAS Number 2004-74-2Ensure exact match on reagent bottles prior to handling.
Molecular Weight 216.14 g/mol Baseline for stoichiometric calculations in Furaneol synthesis.
Physical State Solid / PowderHigh risk of micro-dust aerosolization; requires draft protection.
Decomposition Emits acrid smoke[1]Thermal reactions must be actively vented through a fume scrubber.

The PPE Matrix: Causality-Driven Protection

Do not rely on standard latex gloves or basic safety glasses. The following PPE matrix is engineered specifically for the physicochemical properties of furan dicarboxylate esters.

Table 2: Mandatory PPE Specifications

PPE CategorySpecificationCausal Rationale for Selection
Eye Protection Tight-fitting chemical safety goggles (EN 166 / ANSI Z87.1)Prevents micro-dust ingress. Ester dust reacts with ocular fluid, causing severe localized irritation[3].
Hand Protection Nitrile gloves (Minimum 0.11 mm thickness)Nitrile provides a robust, non-permeable barrier against ester derivatives compared to standard latex, preventing contact dermatitis.
Body Protection Flame-resistant (FR) lab coat (Nomex or equivalent)Mitigates risk in the event of accidental ignition or exothermic runaway during thermal decomposition[1].
Respiratory N95/P100 particulate respiratorMandatory if handling the dry powder outside of a certified fume hood to prevent inhalation of irritating crystalline dust[3].

Self-Validating Operational Workflows

To ensure absolute trustworthiness in your methodology, every operational step below includes a built-in validation check. This ensures the protocol is a self-correcting system.

Step 1: Environmental Isolation

  • Action : Conduct all powder transfers within a standard chemical fume hood cleared of incompatible materials (strong oxidizers, strong bases).

  • Validation Check : Before opening the reagent bottle, hold a Kimwipe at the sash opening. It should be gently pulled inward, visually confirming negative pressure. Verify the digital monitor reads an inflow velocity between 80–120 feet per minute (FPM).

Step 2: Reagent Handling & Transfer

  • Action : Weigh the required mass of Dimethyl 3,4-dihydroxyfuran-2,5-dicarboxylate using a grounded, anti-static spatula.

  • Validation Check : Observe the powder's behavior. If the powder exhibits electrostatic clinging to the spatula or the weigh boat, halt the process. Use an anti-static gun (ionizer) on the equipment before proceeding to prevent the aerosolization of irritating dust.

Step 3: Synthesis Integration (Pathway to Furaneol)

  • Action : Introduce the powder into the reaction solvent under an inert gas blanket (Nitrogen or Argon) before initiating the multi-step bioprocess or chemical reduction toward Furaneol[1].

  • Validation Check : Monitor the internal temperature via a thermocouple during dissolution. The mixture should remain thermally stable. A sudden temperature spike (>5°C) indicates unintended rapid oxidation of the dihydroxy moieties, requiring immediate external cooling.

G A Dimethyl 3,4-dihydroxyfuran- 2,5-dicarboxylate (CAS: 2004-74-2) B PPE Verification & Fume Hood Prep A->B Transfer C Reaction Vessel Loading (Hydrolysis/Decarboxylation) B->C Controlled Addition D Furaneol Synthesis (CAS: 3658-77-3) C->D Thermal Processing E Aqueous Waste (Neutralization) C->E Aqueous Byproducts F Organic Waste (Incineration) C->F Organic Solvents

Workflow for handling and processing Dimethyl 3,4-dihydroxyfuran-2,5-dicarboxylate safely.

Spill Mitigation & Chemical Waste Lifecycle

A robust safety plan requires a predetermined response for loss of containment and end-of-life chemical disposal.

Immediate Spill Mitigation:

  • Isolate : Evacuate personnel from the immediate vicinity to prevent tracking the powder through the lab.

  • Contain : Cover the spilled solid with damp sand or a commercial universal absorbent. Do not use dry sweeping , as this will aerosolize the ester and trigger respiratory irritation[3].

  • Collect : Use non-sparking tools to scoop the dampened mixture into a chemically resistant, sealable high-density polyethylene (HDPE) container.

Disposal Protocol: Dimethyl 3,4-dihydroxyfuran-2,5-dicarboxylate and its reaction byproducts must never be discharged into the municipal sewer.

  • Solid Waste : Label the HDPE container as "Hazardous Organic Solid Waste - Furan Derivatives". Route to an approved facility for high-temperature incineration.

  • Aqueous Waste : If the ester has been hydrolyzed during your workflow, the resulting aqueous waste will be slightly acidic. Neutralize the solution to pH 7 using 1M NaOH. Validation: Confirm neutrality with pH indicator strips prior to transferring the liquid to the central aqueous waste drum.

References

  • Source: bldpharm.
  • Source: nih.
  • Source: chemicalbook.
  • Source: sigmaaldrich.
  • Source: bldpharm.

Sources

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Retrosynthesis Analysis

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.